molecular formula C12H8ClFN2O B184326 6-Chloro-N-(4-fluorophenyl)picolinamide CAS No. 137640-94-9

6-Chloro-N-(4-fluorophenyl)picolinamide

Cat. No.: B184326
CAS No.: 137640-94-9
M. Wt: 250.65 g/mol
InChI Key: KASGMHMVKYJQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(4-fluorophenyl)picolinamide is a useful research compound. Its molecular formula is C12H8ClFN2O and its molecular weight is 250.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-11-3-1-2-10(16-11)12(17)15-9-6-4-8(14)5-7-9/h1-7H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASGMHMVKYJQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455887
Record name 6-Chloro-N-(4-fluorophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137640-94-9
Record name 6-Chloro-N-(4-fluorophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-N-(4-fluorophenyl)picolinamide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 6-Chloro-N-(4-fluorophenyl)picolinamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development.

Disclaimer: Publicly available experimental data for this compound is limited. The information presented herein combines computed data from established chemical databases with experimental data from closely related analogs to provide a comprehensive profile.

Core Chemical Properties

This compound is a halogenated aromatic amide. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
IUPAC Name 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide[PubChem]
CAS Number 137640-94-9[PubChem]
Molecular Formula C₁₂H₈ClFN₂O[PubChem]
Molecular Weight 250.65 g/mol [PubChem]
Canonical SMILES C1=CC(=C(C=C1)F)NC(=O)C2=NC=CC=C2Cl[PubChem]
InChI Key KASGMHMVKYJQKR-UHFFFAOYSA-N[PubChem]
Computed XLogP3 3.1[PubChem]
Computed Hydrogen Bond Donors 1[PubChem]
Computed Hydrogen Bond Acceptors 3[PubChem]

Experimental Data and Protocols

Proposed Synthetic Protocol

The synthesis of this compound can be proposed via the amidation of 6-chloropicolinoyl chloride with 4-fluoroaniline. This method is adapted from the reported synthesis of 3,6-dichloro-N-(4-fluorophenyl)picolinamide.

Materials:

  • 6-Chloropicolinoyl chloride (1.0 equivalent)

  • 4-Fluoroaniline (1.0 equivalent)

  • Toluene (Anhydrous)

  • Ethanol (for washing)

  • Methanol (for crystallization)

Procedure:

  • A solution of 6-chloropicolinoyl chloride (1.0 equivalent) in 50 ml of anhydrous toluene is prepared in a reaction flask.

  • To a separate flask, a solution of 4-fluoroaniline (1.0 equivalent) in 10 ml of anhydrous toluene is prepared.

  • The 4-fluoroaniline solution is added to the 6-chloropicolinoyl chloride solution.

  • The reaction mixture is refluxed for 1 hour with constant stirring.

  • After reflux, the resulting white precipitate is collected by filtration.

  • The precipitate is washed several times with ethanol.

  • The washed product is dried in vacuo to yield the final compound.

  • For purification and crystal growth, the product can be dissolved in methanol and allowed for slow evaporation.

Below is a diagram illustrating the proposed experimental workflow.

G cluster_0 Preparation of Reactant Solutions cluster_1 Reaction cluster_2 Product Isolation and Purification A Dissolve 6-Chloropicolinoyl Chloride in anhydrous Toluene C Add 4-Fluoroaniline solution to 6-Chloropicolinoyl Chloride solution A->C B Dissolve 4-Fluoroaniline in anhydrous Toluene B->C D Reflux the mixture for 1 hour with stirring C->D E Filter the resulting white precipitate D->E F Wash precipitate with Ethanol E->F G Dry the product in vacuo F->G H Recrystallize from Methanol (Optional) G->H G cluster_0 Core Structure cluster_1 Chemical Synthesis cluster_2 Biological Screening cluster_3 Mechanism of Action Studies A Picolinamide Scaffold B Derivatization (e.g., Halogenation, Amidation) A->B C Antifungal Assays B->C D Anticancer Assays B->D E Enzyme Inhibition Assays B->E F Target Identification (e.g., Sec14, Topoisomerase II) C->F D->F E->F

Elucidation of the Chemical Structure of 6-Chloro-N-(4-fluorophenyl)picolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-Chloro-N-(4-fluorophenyl)picolinamide, a picolinamide derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific compound, this guide presents a combination of a plausible synthetic route and predicted spectroscopic data based on established principles and data from analogous structures. This document serves as a robust reference for researchers engaged in the synthesis, characterization, and application of similar molecules.

Chemical Identity and Properties

This compound is a substituted aromatic amide. Its fundamental chemical identifiers and properties are summarized in the table below.

PropertyValue
IUPAC Name 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide[1]
CAS Number 137640-94-9[1][2][3]
Molecular Formula C₁₂H₈ClFN₂O[1][2]
Molecular Weight 250.66 g/mol [1][2]
Canonical SMILES C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=C(C=C2)F[1]

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is via the acylation of 4-fluoroaniline with 6-chloropicolinoyl chloride. This reaction is a standard method for amide bond formation. A detailed experimental protocol is provided below, adapted from the synthesis of a structurally related compound.[4]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 6-chloropicolinoyl_chloride 6-Chloropicolinoyl chloride product This compound 6-chloropicolinoyl_chloride->product + 4-fluoroaniline 4-Fluoroaniline 4-fluoroaniline:s->product:n Pyridine, DCM, 0°C to rt

Caption: Synthetic scheme for this compound.

Materials:

  • 6-Chloropicolinoyl chloride

  • 4-Fluoroaniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroaniline (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • To this stirring solution, add a solution of 6-chloropicolinoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following sections detail the predicted data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2br s1H-NH-
~8.2d1HPyridine-H3
~7.8t1HPyridine-H4
~7.6dd2HPhenyl-H2, H6
~7.5d1HPyridine-H5
~7.1t2HPhenyl-H3, H5

Note: Chemical shifts are predicted based on known values for N-(4-fluorophenyl)picolinamide and the expected deshielding effects of the chlorine substituent on the pyridine ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~163C=O
~160 (d)Phenyl-C4 (C-F)
~150Pyridine-C6 (C-Cl)
~148Pyridine-C2
~140Pyridine-C4
~134 (d)Phenyl-C1
~128Pyridine-C5
~124Pyridine-C3
~122 (d)Phenyl-C2, C6
~116 (d)Phenyl-C3, C5

Note: The 'd' denotes a doublet arising from coupling with the fluorine atom. Chemical shifts are predicted based on analogous structures.

Experimental Protocol for NMR Spectroscopy:

  • Prepare a solution of this compound (5-10 mg) in deuterated chloroform (CDCl₃, ~0.7 mL).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer at room temperature.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted IntensityAssignment
250/252High[M]⁺, [M+2]⁺ (Molecular ion peak, ~3:1 ratio)
140/142Moderate[C₅H₃ClNCO]⁺ (Loss of fluorophenyl radical)
111High[C₆H₄F]⁺ (Fluorophenyl cation)
95Moderate[C₅H₄N]⁺ (Pyridyl cation)

Experimental Protocol for Mass Spectrometry:

  • Introduce a small sample of this compound into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Ionize the sample using electron ionization (EI) at 70 eV.

  • Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Record the mass spectrum, plotting ion abundance versus mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Spectroscopy Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (amide)
~3050MediumAromatic C-H stretch
~1680StrongC=O stretch (amide I band)
~1590, 1480StrongAromatic C=C stretch
~1540StrongN-H bend (amide II band)
~1220StrongC-N stretch
~1100StrongC-F stretch
~780StrongC-Cl stretch

Experimental Protocol for Infrared Spectroscopy:

  • Prepare a sample of solid this compound for analysis using either the KBr pellet method or Attenuated Total Reflectance (ATR).

  • For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • For ATR, place a small amount of the solid sample directly onto the ATR crystal.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Workflow and Data Integration

The structural elucidation of this compound follows a logical workflow, integrating data from multiple analytical techniques to arrive at an unambiguous structure.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation synthesis Synthesis via Acylation purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (EI) purification->ms ir IR Spectroscopy purification->ir data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis and structural elucidation of this compound.

This integrated approach ensures a high degree of confidence in the assigned structure. The molecular formula and weight are determined by MS, the functional groups are identified by IR, and the precise connectivity of atoms and the stereochemistry are established by NMR. Together, these techniques provide a complete picture of the molecular architecture.

References

Technical Guide: 6-Chloro-N-(4-fluorophenyl)picolinamide (CAS 137640-94-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 6-Chloro-N-(4-fluorophenyl)picolinamide. This guide is compiled based on available information for structurally related compounds and provides a framework for potential synthesis, biological evaluation, and mechanism of action studies. All experimental data presented herein is hypothetical and for illustrative purposes.

Core Compound Information

This compound is a synthetic organic compound belonging to the picolinamide class of molecules. Picolinamides, characterized by a pyridine-2-carboxamide scaffold, are recognized for their diverse pharmacological activities. The presence of a chlorine atom on the pyridine ring and a fluorine atom on the N-phenyl substituent suggests potential for unique biological properties, possibly influencing its potency, selectivity, and metabolic stability.

PropertyValueSource
CAS Number 137640-94-9
Molecular Formula C₁₂H₈ClFN₂O[1]
Molecular Weight 250.66 g/mol [1]
IUPAC Name 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide[1]
Synonyms 6-Chloro-N-(4-fluorophenyl)-2-pyridinecarboxamide[1]
InChIKey KASGMHMVKYJQKR-UHFFFAOYSA-N

Synthesis

Proposed Synthetic Pathway

The synthesis proceeds via the formation of an acyl chloride intermediate from 6-chloropicolinic acid, followed by amidation with 4-fluoroaniline.

G A 6-Chloropicolinic Acid C 6-Chloropicolinoyl Chloride (Acyl Chloride Intermediate) A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) E This compound (Final Product) C->E Amidation D 4-Fluoroaniline

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Chloropicolinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropicolinic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 6-chloropicolinoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve 4-fluoroaniline (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of the crude 6-chloropicolinoyl chloride (1 equivalent) in the same anhydrous solvent to the 4-fluoroaniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Potential Biological Activity and Mechanism of Action (Hypothetical)

Based on the known biological activities of other picolinamide derivatives, this compound is hypothesized to possess antibacterial properties , potentially acting as an inhibitor of a key bacterial enzyme. The presence of the chloro and fluoro substituents may enhance its membrane permeability and target engagement.

A plausible mechanism of action is the inhibition of bacterial DNA gyrase or topoisomerase IV , enzymes essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks, ultimately resulting in bacterial cell death.

Hypothetical Signaling Pathway

G cluster_bacterium Bacterial Cell A This compound B DNA Gyrase / Topoisomerase IV A->B Inhibition C DNA Supercoiling & Replication Fork Progression B->C D DNA Replication Blocked B->D Disruption leads to E DNA Double-Strand Breaks D->E F Cell Death E->F

Caption: Hypothetical mechanism of action via inhibition of bacterial DNA gyrase/topoisomerase IV.

Preclinical Characterization (Hypothetical Data)

The following tables present hypothetical data from preclinical studies to evaluate the potential antibacterial activity of this compound.

In Vitro Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive2
Streptococcus pneumoniae (ATCC 49619)Gram-positive4
Escherichia coli (ATCC 25922)Gram-negative16
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>64
Enterococcus faecalis (ATCC 29212)Gram-positive8

Experimental Protocol: MIC Determination (Broth Microdilution Method)

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay

Table 2: Inhibition of E. coli DNA Gyrase Supercoiling Activity.

Compound Concentration (µM)% Inhibition
0.115
145
1085
10098
IC₅₀ (µM) 2.2

Experimental Protocol: DNA Gyrase Inhibition Assay

  • The assay is performed in a reaction buffer containing relaxed pBR322 DNA, E. coli DNA gyrase, and ATP.

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the reaction at 37 °C for 1 hour.

  • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Quantify the amount of supercoiled DNA using densitometry.

  • Calculate the percentage of inhibition relative to a no-drug control and determine the IC₅₀ value.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in public literature, its chemical structure suggests it is a promising candidate for further investigation, particularly in the field of antibacterial drug discovery. The proposed synthesis provides a viable route for its preparation, and the hypothetical preclinical data presented here offer a framework for its potential evaluation as a DNA gyrase inhibitor. Further research is warranted to validate these hypotheses and to fully elucidate the pharmacological profile of this compound.

References

Technical Guide: 6-Chloro-N-(4-fluorophenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-N-(4-fluorophenyl)picolinamide, a picolinamide derivative of interest in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, provides a potential synthetic route, outlines analytical methodologies for its characterization, and discusses its potential mechanisms of action based on related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics.

Physicochemical Properties

This compound is a synthetic compound with the molecular formula C₁₂H₈ClFN₂O.[1] Its molecular weight is 250.65 g/mol .[1] A summary of its key identifiers and computed properties is provided in Table 1.

Table 1: Physicochemical Properties and Identifiers of this compound

PropertyValueReference
Molecular Formula C₁₂H₈ClFN₂O[1]
Molecular Weight 250.65 g/mol [1]
IUPAC Name 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide[1]
CAS Number 137640-94-9[2][3]
PubChem CID 11118507[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis

Proposed Synthetic Protocol

This protocol is adapted from the synthesis of 3,6-Dichloro-N-(4-fluorophenyl)picolinamide.[4]

Reaction Scheme:

Synthesis_of_6_Chloro_N_4_fluorophenyl_picolinamide reagent1 6-Chloropicolinoyl chloride reaction + reagent1->reaction reagent2 4-Fluoroaniline reagent2->reaction product This compound solvent Toluene (Solvent) solvent->reaction conditions Reflux, 1h conditions->reaction reaction->product

Figure 1: Proposed synthesis of this compound.

Materials:

  • 6-Chloropicolinoyl chloride

  • 4-Fluoroaniline

  • Toluene, anhydrous

  • Ethanol (for washing)

Procedure:

  • In a round-bottom flask, dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous toluene.

  • To this solution, add a solution of 6-chloropicolinoyl chloride (1.0 equivalent) in anhydrous toluene.

  • Heat the reaction mixture to reflux and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, which should result in the precipitation of the product.

  • Collect the white precipitate by filtration.

  • Wash the precipitate several times with ethanol to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

Table 2: Suggested HPLC Parameters

ParameterSuggested Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the identification of the compound and any volatile impurities.

Table 3: Suggested GC-MS Parameters

ParameterSuggested Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program Start at 100 °C, ramp to 300 °C
Ionization Mode Electron Ionization (EI)
Mass Range 50-500 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for structural elucidation. The expected chemical shifts can be predicted based on the structure.

Potential Mechanism of Action and Biological Activity

While the specific biological activity of this compound has not been extensively reported, the broader class of picolinamide derivatives has shown a range of biological activities. These compounds are of interest due to their potential as:

  • Antitumor Agents: Several studies have demonstrated the antiproliferative activity of picolinamide derivatives against various cancer cell lines. The proposed mechanisms often involve the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is critical for tumor angiogenesis.[5] Some derivatives have also been shown to inhibit Aurora kinases, which are involved in cell cycle regulation.[6]

  • Antimicrobial Agents: Certain picolinamide compounds have exhibited antimicrobial and antifungal properties.[7][8]

The biological activity of this compound would likely be influenced by the electronic and steric properties of the chloro and fluoro substituents on the pyridine and phenyl rings, respectively.

Potential Signaling Pathway Involvement

Based on the activity of related compounds, a potential mechanism of action could involve the inhibition of protein kinases. The diagram below illustrates a generalized kinase inhibition pathway.

Kinase_Inhibition_Pathway ligand This compound receptor Kinase (e.g., VEGFR, Aurora Kinase) ligand->receptor ligand->block product Phosphorylated Substrate receptor->product Phosphorylation atp ATP atp->receptor substrate Substrate Protein substrate->product downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) product->downstream inhibition Inhibition

Figure 2: Generalized kinase inhibition pathway.

Conclusion

This compound is a compound with potential for further investigation in drug discovery. This guide provides essential information to support its synthesis, characterization, and preliminary biological evaluation. Further research is warranted to determine its specific physical properties, optimize its synthesis, and elucidate its precise mechanism of action and therapeutic potential.

References

An In-depth Technical Guide to 6-Chloro-N-(4-fluorophenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide

This technical guide serves to provide a comprehensive overview of the chemical properties of 6-Chloro-N-(4-fluorophenyl)picolinamide. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Information

This compound is a halogenated aromatic amide. Its structure consists of a picolinamide core, which is a pyridine ring with a carboxamide group at the 2-position. This core is further substituted with a chlorine atom at the 6-position of the pyridine ring and the amide nitrogen is attached to a 4-fluorophenyl group.

Data Presentation: Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide[1]
Molecular Formula C₁₂H₈ClFN₂O[1]
Molecular Weight 250.65 g/mol [1]
CAS Number 137640-94-9[1]

Experimental Protocols

Despite a comprehensive search of available scientific literature and chemical databases, a specific and detailed experimental protocol for the synthesis of this compound could not be located.

However, a general synthetic approach for similar picolinamide derivatives involves the coupling of a picolinic acid derivative with an aniline derivative. For this compound, this would conceptually involve the reaction of 6-chloropicolinic acid (or its activated form, such as an acyl chloride) with 4-fluoroaniline.

A representative, though not identical, synthesis for a related compound, 3,6-dichloro-N-(4-fluorophenyl)picolinamide, is described as follows: A solution of 3,6-dichloropicolinoyl chloride in toluene is added to a solution of 4-fluorobenzenamine in toluene. The reaction mixture is then refluxed. This procedure suggests a potential synthetic route that could be adapted for the target molecule.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research into the pharmacological properties of this specific compound has not been reported in the reviewed literature. While studies on other picolinamide derivatives have shown a range of biological activities, these cannot be directly extrapolated to the title compound.

Mandatory Visualizations

As no specific experimental workflows or signaling pathways for this compound have been identified, the creation of corresponding diagrams is not possible at this time.

Logical Relationship of a General Picolinamide Synthesis

To illustrate the general synthetic logic, a conceptual workflow for the synthesis of a picolinamide is provided below.

G Conceptual Synthesis of Picolinamides cluster_reactants Starting Materials cluster_process Reaction Step cluster_product Product Picolinic_Acid_Derivative Picolinic Acid Derivative Coupling_Reaction Amide Coupling (e.g., using a coupling agent or conversion to acyl chloride) Picolinic_Acid_Derivative->Coupling_Reaction Aniline_Derivative Aniline Derivative Aniline_Derivative->Coupling_Reaction Picolinamide_Product Picolinamide Coupling_Reaction->Picolinamide_Product

Caption: General synthetic route to picolinamide derivatives.

References

An In-depth Technical Guide to 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide, a pyridine carboxamide derivative of interest to researchers, scientists, and drug development professionals. This document outlines its chemical identity, potential therapeutic applications based on related compounds, and insights into its potential mechanism of action.

Chemical Identity and Synonyms

6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C₁₂H₈ClFN₂O.[1] For clarity and comprehensive database searching, it is crucial to be aware of its various synonyms and identifiers.

IdentifierValue
IUPAC Name 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide
Synonyms 6-Chloro-N-(4-fluorophenyl)picolinamide[1], 6-Chloro-N-(4-fluorophenyl)-2-pyridinecarboxamide[1]
CAS Number 137640-94-9
Molecular Weight 250.66 g/mol

Potential Therapeutic Applications

While specific biological activity data for 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide is not extensively available in public literature, the broader class of pyridine carboxamides has demonstrated significant potential in various therapeutic areas, particularly as antifungal and anticancer agents.

Antifungal Activity

Derivatives of pyridine carboxamide have shown promising activity against a range of fungal pathogens.[2] For instance, structurally related compounds have been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[2] Another potential mechanism of antifungal action for picolinamide derivatives is the inhibition of Sec14p, a crucial lipid-transfer protein in fungi.[3][4][5]

A study on 6-chloro-N-(2-((4-fluorophenyl)amino)phenyl)nicotinamide, a compound with a similar pyridine carboxamide core, demonstrated notable in vitro activity against Botrytis cinerea.[2]

Table 1: In Vitro Antifungal Activity of a Related Pyridine Carboxamide Derivative [2]

CompoundTarget OrganismIC₅₀ (µg/mL)
6-chloro-N-(2-((4-fluorophenyl)amino)phenyl)nicotinamideBotrytis cinerea1.23

This data suggests that 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide warrants investigation for its potential as an antifungal agent.

Anticancer Activity

The pyridine carboxamide scaffold is also a feature in several compounds investigated for their anticancer properties.[6][7][8] The mechanism of action for such compounds can vary, but some have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, a quinazoline derivative bearing a 3-chloro-4-fluorophenyl moiety has been evaluated for its antiproliferative efficacy in various colon cancer cell lines.

Table 2: In Vitro Anticancer Activity of a Related Quinolone Derivative [9]

CompoundCell LineIC₅₀ (µM)
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineHCT116 (Colon)8.50
HT29 (Colon)5.80
SW620 (Colon)6.15

These findings indicate that the 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide structure could serve as a basis for the development of novel anticancer agents.

Experimental Protocols

Proposed Synthesis of 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide

This proposed synthesis involves the amidation of a pyridine carboxylic acid derivative.

Materials:

  • 6-chloropyridine-2-carboxylic acid

  • 4-fluoroaniline

  • A suitable coupling agent (e.g., HATU, HBTU)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve 6-chloropyridine-2-carboxylic acid (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent (1.1 equivalents) and the non-nucleophilic base (2 equivalents) to the solution and stir for 10-15 minutes to activate the carboxylic acid.

  • Add 4-fluoroaniline (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide.

Note: This is a generalized protocol and would require optimization of reaction conditions, including solvent, coupling agent, base, temperature, and reaction time.

Potential Mechanism of Action and Signaling Pathways

Based on studies of related picolinamide derivatives, a potential mechanism of antifungal action for 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide could involve the inhibition of the essential fungal lipid-transfer protein, Sec14p.[3][4][5]

Inhibition of Sec14p Signaling Pathway

Sec14p is a phosphatidylinositol/phosphatidylcholine transfer protein that plays a vital role in maintaining the lipid composition of the Golgi apparatus, which is crucial for vesicular trafficking and cell viability in fungi.[3] Inhibition of Sec14p disrupts these processes, leading to fungal cell death.

Below is a DOT script representation of the proposed inhibitory action.

Sec14p_Inhibition cluster_fungal_cell Fungal Cell cluster_inhibition PC Phosphatidylcholine (PC) Sec14p Sec14p PC->Sec14p Binds PI Phosphatidylinositol (PI) PI->Sec14p Binds Golgi Golgi Apparatus Sec14p->Golgi Maintains Lipid Homeostasis Vesicular_Trafficking Vesicular Trafficking Golgi->Vesicular_Trafficking Essential for Cell_Viability Cell Viability Vesicular_Trafficking->Cell_Viability Supports Inhibitor 6-chloro-N-(4-fluorophenyl) pyridine-2-carboxamide Inhibitor->Sec14p Inhibits

Caption: Proposed inhibition of the Sec14p signaling pathway.

This diagram illustrates the normal function of Sec14p in maintaining Golgi lipid homeostasis, which is essential for vesicular trafficking and ultimately fungal cell viability. The proposed inhibitor, 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide, is hypothesized to bind to Sec14p, thereby disrupting this critical pathway.

Conclusion

6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is limited, the well-documented antifungal and anticancer activities of related pyridine carboxamide derivatives provide a strong rationale for its further investigation. The potential mechanism of action, particularly the inhibition of fungal Sec14p, offers a compelling avenue for the development of new antifungal drugs. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo screening to elucidate its biological activity profile and therapeutic potential.

References

The Rise of Picolinamides: A Technical Guide to Novel Derivatives Targeting VEGFR-2 in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and targeted cancer therapies, a class of heterocyclic amide compounds known as picolinamide derivatives has emerged as a promising frontier. This technical guide delves into the discovery and development of novel picolinamide-based molecules, with a specific focus on their potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

Introduction: The Therapeutic Potential of Picolinamide Scaffolds

Picolinamide, a carboxamide derivative of picolinic acid, serves as a versatile scaffold in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to the generation of libraries of compounds with a wide spectrum of biological activities. Recent research has highlighted the potential of picolinamide derivatives as potent inhibitors of various enzymes implicated in disease, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic disorders, and more critically for oncology, key kinases such as Aurora B and VEGFR-2.[1][2][3][4]

This guide will focus on the burgeoning class of picolinamide derivatives designed to target VEGFR-2. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer treatment, as it effectively curtails tumor-induced angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[3][5]

Data Presentation: In Vitro Efficacy of Novel Picolinamide-Based VEGFR-2 Inhibitors

A series of novel picolinamide-based derivatives have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines, as well as their direct inhibitory effect on VEGFR-2 kinase. The following tables summarize the key quantitative data from these studies, providing a clear comparison of the potency of these novel compounds.

Table 1: In Vitro Anti-proliferative Activity of Picolinamide Derivatives against A549 and HepG2 Cancer Cell Lines [5]

Compound IDModificationIC50 (μM) - A549IC50 (μM) - HepG2
8j Cyclohexylamino substituent at the 4-position12.520.6
8l 4-Methylbenzylamino substituent at the 4-position13.218.2
Sorafenib Reference Drug19.329.0
Axitinib Reference Drug22.438.7

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

Table 2: VEGFR-2 Kinase Inhibitory Activity of Lead Picolinamide Derivatives [3]

Compound IDIC50 (nM)
7h 87
9a 27
9l 94
Sorafenib 180

IC50 values represent the concentration of the compound required to inhibit VEGFR-2 kinase activity by 50%. Lower values indicate greater inhibitory potency.

Experimental Protocols: A Guide to Synthesis and Evaluation

This section provides detailed methodologies for the synthesis of a representative picolinamide-based VEGFR-2 inhibitor and the key biological assays used to determine its efficacy.

General Synthesis of 4-Phenoxypicolinamide Derivatives

A common synthetic route to novel picolinamide-based VEGFR-2 inhibitors involves a multi-step process, often culminating in a key coupling reaction. The following is a generalized protocol based on reported syntheses.[6]

Experimental Workflow: Synthesis of Picolinamide Derivatives

G start Starting Materials: - 2-Picolinic Acid - Substituted Aniline step1 Amide Formation start->step1 Coupling Reagents (e.g., HATU, DIPEA) step2 Suzuki Coupling step1->step2 Intermediate Picolinamide step3 Purification step2->step3 Crude Product end_node Final Picolinamide Derivative step3->end_node Purified Product

Caption: A generalized workflow for the synthesis of picolinamide derivatives.

Step 1: Synthesis of the Picolinamide Core

  • To a solution of a substituted 2-picolinic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired substituted aniline (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude picolinamide intermediate.

Step 2: Suzuki Coupling for Aryl Moiety Introduction

  • In a reaction vessel, combine the intermediate picolinamide (1 equivalent), a suitable boronic acid or ester (1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Add a deoxygenated solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the mixture to a temperature of 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final purified compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.[7]

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the synthesized compounds on the enzymatic activity of VEGFR-2.

Experimental Workflow: VEGFR-2 Kinase Assay

G reagents Reagents: - Recombinant VEGFR-2 - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) reaction Kinase Reaction reagents->reaction inhibitor Test Compound (Picolinamide Derivative) inhibitor->reaction detection Detection of Phosphorylation reaction->detection Luminescence or Fluorescence Signal analysis Data Analysis (IC50) detection->analysis

Caption: A simplified workflow for an in vitro VEGFR-2 kinase inhibition assay.

  • Prepare a reaction mixture containing recombinant human VEGFR-2 kinase, a suitable kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), and a specific substrate (e.g., a synthetic peptide or Poly(Glu,Tyr)).

  • Add the test picolinamide derivative at various concentrations (typically in a serial dilution).

  • Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay (e.g., HTRF®).

  • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic and anti-proliferative effects of the picolinamide derivatives on cancer cell lines.

  • Seed cancer cells (e.g., A549 or HepG2) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours.

  • Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Mechanism of Action: Visualizing the VEGFR-2 Signaling Pathway

The anti-angiogenic effects of the novel picolinamide derivatives are exerted through the inhibition of the VEGFR-2 signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention by these inhibitors.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: The VEGFR-2 signaling pathway and the inhibitory action of picolinamide derivatives.

Upon binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[8][9] This activation triggers a cascade of downstream signaling pathways, including the PLCγ/PKC/MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis.[8][9] The novel picolinamide derivatives act as potent ATP-competitive inhibitors of the VEGFR-2 kinase domain, effectively blocking the initiation of this signaling cascade and thereby preventing tumor angiogenesis.[5]

Conclusion and Future Directions

The discovery of novel picolinamide derivatives as potent VEGFR-2 inhibitors represents a significant advancement in the development of targeted anti-cancer therapies. The data presented in this guide demonstrates their superior in vitro efficacy compared to existing drugs. The detailed experimental protocols provide a roadmap for the synthesis and evaluation of these promising compounds.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the structure-activity relationships will guide the design of next-generation picolinamide derivatives with even greater potency and selectivity. Ultimately, these endeavors will pave the way for the clinical translation of this exciting new class of anti-cancer agents.

References

In-depth Technical Guide: 6-Chloro-N-(4-fluorophenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of published data regarding the mechanism of action, biological targets, and specific experimental studies for the compound 6-Chloro-N-(4-fluorophenyl)picolinamide.

Despite extensive searches for this specific chemical entity, no peer-reviewed articles, patents, or conference proceedings detailing its biological activity were identified. The scientific community has not, to date, published any research that would elucidate its pharmacological profile.

This lack of information prevents the construction of a detailed technical guide as requested. Key components such as quantitative data on biological activity (e.g., IC50, Ki values), descriptions of experimental protocols, and the elucidation of signaling pathways are contingent on the availability of primary research data.

While the user's request for a comprehensive guide is understood, the foundational scientific knowledge for "this compound" does not appear to be publicly available at this time. It is possible that this compound is a novel chemical entity that has not yet been characterized biologically, or it may be a proprietary compound for which research has not been disclosed.

Researchers, scientists, and drug development professionals interested in this molecule would need to undertake foundational research to determine its biological effects. This would involve a series of in vitro and in vivo studies, including but not limited to:

  • Target Identification Studies: To determine the protein(s) or biological pathways with which the compound interacts.

  • In Vitro Assays: To quantify the compound's activity and potency against identified targets.

  • Cell-Based Assays: To understand its effects in a cellular context.

  • In Vivo Studies: To evaluate its efficacy and safety in animal models.

Without such fundamental research, any discussion of the mechanism of action would be purely speculative. Therefore, no data tables or mechanistic diagrams can be generated.

6-Chloro-N-(4-fluorophenyl)picolinamide: A Technical Guide to a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N-(4-fluorophenyl)picolinamide is a small molecule with a chemical structure suggestive of potential biological activity. While specific research on this compound is limited, its core picolinamide structure is a well-established pharmacophore found in a variety of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the potential therapeutic applications of this compound based on extensive analysis of structurally related compounds. Detailed experimental protocols for its synthesis and proposed biological evaluation are provided to facilitate further investigation into this promising scaffold for drug discovery.

Introduction

The picolinamide moiety is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions with a range of biological targets. The substitution pattern of this compound, featuring a chlorinated pyridine ring and a fluorinated phenyl group, suggests the potential for unique pharmacological properties. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this specific molecule. By examining the established biological activities of analogous compounds, we can infer potential avenues for investigation in areas such as neurodegenerative disorders, oncology, and infectious diseases.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its pharmacokinetic profile and suitability as a drug candidate.

PropertyValueSource
Molecular Formula C₁₂H₈ClFN₂OPubChem
Molecular Weight 250.65 g/mol PubChem
CAS Number 137640-94-9Multiple Sources[1][2][3]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Poorly soluble in water (predicted)-
LogP 2.9 (predicted)-
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem

Synthesis

The synthesis of this compound can be readily achieved through a standard amide coupling reaction. A proposed synthetic workflow is outlined below.

Proposed Synthetic Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling 6-Chloropicolinic_acid 6-Chloropicolinic acid 6-Chloropicolinoyl_chloride 6-Chloropicolinoyl chloride 6-Chloropicolinic_acid->6-Chloropicolinoyl_chloride Reflux Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->6-Chloropicolinoyl_chloride 6-Chloropicolinoyl_chloride_ref 6-Chloropicolinoyl chloride 4-Fluoroaniline 4-Fluoroaniline Target_Compound This compound 4-Fluoroaniline->Target_Compound Triethylamine Triethylamine (Et₃N) Triethylamine->Target_Compound 6-Chloropicolinoyl_chloride_ref->Target_Compound DCM, 0°C to RT

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloropicolinoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropicolinic acid (1 equivalent).

  • Add thionyl chloride (2-3 equivalents) in excess.

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 6-chloropicolinoyl chloride, a solid or oil, can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve 4-fluoroaniline (1 equivalent) and triethylamine (1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C using an ice bath.

  • Dissolve the crude 6-chloropicolinoyl chloride (1.1 equivalents) from Step 1 in the same solvent and add it dropwise to the cooled solution of 4-fluoroaniline.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications (based on structural analogs)

While no biological data is currently available for this compound, the activities of structurally similar compounds provide a strong rationale for its investigation in several therapeutic areas.

Neurodegenerative Diseases: Positive Allosteric Modulation of mGluR4

A series of N-(4-acetamido)-phenylpicolinamides have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4).[4][5] mGluR4 is a promising target for the treatment of Parkinson's disease and other neurological disorders. PAMs of mGluR4 can enhance the receptor's response to its endogenous ligand, glutamate, offering a more nuanced modulation of neuronal activity compared to direct agonists. The core picolinamide structure is crucial for this activity.

G Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 mGluR4_PAM Picolinamide-based PAM (e.g., this compound) mGluR4_PAM->mGluR4 Allosteric Binding G_protein Gi/o Protein mGluR4->G_protein Activation Adenylate_cyclase Adenylate Cyclase G_protein->Adenylate_cyclase Inhibition cAMP cAMP Adenylate_cyclase->cAMP Conversion of ATP Neuronal_activity Modulation of Neuronal Activity cAMP->Neuronal_activity Downstream Effects

Caption: Simplified signaling pathway of mGluR4 modulation by a PAM.

Oncology

N-methylpicolinamide derivatives have been extensively investigated as anticancer agents.[6] These compounds have been shown to inhibit various kinases and other cellular targets involved in cancer cell proliferation and survival. The presence of the halogen atoms (chlorine and fluorine) on this compound could enhance its anticancer activity through various mechanisms, including improved binding to target proteins and altered metabolic stability.

Antimicrobial Activity

Derivatives of 6-chloropyridin-2-ylamine have demonstrated antibacterial and antifungal properties.[7] The picolinamide scaffold itself is present in some antimicrobial agents. Therefore, this compound warrants investigation for its potential as a novel antimicrobial agent, particularly in the context of rising antibiotic resistance.

Structure-Activity Relationship (SAR) Insights from Analogs

Based on the literature for related picolinamides, the following SAR insights can be proposed for this compound:

  • Picolinamide Core: The pyridine nitrogen and the amide linkage are often crucial for forming hydrogen bonds with target proteins.

  • 6-Chloro Substituent: The chlorine atom at the 6-position of the pyridine ring can influence the electronic properties of the ring and may engage in halogen bonding or hydrophobic interactions within the binding pocket. It can also block metabolic oxidation at this position, potentially increasing the compound's half-life.

  • N-(4-fluorophenyl) Group: The nature and position of substituents on the N-phenyl ring are critical for determining potency and selectivity. The 4-fluoro substituent can enhance binding affinity through hydrogen bonding or other electrostatic interactions and may improve metabolic stability and membrane permeability.

Proposed Experimental Protocols for Biological Evaluation

To investigate the potential therapeutic applications of this compound, the following initial screening assays are recommended.

In Vitro mGluR4 PAM Activity Assay
  • Cell Line: Use a stable cell line co-expressing human or rat mGluR4 and a suitable reporter gene (e.g., luciferase under the control of a cAMP-responsive element) or a calcium-sensitive dye.

  • Assay Principle: Measure the potentiation of the glutamate-induced response by the test compound.

  • Procedure: a. Plate the cells in a 96- or 384-well plate. b. Add the test compound at various concentrations. c. Add a sub-maximal concentration (EC₂₀) of glutamate. d. Incubate for a specified period. e. Measure the reporter gene activity (luminescence) or intracellular calcium concentration (fluorescence).

  • Data Analysis: Calculate the EC₅₀ value for the potentiation of the glutamate response.

In Vitro Anticancer Cytotoxicity Assay
  • Cell Lines: Use a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung).

  • Assay Principle: The MTT or MTS assay, which measures the metabolic activity of viable cells, is a standard method for assessing cytotoxicity.

  • Procedure: a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound for 48-72 hours. c. Add the MTT or MTS reagent and incubate for 2-4 hours. d. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Microbial Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Assay Principle: Determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Procedure: a. Prepare a serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours. d. Determine the MIC by visual inspection for turbidity.

Conclusion

While this compound is an understudied molecule, the analysis of its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery. The picolinamide core, combined with its specific halogenation pattern, presents a compelling starting point for the development of novel therapeutics targeting mGluR4 for neurodegenerative diseases, various pathways in oncology, and microbial targets. The synthetic route is straightforward, and the proposed biological assays provide a clear path for initiating the investigation of this promising compound. Further empirical studies are essential to validate these hypotheses and unlock the full therapeutic potential of this compound.

References

The Agrochemical Frontier: A Technical Guide to Substituted Picolinamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted picolinamides have emerged as a versatile and potent class of molecules in the agrochemical industry, demonstrating significant efficacy as both fungicides and herbicides. Their diverse modes of action and the potential for tailored synthesis make them a focal point of ongoing research and development. This technical guide provides an in-depth overview of the core agrochemical applications of substituted picolinamides, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used in their evaluation.

Fungicidal Applications: Targeting Fungal Respiration

A significant breakthrough in fungicide development has been the introduction of picolinamide derivatives that target the fungal mitochondrial respiratory chain. These compounds have established a novel mode of action, providing a crucial tool for managing resistance to existing fungicide classes.

Mode of Action: Inhibition of the Cytochrome bc1 Complex (Complex III)

The primary fungicidal mechanism of many substituted picolinamides involves the inhibition of the cytochrome bc1 complex, also known as Complex III, a critical component of the mitochondrial electron transport chain. Specifically, these compounds act as Quinone-inside (Qi) inhibitors.[1][2][3] They bind to the Qi site of cytochrome b, one of the subunits of Complex III. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby disrupting the Q-cycle and halting ATP synthesis, which is essential for fungal cellular processes.[1][2] This mode of action is distinct from that of strobilurin fungicides (Qo inhibitors), meaning there is no cross-resistance between the two classes.[1]

Prominent examples of QiI picolinamide fungicides include fenpicoxamid and florylpicoxamid.[1][2] These compounds are derived from the natural product UK-2A, which itself is a potent inhibitor of the cytochrome bc1 complex.[1][2][3] Fenpicoxamid is metabolized by fungi to its active form, UK-2A, which then exerts its inhibitory effect.[2]

Mitochondrial_Electron_Transport_Chain cluster_0 Inner Mitochondrial Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) Complex_I->Q e- H_ions_IMS H+ Complex_I->H_ions_IMS H+ pumping Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H_ions_IMS H+ pumping Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- Complex_IV->H_ions_IMS H+ pumping O2 O₂ Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_ions_IMS->ATP_Synthase H+ flow NADH NADH NADH->Complex_I e- Succinate Succinate Succinate->Complex_II e- H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase H_ions_Matrix H+ Picolinamide Substituted Picolinamide (Qi Inhibitor) Qi_site Picolinamide->Qi_site Qi_site->Complex_III Auxin_Signaling_Pathway cluster_0 Plant Cell Nucleus Auxin_Responsive_Gene Auxin-Responsive Gene ARF ARF (Auxin Response Factor) ARF->Auxin_Responsive_Gene Activates Transcription Aux_IAA Aux/IAA Repressor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by TIR1_AFB TIR1/AFB Receptor SCF_Complex SCF E3 Ligase Complex TIR1_AFB->SCF_Complex Part of SCF_Complex->Aux_IAA Ubiquitinates Picolinamide Picolinamide Herbicide (Auxin Mimic) Picolinamide->TIR1_AFB Binds to Auxin Auxin Auxin->TIR1_AFB Binds to Herbicide_Screening_Workflow start Start synthesis Compound Synthesis and Characterization start->synthesis primary_screen Primary Screening (e.g., Root Growth Inhibition Assay) synthesis->primary_screen dose_response Dose-Response Studies (IC50/GR50 Determination) primary_screen->dose_response secondary_screen Secondary Screening (Greenhouse Bioassay) dose_response->secondary_screen selectivity_testing Crop Selectivity Testing secondary_screen->selectivity_testing mode_of_action Mode of Action Studies selectivity_testing->mode_of_action lead_optimization Lead Optimization mode_of_action->lead_optimization lead_optimization->synthesis Iterative Improvement end Candidate for Development lead_optimization->end

References

The Ascendant Antifungal Potential of Picolinamide Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to public health and food security, necessitating the urgent development of novel antifungal agents with diverse mechanisms of action. Among the promising chemical scaffolds being explored, picolinamides—derivatives of picolinic acid—have demonstrated significant and versatile antifungal properties. This technical guide provides an in-depth overview of the current research on picolinamide-based antifungal agents, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols utilized in their evaluation.

Core Antifungal Mechanisms of Picolinamide Scaffolds

Picolinamide derivatives have been shown to exert their antifungal effects through at least two distinct and well-characterized mechanisms, making them a versatile scaffold for antifungal drug development.

One class of picolinamides targets Sec14p , a crucial phosphatidylinositol/phosphatidylcholine transfer protein in fungi.[1][2][3] Inhibition of Sec14p disrupts lipid homeostasis and essential cellular processes, leading to fungal cell death.[1][2] This mechanism is particularly noteworthy as it presents a novel target for antifungal therapy with potential for high fungal specificity, given the structural divergence from mammalian lipid-transfer proteins.[1]

A second, commercially significant class of picolinamides functions as Quinone-inside Inhibitors (QiI) .[4][5] These compounds, including the fungicides fenpicoxamid and florylpicoxamid, target the Qi site of the mitochondrial cytochrome bc1 complex (Complex III).[4][5] By binding to this site, they effectively block the electron transport chain, disrupting fungal respiration and leading to a potent fungicidal effect.[4] This mode of action is distinct from strobilurin fungicides, which target the Qo site of the same complex, thereby mitigating the risk of cross-resistance.[4]

Quantitative Antifungal Activity of Picolinamide Derivatives

The antifungal efficacy of various picolinamide scaffolds has been quantified against a range of fungal pathogens. The following tables summarize the reported inhibitory concentrations.

Compound Class/DerivativeFungal SpeciesActivity MetricValueReference
Picolinamide (Compound 1)Saccharomyces cerevisiaeIC5013.5 µM[1]
Benzamide (Compound 3)Saccharomyces cerevisiaeIC506.6 µM[1]
FlorylpicoxamidZymoseptoria triticiIn vitro GI800.0046 mg L-1[6]
FlorylpicoxamidZymoseptoria triticiIn planta DC800.03 mg L-1[6]

Table 1: In Vitro and In Planta Inhibitory Concentrations of Sec14p and QiI Inhibitors. GI80 refers to 80% growth inhibition, and DC80 refers to 80% disease control.

DerivativeFungal SpeciesED50 (μg mL-1)Reference
N-phenyl-(3-chloro)-imino-picolinamideRhizoctonia solani29.1[7]
N-phenyl-(3-chloro)-imino-picolinamideAlternaria alternata33.9[7]
N-phenyl-(2-chloro)-imino-picolinamideRhizoctonia solani38.2[7]
4-Chloro picolinamideRhizoctonia solani / A. alternata51.4 - 87.2[7]
4-Fluoro picolinamideRhizoctonia solani / A. alternata51.4 - 87.2[7]
N-phenyl-(2-hydroxy)-imino-picolinamideRhizoctonia solani / A. alternata67.6 - 81.7[7]
N-phenyl-(4-hydroxy)-imino-picolinamideRhizoctonia solani / A. alternata67.6 - 81.7[7]

Table 2: Median Effective Dose (ED50) of Substituted Picolinamides against Phytopathogenic Fungi.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the synthesis and evaluation of picolinamide-based antifungal agents.

Synthesis of Novel Picolinamide Derivatives

A general method for synthesizing novel picolinamide derivatives involves a multi-step process.[7] The synthesis of N-phenyl-(2-nitro)-imino-picolinamide is provided as a representative example:

  • Esterification of Picolinic Acid: Picolinic acid is first esterified.

  • Hydrazine Condensation: The resulting ester is condensed with hydrazine hydrate.

  • Refluxing with Aromatic Aldehydes: The product from the previous step is subsequently refluxed with various substituted aromatic aldehydes to yield the final picolinamide derivatives.[7]

  • Characterization: The synthesized compounds are then characterized using physico-spectral techniques such as IR, 1H NMR, ESI-MS, and elemental analysis.[7]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of synthesized picolinamide derivatives against phytopathogenic fungi can be evaluated using a poisoned food technique.

  • Media Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., acetone). Desired concentrations are then prepared by serial dilution. An appropriate volume of the test solution is mixed with autoclaved, molten Potato Dextrose Agar (PDA) medium.

  • Inoculation: A mycelial disc of the test fungus is aseptically inoculated onto the center of the solidified PDA plate containing the test compound.

  • Incubation: The inoculated plates are incubated at an appropriate temperature (e.g., 25±2°C) until fungal growth in the control plate (without the test compound) is complete.

  • Data Collection: The colony diameter is measured, and the percentage of mycelial growth inhibition is calculated relative to the control.

  • ED50 Determination: The median effective dose (ED50), the concentration that causes 50% inhibition of fungal growth, is determined by probit analysis of the dose-response data.[7]

For yeast, antifungal susceptibility testing is often performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10] Broth microdilution is a common method:

  • Inoculum Preparation: A standardized inoculum of the yeast is prepared in a suitable broth medium (e.g., RPMI 1640).[11][12]

  • Drug Dilution: The test compounds are serially diluted in microtiter plates.

  • Inoculation and Incubation: The prepared inoculum is added to the wells of the microtiter plate, which is then incubated for 24-48 hours.[8][11]

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant reduction in fungal growth (e.g., 50% or 90% inhibition) compared to a drug-free control.[12]

Target Identification using Chemogenomic Profiling

Chemogenomic profiling, specifically haploinsufficiency profiling (HIP) and homozygous profiling (HOP), is a powerful tool for identifying the cellular targets of antifungal compounds in model organisms like Saccharomyces cerevisiae.[1]

  • Yeast Strain Libraries: The method utilizes comprehensive libraries of yeast deletion strains, where each strain has a single gene deleted (homozygous) or has one of its two copies deleted (heterozygous).

  • Compound Screening: The yeast libraries are grown in the presence of the picolinamide compound of interest.

  • Fitness Profiling: The growth (fitness) of each mutant strain is quantitatively measured.

  • Target Identification: Strains that show hypersensitivity to the compound (i.e., reduced growth compared to wild-type) point to the gene product that is either the direct target of the compound or part of a pathway affected by the compound's action.[1] For instance, if the heterozygous strain for Sec14p (SEC14/sec14Δ) shows decreased fitness in the presence of a picolinamide derivative, it strongly suggests that Sec14p is the target.[1]

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Antifungal_Picolinamide_Workflow cluster_synthesis Compound Synthesis & Design cluster_screening Antifungal Screening cluster_moa Mechanism of Action (MoA) Studies cluster_optimization Lead Optimization start Picolinic Acid Scaffold synth Chemical Synthesis (e.g., Esterification, Condensation) start->synth derivatives Picolinamide Derivatives synth->derivatives in_vitro In Vitro Assays (Poisoned Food, Broth Microdilution) derivatives->in_vitro in_planta In Planta Assays derivatives->in_planta chemogenomics Chemogenomic Profiling (HIP/HOP) in_vitro->chemogenomics sar Structure-Activity Relationship (SAR) in_vitro->sar biochemical Biochemical Assays chemogenomics->biochemical Target Validation biochemical->sar lead_opt Optimized Antifungal Agent sar->lead_opt Sec14p_Inhibition_Pathway picolinamide Picolinamide Derivative lipid_binding Lipid-Binding Pocket picolinamide->lipid_binding Binds to sec14p Sec14p (Phosphatidylinositol/ Phosphatidylcholine Transfer Protein) golgi Golgi Function sec14p->golgi Essential for disruption Disruption sec14p->disruption inhibition Inhibition lipid_binding->inhibition secretion Vesicular Secretion golgi->secretion viability Fungal Cell Viability secretion->viability death Cell Death viability->death inhibition->sec14p disruption->golgi death->viability QiI_Fungicide_Pathway picolinamide Picolinamide (QiI) (e.g., Fenpicoxamid) qi_site Qi Site (Quinone-inside) picolinamide->qi_site Binds to complex_iii Mitochondrial Complex III (Cytochrome bc1 complex) etc Electron Transport Chain complex_iii->etc Component of inhibition Inhibition qi_site->inhibition respiration Fungal Respiration etc->respiration atp ATP Synthesis respiration->atp viability Fungal Cell Viability atp->viability death Cell Death viability->death inhibition->complex_iii death->viability

References

The Compass of Discovery: A Technical Guide to the Preclinical Characterization of Novel Picolinamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Picolinamide Scaffold - A Privileged Platform for Novel Therapeutics

The picolinamide moiety, a simple yet versatile pyridinecarboxamide, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its unique electronic and structural properties allow it to engage in a wide array of biological interactions, leading to the development of compounds with diverse therapeutic potential. Picolinamide-based molecules have demonstrated efficacy as antibacterial agents that selectively target Clostridioides difficile, anticancer therapeutics, and modulators of critical enzymes and receptors.[2][3][4][5] The journey of a novel picolinamide from a promising "hit" to a clinical candidate is a rigorous, multi-stage process of preclinical characterization. This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to navigate this critical path, ensuring that only the most promising candidates advance. Our approach is not a rigid checklist but a dynamic, decision-driven workflow, emphasizing scientific integrity, causality in experimental design, and robust, self-validating data packages.

Chapter 1: Foundational Physicochemical & Early ADME Profiling

Expertise & Experience: Before delving into complex biological assays, we must first understand the fundamental nature of our molecule. The physicochemical properties of a novel picolinamide dictate its behavior in every subsequent experiment, from bioassay buffer to the complex milieu of an in vivo model. Early characterization prevents costly downstream failures and provides the essential parameters for formulation development. Picolinamide derivatives can exhibit a range of solubilities, and understanding this early is paramount.[6][7]

Kinetic Solubility Assessment

Causality: Poor aqueous solubility is a primary reason for the failure of promising compounds. It can lead to underestimated potency in biological assays, poor absorption, and unreliable in vivo data.[8] A kinetic solubility assay is a high-throughput method used in early discovery to quickly assess a compound's solubility under non-equilibrium conditions, mimicking the rapid dissolution required after oral administration.[9]

Experimental Protocol: Nephelometric Kinetic Solubility Assay [10][11]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test picolinamide in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: In a clear 96-well or 384-well microplate, dispense 198 µL of aqueous phosphate-buffered saline (PBS, pH 7.4) into each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%. This rapid addition from a concentrated organic stock into an aqueous buffer is what defines the "kinetic" nature of the assay.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow for precipitation to occur.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The amount of scattered light is directly proportional to the amount of precipitated compound.

  • Data Analysis: The solubility is determined by comparing the light scattering of the test compound to that of known standards and a blank (DMSO/buffer only). The result is reported as the concentration at which the compound begins to precipitate.

Lipophilicity (LogD) Determination

Causality: Lipophilicity, often expressed as the distribution coefficient (LogD) at a specific pH (typically 7.4), is a critical determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall ADME profile. A LogD value that is too high can lead to poor solubility and high metabolic turnover, while a value that is too low may result in poor membrane permeability.

Workflow: Foundational Characterization

The initial characterization phase establishes the basic "drug-likeness" of the novel picolinamide.

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Early Biological Assessment cluster_3 Decision Gate 1 NCE Novel Picolinamide (NCE) Solubility Kinetic Solubility Assay (Nephelometry) NCE->Solubility LogD LogD @ pH 7.4 (Shake-Flask or HPLC) NCE->LogD PrimaryAssay Primary Target Assay (Potency - IC50/EC50) NCE->PrimaryAssay Decision1 Go / No-Go Solubility->Decision1 LogD->Decision1 PrimaryAssay->Decision1 G cluster_0 Biochemical Confirmation cluster_1 Cellular Confirmation cluster_2 MoA Validation Biochem Biochemical Kinase Assay (e.g., Aurora B) Determine IC50 CellEngage Cellular Target Engagement (e.g., Western Blot for p-Histone H3) Biochem->CellEngage Potent Compound CellEffect Phenotypic Assay (e.g., Cell Cycle Analysis by Flow Cytometry) CellEngage->CellEffect Target Modulated MoA Mechanism of Action Confirmed CellEffect->MoA Expected Phenotype Observed G cluster_0 Discovery cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Candidate Selection Hit Hit Identification LeadGen Lead Generation Hit->LeadGen PhysChem Physicochemical Profiling LeadGen->PhysChem MoA MoA & Potency PhysChem->MoA ADME In Vitro ADME MoA->ADME Safety In Vitro Safety ADME->Safety PK Pharmacokinetics (PK) Safety->PK Decision Gate Efficacy In Vivo Efficacy & PD PK->Efficacy Candidate IND Candidate Efficacy->Candidate Decision Gate

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Chloro-N-(4-fluorophenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of 6-Chloro-N-(4-fluorophenyl)picolinamide, a key chemical intermediate. The synthesis is achieved through the formation of an amide bond between 6-chloropicolinic acid and 4-fluoroaniline. Two primary, reliable methods are presented: the activation of the carboxylic acid to an acyl chloride intermediate and a direct one-pot synthesis using modern coupling reagents. These protocols are designed to be clear, reproducible, and applicable in a standard laboratory setting.

Compound Data and Stoichiometry

Quantitative data for the reactants and the final product are summarized below. Proper stoichiometry is critical for maximizing reaction yield and purity.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Molar Ratio (Example)
6-Chloropicolinic AcidC₆H₄ClNO₂157.55[1]1.0 equiv
4-FluoroanilineC₆H₆FN111.121.0 - 1.1 equiv
This compound C₁₂H₈ClFN₂O 250.65 [2]Product

Experimental Protocols

Two common and effective protocols for the synthesis of this compound are detailed below.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This traditional two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Step 1: Formation of 6-Chloropicolinoyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropicolinic acid (1.0 equiv).

  • Add thionyl chloride (SOCl₂) (approx. 2.0-3.0 equiv) dropwise at 0 °C. Alternatively, oxalyl chloride with a catalytic amount of DMF can be used in a solvent like dichloromethane (DCM).

  • After the addition is complete, slowly warm the mixture to reflux (approximately 75-80 °C for thionyl chloride) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloropicolinoyl chloride is typically used in the next step without further purification.

Step 2: Amide Bond Formation

  • Dissolve 4-fluoroaniline (1.0 equiv) and a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.2 equiv), in an anhydrous aprotic solvent (e.g., toluene, DCM, or THF) in a separate flask under an inert atmosphere.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 6-chloropicolinoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization (e.g., from ethanol) or silica gel column chromatography to yield the pure this compound. A similar synthesis involving a dichlorinated analog reported a yield of 90% after filtration and washing.[3]

Protocol 2: One-Pot Synthesis Using Coupling Reagents

This method utilizes peptide coupling reagents to facilitate amide bond formation in a single step, often under milder conditions.[4][5]

  • To a stirred solution of 6-chloropicolinic acid (1.0 equiv), 4-fluoroaniline (1.1 equiv), and a coupling additive such as 1-Hydroxybenzotriazole (HOBt) (0.1-1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile), add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv).[5]

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 equiv), to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the final compound.

Synthesis Workflow Visualizations

The following diagrams illustrate the logical flow of the two synthesis protocols.

Synthesis_Protocol_1 cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling start_acid 6-Chloropicolinic Acid reaction1 Reflux (2-4h) start_acid->reaction1 reagent_socl2 Thionyl Chloride (SOCl₂) reagent_socl2->reaction1 intermediate 6-Chloropicolinoyl Chloride reaction1->intermediate Excess SOCl₂ removed reaction2 Stir at RT (4-12h) intermediate->reaction2 Add dropwise at 0°C start_amine 4-Fluoroaniline + Base start_amine->reaction2 product_crude Crude Product reaction2->product_crude purification Work-up & Purification (Extraction, Recrystallization) product_crude->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound via the acyl chloride method.

Synthesis_Protocol_2 cluster_reactants Reactants & Reagents start_acid 6-Chloropicolinic Acid reaction One-Pot Reaction (Stir at RT, 12-24h) start_acid->reaction start_amine 4-Fluoroaniline start_amine->reaction coupling_reagent Coupling Reagent (e.g., EDC) coupling_reagent->reaction base Base (e.g., DIPEA) base->reaction product_crude Crude Product Mixture reaction->product_crude purification Work-up & Purification (Extraction, Chromatography) product_crude->purification final_product Pure this compound purification->final_product

Caption: Workflow for the one-pot synthesis of this compound using coupling reagents.

References

Application Notes and Protocols for the Synthesis of 6-Chloro-N-(4-fluorophenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-Chloro-N-(4-fluorophenyl)picolinamide, a picolinamide derivative of interest in medicinal chemistry and drug development. The synthesis involves the amide coupling of 6-chloropicolinic acid and 4-fluoroaniline. This protocol outlines two primary methods for this conversion: a direct amide coupling using a coupling agent and a two-step process via an acyl chloride intermediate. While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active picolinamides suggests potential applications as an intermediate in the development of novel therapeutic agents.

Introduction

Picolinamide derivatives are a class of compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The target compound, this compound, incorporates a chlorinated pyridine ring and a fluorinated phenyl group, motifs that are often employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The amide linkage is a critical functional group that can participate in hydrogen bonding, a key interaction in many biological systems.

The synthesis of this compound is typically achieved through the formation of an amide bond between 6-chloropicolinic acid and 4-fluoroaniline. This can be accomplished through various synthetic strategies, with the choice of method often depending on the desired scale, purity requirements, and available reagents.

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two common methods for the synthesis of this compound are presented below. Method A utilizes a standard amide coupling reagent, while Method B proceeds through an acyl chloride intermediate.

Method A: Direct Amide Coupling Using a Coupling Reagent

This method involves the direct coupling of the carboxylic acid and amine using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Materials:

  • 6-Chloropicolinic acid

  • 4-Fluoroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 6-chloropicolinic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-fluoroaniline (1.0 eq) followed by the dropwise addition of DIPEA or TEA (2.0 eq).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Method B: Synthesis via Acyl Chloride Intermediate

This classic two-step approach first involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The crude acyl chloride is then reacted with the amine to form the desired amide. A similar procedure has been reported for the synthesis of a related dichloro-analog with a high yield.[1]

Materials:

  • 6-Chloropicolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Toluene or Dichloromethane (DCM)

  • 4-Fluoroaniline

  • Triethylamine (TEA) or Pyridine

  • Ethanol (for washing)

Procedure:

Step 1: Formation of 6-Chloropicolinoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloropicolinic acid (1.0 eq) in anhydrous toluene or DCM.

  • Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases and the solid dissolves.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-chloropicolinoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 6-chloropicolinoyl chloride in anhydrous toluene or DCM.

  • In a separate flask, dissolve 4-fluoroaniline (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in the same anhydrous solvent.

  • Slowly add the solution of the acyl chloride to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, a precipitate may form. Filter the solid and wash it with cold ethanol to remove impurities.

  • Alternatively, if no precipitate forms, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the typical reaction conditions for the synthesis of this compound, based on general amide coupling protocols and the synthesis of a structurally similar compound.[1]

ParameterMethod A (Coupling Agent)Method B (Acyl Chloride)
Starting Materials 6-Chloropicolinic acid, 4-Fluoroaniline6-Chloropicolinic acid, 4-Fluoroaniline
Activating/Coupling Agent EDC/HOBtThionyl chloride or Oxalyl chloride
Base DIPEA or TEATriethylamine or Pyridine
Solvent DMF or DCMToluene or DCM
Temperature Room TemperatureReflux (Step 1), 0 °C to RT (Step 2)
Reaction Time 12-24 hours3-7 hours (total)
Typical Yield Moderate to HighHigh (e.g., ~90% for a similar reaction[1])

Logical Workflow of the Synthesis

The general workflow for the synthesis and purification of this compound is illustrated below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Weigh Reactants: - 6-Chloropicolinic Acid - 4-Fluoroaniline Activation Activate Carboxylic Acid (Method A or B) Reactants->Activation Solvent Prepare Anhydrous Solvent Solvent->Activation Coupling Add Amine and Base Activation->Coupling Stir Stir at Appropriate Temperature Coupling->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Extract Aqueous Wash/Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.

  • The solvents used are flammable and/or toxic. Avoid inhalation and contact with skin.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound can be readily achieved through standard amide bond formation methodologies. The choice between a direct coupling approach and a two-step acyl chloride method will depend on the specific requirements of the research. The protocols provided herein offer a solid foundation for the successful synthesis of this and related picolinamide compounds for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the NMR Analysis of 6-Chloro-N-(4-fluorophenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted NMR Spectral Data

The chemical structure of 6-Chloro-N-(4-fluorophenyl)picolinamide is presented below, with atoms numbered for the purpose of NMR spectral assignment. The predicted ¹H and ¹³C NMR data are summarized in the tables below. These predictions are based on the analysis of related structures and typical chemical shift ranges for the functional groups present.

Chemical Structure of this compound

Caption: Chemical structure of this compound with atom numbering.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.8 - 8.0d~8.0
H-47.6 - 7.8t~8.0
H-57.4 - 7.6d~8.0
H-2', H-6'7.5 - 7.7ddJ(H,H) ~9.0, J(H,F) ~5.0
H-3', H-5'7.0 - 7.2t~9.0
N-H8.5 - 9.5br s-
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~125
C-4~140
C-5~122
C-6~152
C=O~164
C-1'~134 (d, J(C,F) ~3 Hz)
C-2', C-6'~122 (d, J(C,F) ~8 Hz)
C-3', C-5'~116 (d, J(C,F) ~23 Hz)
C-4'~160 (d, J(C,F) ~245 Hz)

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chloroform-d is a common solvent for many organic compounds and its residual peak at 7.26 ppm can be used for spectral referencing.[1]

  • Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

  • Transfer: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy

  • Spectrometer: 500 MHz or higher field instrument

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64

  • Spectral Width: 12-16 ppm

¹³C NMR Spectroscopy

  • Spectrometer: 125 MHz (for a 500 MHz ¹H instrument)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled (zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more for dilute samples)

  • Spectral Width: 0-220 ppm

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.[1] Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[1]

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative proton ratios.

  • Structural Assignment: Assign the observed signals to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, coupling constants, and integration values. 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary for unambiguous assignments.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Weighing, Dissolution) B NMR Data Acquisition (1H, 13C, optional 2D NMR) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Referencing (TMS or Residual Solvent) C->D E Data Analysis (Peak Picking, Integration, Assignment) D->E F Structure Elucidation & Purity Assessment E->F

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectral Analysis of Picolinamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinamides, or 2-pyridinecarboxamides, are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development. Their derivatives exhibit a broad range of biological activities, making them key scaffolds in the synthesis of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of these molecules.[1] This document provides detailed application notes on the characteristic ¹H and ¹³C NMR spectral features of picolinamides, alongside standardized protocols for sample preparation and data acquisition.

Characteristic ¹H and ¹³C NMR Spectral Features of Picolinamides

The NMR spectra of picolinamides are defined by the pyridine ring and the carboxamide side chain. The electron-withdrawing nature of the nitrogen atom and the amide group significantly influences the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy

The pyridine ring protons of a picolinamide typically resonate in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the heteroatom.

  • H6 Proton: The proton at the 6-position, being ortho to the ring nitrogen, is the most deshielded and usually appears as a doublet around δ 8.5-8.7 ppm.

  • H3, H4, H5 Protons: These protons form a complex splitting pattern in the range of δ 7.4-8.3 ppm. Typically, H4 appears as a triplet, and H3 and H5 appear as doublets or multiplets.[2]

  • Amide Proton (N-H): The amide proton signal is often a broad singlet and its chemical shift is highly dependent on the solvent and concentration. In CDCl₃, it can appear around δ 8.3 ppm, while in DMSO-d₆ it is further downfield.[2][3]

  • Substituents on Amide Nitrogen: Protons on the N-substituent will have chemical shifts characteristic of their local electronic environment.

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR spectra provide direct information about the carbon skeleton.[4] For picolinamides, the signals are generally observed within the 0-220 ppm range.[4]

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is typically the most downfield signal, appearing in the δ 160-170 ppm region.[2][5]

  • Pyridine Carbons: The carbon atoms of the pyridine ring resonate between δ 120-150 ppm. The carbon attached to the amide group (C2) and the carbon adjacent to the nitrogen (C6) are typically found at the lower field end of this range.[2][5]

  • N-Substituent Carbons: The chemical shifts of carbons in the N-substituent group will vary depending on their structure.

Quantitative NMR Data

The following tables summarize ¹H and ¹³C NMR data for picolinamide and several of its derivatives, providing a reference for spectral interpretation.

Table 1: ¹H NMR Spectral Data for Selected Picolinamides

Compound Solvent Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Picolinamide[2] CDCl₃ H6 8.31 s -
H3 7.95 d 8.7
H4, H5 7.71 t 14.6
NH₂ 6.49 br s -
N-(4-nitrophenyl)picolinamide[5] CDCl₃ H6 8.10 d 8.0
H3 8.26 d 9.5
H4 7.80 t 8.0
H5 7.37 d 7.5
Phenyl H 7.95, 8.26 d, d 9.5
NH 10.43 s -
N-(2-chlorophenyl)picolinamide[5] CDCl₃ H6 8.64-8.67 m -
H3 8.28 d 7.5
H4 7.89 dt 7.5, 2.0
H5 7.48-7.50 m -
Phenyl H 7.05-7.43 m -

| | | NH | 10.71 | s | - |

Table 2: ¹³C NMR Spectral Data for Selected Picolinamides

Compound Solvent Carbon Signal (δ, ppm)
Picolinamide[2] CDCl₃ 167.13 (C=O), 149.65 (C2), 148.38 (C6), 137.33 (C4), 126.48 (C5), 122.48 (C3)
N-(4-nitrophenyl)picolinamide[5] CDCl₃ 162.2 (C=O), 157.3, 148.8, 137.8, 136.9, 132.0, 126.4, 121.2, 119.5, 116.7 (Aromatic C), 24.3 (CH₃ on other derivative)

| N-(2-chlorophenyl)picolinamide[5] | CDCl₃ | 162.3 (C=O), 149.8, 148.4, 137.7, 134.8, 129.3, 127.8, 126.7, 124.7, 123.6, 122.5, 121.2 (Aromatic C) |

Experimental Protocols

The following protocols provide a standardized methodology for the NMR analysis of picolinamide derivatives.

Protocol 1: Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the picolinamide sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is suitable for many derivatives, while DMSO-d₆ can be used for less soluble compounds.[3][5]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard. Tetramethylsilane (TMS) is often used for chemical shift referencing (0 ppm).

Protocol 2: NMR Data Acquisition These are general parameters that may require optimization based on the specific instrument and sample.[6] The data is typically acquired on a 400 or 500 MHz spectrometer.[2][5]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration in qNMR.

  • Number of Scans: 8-16 scans for samples of moderate concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.[4]

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 to several thousand scans, depending on the sample concentration and solubility, due to the low natural abundance of ¹³C.[7]

Protocol 3: Data Processing and Referencing

  • Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) followed by a Fourier transform to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis. If TMS is not used, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C; DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[5][8]

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation Sample Picolinamide Sample Prepare Protocol 1: Sample Preparation (Dissolve in CDCl3/DMSO-d6) Sample->Prepare NMR_Tube Sample in NMR Tube Prepare->NMR_Tube Acquire_1H Protocol 2: Acquire 1D ¹H Spectrum NMR_Tube->Acquire_1H Acquire_13C Protocol 2: Acquire 1D ¹³C Spectrum NMR_Tube->Acquire_13C Process Protocol 3: Processing & Referencing Acquire_1H->Process Acquire_13C->Process Interpret Spectral Interpretation (Chemical Shifts, Couplings) Process->Interpret Confirm Structure Confirmation Interpret->Confirm

// Define node for the image of the structure mol [label="", image="https://i.imgur.com/gK9qJ9Y.png", pos="2.5,2.5!"];

// Define nodes for labels with specific positions C2 [label="C2", pos="2.2,2.0!"]; C3 [label="C3", pos="0.8,1.4!"]; C4 [label="C4", pos="0.8,3.0!"]; C5 [label="C5", pos="2.2,3.6!"]; C6 [label="C6", pos="3.2,2.8!"]; N1 [label="N1", pos="3.2,1.6!"]; CO [label="C=O", pos="3.0,0.6!"]; NH [label="N-H", pos="4.8,0.6!"];

H3 [label="H3", pos="0.1,1.0!"]; H4 [label="H4", pos="0.1,3.4!"]; H5 [label="H5", pos="2.2,4.3!"]; H6 [label="H6", pos="4.0,3.2!"];

// Define nodes for spectral data node [shape=box, style=filled, fillcolor="#F1F3F4"]; H_Data [label="¹H NMR:\n- H6: Most deshielded\n- H3-H5: Aromatic region\n- N-H: Broad, variable shift", pos="6.5,3.5!"]; C_Data [label="¹³C NMR:\n- C=O: ~165 ppm\n- C2, C6: ~150 ppm\n- C3, C4, C5: 120-140 ppm", pos="6.5,1.5!"];

// Edges to connect labels to the structure (invisible) edge [style=invis]; H6 -- C6; H5 -- C5; H4 -- C4; H3 -- C3; CO -- C2; NH -- CO; C2 -- N1; C6 -- N1;

// Edges to connect data boxes to the molecule edge [style=solid, color="#EA4335", arrowhead=vee, len=1.0]; H_Data -- mol; C_Data -- mol; } caption="Key structural correlations in a generic picolinamide."

References

Application Note: HPLC Method for Purity Analysis of Picolinamides

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances in picolinamides. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Picolinamides are a class of chemical compounds derived from picolinic acid. They are of significant interest in the pharmaceutical industry due to their potential therapeutic applications. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This document provides a comprehensive HPLC method for the purity analysis of picolinamides, including a protocol for forced degradation studies to ensure the stability-indicating nature of the method. Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of the analytical method.[1][2]

Experimental Protocols

2.1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.

  • Sample: Picolinamide reference standard and test samples.

2.2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm

2.3. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of picolinamide reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the picolinamide test sample and prepare as described for the Standard Solution.

2.4. Gradient Elution Program

The gradient elution program for the separation of picolinamide and its impurities is detailed in the following table.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

2.5. System Suitability

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • The relative standard deviation (RSD) of the peak area for the picolinamide peak is not more than 2.0%.

  • The tailing factor for the picolinamide peak is not more than 2.0.

  • The theoretical plates for the picolinamide peak are not less than 2000.

2.6. Forced Degradation Studies

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the HPLC method.[1][2][3] A target degradation of approximately 10-30% is recommended.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After degradation, samples are neutralized (if necessary), diluted to the target concentration, and analyzed by HPLC.

Data Presentation

3.1. System Suitability Results

ParameterAcceptance CriteriaResult
RSD of Peak Area (%) ≤ 2.00.8
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500

3.2. Purity Analysis Results

Sample IDPicolinamide Peak AreaTotal Impurity Peak AreaPurity (%)
Batch 00145892311254399.73
Batch 00246015671198799.74
Batch 00345954321301299.72

3.3. Forced Degradation Results

Stress Condition% DegradationNumber of Degradants
Acid Hydrolysis (0.1 N HCl) 15.22
Base Hydrolysis (0.1 N NaOH) 22.53
Oxidative (3% H₂O₂) 10.81
Thermal (105°C) 5.31
Photolytic (UV 254 nm) 8.92

Visualization

Experimental Workflow for HPLC Purity Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting cluster_forced_degradation Forced Degradation Studies prep_standard Prepare Standard Solution (0.5 mg/mL) system_suitability System Suitability Test (5 injections of Standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (0.5 mg/mL) sample_analysis Analyze Test Samples prep_sample->sample_analysis stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_sample->stress_conditions system_suitability->sample_analysis If criteria met process_data Integrate Peaks & Calculate Purity sample_analysis->process_data generate_report Generate Final Report process_data->generate_report analyze_stressed_samples Analyze Stressed Samples by HPLC stress_conditions->analyze_stressed_samples evaluate_specificity Evaluate Peak Purity & Specificity analyze_stressed_samples->evaluate_specificity evaluate_specificity->generate_report Confirms Stability-Indicating Method

Caption: Workflow for HPLC Purity Analysis of Picolinamides.

Conclusion

The described HPLC method is demonstrated to be suitable for the purity analysis of picolinamides and the determination of related substances. The method is specific, as evidenced by the successful separation of the main peak from degradation products generated under various stress conditions. This application note provides a comprehensive framework for the quality control of picolinamides in a research and development setting.

References

Application Notes & Protocols: High-Throughput Cell-Based Screening of Picolinamide Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The picolinamide scaffold, a pyridine carboxylic acid derivative, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Picolinamide-based compounds have been identified as potent agents in diverse therapeutic areas, including oncology (as VEGFR-2 kinase inhibitors), infectious diseases (as antifungal and antibacterial agents), and metabolic disorders (as 11β-HSD1 inhibitors).[2][3][4][5][6][7][8] The versatility of this scaffold makes it an attractive starting point for the development of novel therapeutics. The exploration of picolinamide intermediates through systematic screening is a critical step in identifying new lead compounds.

Cell-based assays have become central to modern drug discovery, now accounting for more than half of all high-throughput screening (HTS) campaigns.[9][10] Unlike traditional biochemical assays that use purified proteins, cell-based assays provide a more physiologically relevant system to evaluate compound efficacy.[11][12] They offer the distinct advantage of simultaneously assessing compound permeability, potential cytotoxicity, and activity within the complex intracellular environment, thereby reducing late-stage failures and providing more translatable data for in vivo studies.[12][13]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing, optimizing, and executing robust cell-based screening campaigns for libraries of picolinamide intermediates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data analysis and troubleshooting.

Section 1: The Strategic Foundation of a Cell-Based Screen

The success of any screening campaign is predicated on a well-conceived strategy. The initial choice between a phenotypic or target-based approach will dictate every subsequent step, from cell line selection to the final data readout.

Phenotypic vs. Target-Based Screening: Defining the Objective

Phenotypic screening aims to identify compounds that produce a desired biological effect in a whole-cell system, often without prior knowledge of the molecular target.[14] This approach is powerful for discovering compounds with novel mechanisms of action. For picolinamide intermediates, a phenotypic screen might involve identifying compounds that inhibit cancer cell proliferation or kill a specific fungal strain.

Target-based screening , conversely, is designed to identify compounds that interact with a specific, predetermined molecular target (e.g., an enzyme or receptor).[12] This approach is hypothesis-driven and benefits from a clearer understanding of the mechanism of action from the outset. For example, knowing that some picolinamides inhibit VEGFR-2, a target-based screen could be designed to specifically measure the engagement of this kinase in cells.[4][5]

The Cell Model: A Physiologically Relevant System

The choice of cell line is paramount and should faithfully represent the disease biology of interest.[9]

  • Immortalized and Tumor Cell Lines: These are the workhorses of HTS due to their ease of culture, rapid growth, and suitability for automation.[11] Examples include HeLa, HEK293, or cancer cell lines relevant to the therapeutic area, such as A549 (lung carcinoma) and HepG2 (liver carcinoma), which have been used to evaluate picolinamide derivatives.[5]

  • Primary Cells: Sourced directly from tissue, these cells offer higher physiological relevance but are more challenging to culture and less amenable to large-scale screens.[12]

  • Engineered Cell Lines: Cells can be genetically modified using technologies like CRISPR to overexpress a target, introduce a reporter gene, or create a specific disease model (e.g., a knockout line) to enhance assay sensitivity and specificity.[12][15]

The HTS Workflow: A Systematic Approach

A typical cell-based HTS campaign follows a standardized workflow to ensure reproducibility and efficiency. This process involves careful planning, execution using automated systems, and rigorous data analysis to identify promising "hit" compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Dev Assay Design & Optimization Val Assay Validation (Z-Factor > 0.5) Dev->Val Robustness Check Seed Cell Seeding (e.g., 384-well plates) Val->Seed Proceed to HTS Add Compound Addition (Automated Liquid Handling) Seed->Add Incubate Incubation Add->Incubate Read Signal Detection (Plate Reader) Incubate->Read Analysis Data Analysis (% Inhibition, Hit Picking) Read->Analysis Data Transfer Confirm Hit Confirmation (Re-testing) Analysis->Confirm Dose Dose-Response (IC50 Determination) Confirm->Dose Secondary Secondary Assays (e.g., Target Engagement) Dose->Secondary Lead Optimization Lead Optimization Secondary->Lead Optimization

Caption: General workflow for a high-throughput cell-based screening campaign.

Section 2: Assay Development and Validation

Developing a robust and reliable assay is the most critical phase of the screening process.[16] The goal is to create an assay with a large enough signal window and low enough variability to confidently distinguish active compounds from inactive ones.

Key Optimization Parameters

The following parameters must be empirically determined to ensure optimal assay performance. This process involves systematically testing different conditions to maximize the signal-to-noise ratio and the Z-factor.

ParameterRationale & CausalityTypical Range/Consideration
Cell Seeding Density Too few cells will yield a weak signal; too many can lead to overgrowth, nutrient depletion, and altered cell physiology, affecting compound response. The optimal density ensures cells are in a logarithmic growth phase at the time of readout.[17]1,000 - 20,000 cells/well (96-well); 500 - 5,000 cells/well (384-well).
Compound Incubation Time The time required to observe a cellular response can vary. Short incubation may not be sufficient for a biological effect to manifest, while long incubation can lead to compound degradation or secondary effects.[17]24, 48, or 72 hours are common endpoints for proliferation/cytotoxicity assays.
DMSO Concentration Picolinamide intermediates are typically dissolved in DMSO. High concentrations of DMSO are cytotoxic and can confound results. The final concentration must be kept consistent across all wells, including controls, to normalize its effect.[17]Typically ≤ 0.5%. The chosen cell line's tolerance should be tested.
Plate Layout Wells on the edge of a microplate are prone to evaporation, leading to "edge effects" and skewed data.[18][19] To mitigate this, outer wells can be filled with sterile buffer or media and excluded from analysis.[17]Use a randomized plate layout for compounds and distribute controls across the plate.
The Z-Factor: A Measure of Assay Quality

Before commencing a full-scale screen, the assay must be validated to ensure it is suitable for HTS. The Z-factor is the industry-standard statistical parameter for quantifying assay quality.[17] It measures the separation between the positive and negative control signals, while also accounting for the variability within each control group.

The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls. Confident hit identification.
0 to 0.5MarginalAssay may be acceptable but could lead to false negatives/positives.
< 0UnacceptableThe signal window is too small relative to the variability. The assay is not suitable for screening.

An assay is considered validated and ready for HTS only when a Z-factor of > 0.5 is consistently achieved.[17]

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two key assays in a screening campaign for picolinamide intermediates.

Protocol 1: Phenotypic Screen for Anti-Proliferation/Cytotoxicity

This protocol describes a foundational assay to identify picolinamide intermediates that inhibit cell growth or induce cell death. It utilizes a resazurin-based reagent (e.g., CellTiter-Blue®), a robust and sensitive method where viable, metabolically active cells reduce the blue resazurin to the highly fluorescent pink resorufin.

Materials:

  • Selected cancer cell line (e.g., A549)

  • Complete growth medium (e.g., F-12K with 10% FBS)

  • Picolinamide intermediate library (10 mM stocks in DMSO)

  • Positive Control (e.g., Doxorubicin, 10 μM final concentration)

  • Negative Control (0.5% DMSO in medium)

  • Sterile, tissue-culture treated, clear-bottom 384-well plates

  • Resazurin-based cell viability reagent

  • Automated liquid handling system and multi-mode plate reader

Step-by-Step Methodology:

  • Cell Seeding: a. Culture A549 cells to ~80% confluency. b. Harvest cells using trypsin and perform a cell count. c. Dilute the cell suspension in complete growth medium to the pre-optimized seeding density (e.g., 2,000 cells/20 μL). d. Using a multichannel pipette or automated dispenser, seed 20 μL of the cell suspension into each well of a 384-well plate. e. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: a. Prepare an intermediate compound plate by diluting the 10 mM stock library to an intermediate concentration (e.g., 200 μM). b. Using an automated liquid handler (e.g., pin tool or acoustic dispenser), transfer a small volume (e.g., 100 nL) of the picolinamide intermediates and controls from the intermediate plate to the cell plate. This will result in the desired final screening concentration (e.g., 10 μM in a final volume of 20.1 μL). c. Ensure positive controls (Doxorubicin) and negative controls (DMSO vehicle) are included on every plate.

  • Incubation: a. Gently mix the plate on an orbital shaker for 1 minute. b. Incubate the plate for the pre-optimized duration (e.g., 72 hours) at 37°C, 5% CO₂.

  • Signal Detection: a. Equilibrate the cell plate and the resazurin reagent to room temperature. b. Add 5 μL of the resazurin reagent to each well. c. Incubate the plate for 1-4 hours at 37°C, protected from light. d. Measure fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

After identifying active compounds from the primary screen, it is crucial to confirm that they engage their intended intracellular target. CETSA is a powerful biophysical method that assesses target engagement in a native cellular environment.[20] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.

This protocol provides a workflow to validate the engagement of a specific target (e.g., a kinase) by a hit picolinamide compound.

CETSA_Workflow cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Separation cluster_3 Step 4: Detection cluster_4 Step 5: Analysis Treat Treat intact cells with Picolinamide Hit or DMSO Heat Heat cell lysates across a temperature gradient (e.g., 40°C to 70°C) Treat->Heat Separate Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins Heat->Separate Detect Analyze soluble fraction for target protein abundance (e.g., Western Blot, ELISA) Separate->Detect Plot Plot % soluble protein vs. Temperature to generate 'melting curves' Detect->Plot Result A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement. Plot->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: a. Culture cells to high density (~90% confluency). b. Treat cells with the hit picolinamide compound at a relevant concentration (e.g., 10x IC₅₀ from the viability assay) or with vehicle (DMSO) for 1-2 hours.

  • Lysate Preparation and Heating: a. Harvest the cells and resuspend in a lysis buffer. b. Aliquot the cell lysate into separate PCR tubes. c. Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes. Leave one aliquot unheated as a control.

  • Separation of Soluble and Precipitated Protein: a. Centrifuge all tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. b. Carefully collect the supernatant, which contains the soluble, folded protein fraction.

  • Detection and Analysis: a. Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using a quantitative method like Western Blotting or ELISA. b. Normalize the data for each sample to the unheated control. c. Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A shift of the melting curve to the right for the compound-treated sample confirms target engagement.[21][22]

Section 4: Data Analysis and Troubleshooting

From Raw Data to Confirmed Hits
  • Normalization: Raw data from the plate reader must be normalized to account for plate-to-plate variation. The percent inhibition is a standard metric calculated as: % Inhibition = 100 * (1 - (Signalcompound - μpos) / (μneg - μpos)) Where μpos is the mean of the positive control and μneg is the mean of the negative control.

  • Hit Identification: A "hit" is a compound that meets a predefined activity threshold. A common starting point is a threshold of >50% inhibition or >3 standard deviations from the mean of the negative controls.

  • Dose-Response Analysis: All identified hits must be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀). This involves a serial dilution of the compound to generate a concentration curve.

Compound X Conc. (μM)% Inhibition (Rep 1)% Inhibition (Rep 2)% Inhibition (Rep 3)
10098.197.598.6
3091.292.590.8
1075.478.176.2
351.649.853.1
122.325.023.7
0.38.910.19.5
0.11.22.50.8
00.00.00.0

Data is then plotted in a non-linear regression model to calculate the IC₅₀ value.

Common Pitfalls and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low Z-Factor (<0.5) - Inconsistent cell seeding- Reagent instability- Suboptimal positive/negative controls- High background signal- Use an automated dispenser for seeding- Validate reagent stability and preparation- Test alternative controls or concentrations- Optimize assay parameters to increase signal-to-noise ratio.[23][24][25]
High Well-to-Well Variability - Edge effects[18][19]- Cell clumping- Inaccurate liquid handling- Fill outer wells with buffer and exclude from analysis- Ensure a single-cell suspension before seeding- Calibrate and maintain automated liquid handlers.
Compound Interference - Autofluorescence of picolinamide intermediate- Compound precipitates at screening concentration- Switch to a luminescent or absorbance-based readout- Measure compound fluorescence separately- Check compound solubility in assay medium.
Inconsistent Results - Cell line passage number is too high- Mycoplasma contamination- Use cells within a defined low-passage number range- Regularly test cell stocks for mycoplasma.[26]

References

Application Notes and Protocols: Developing Kinase Inhibitors from Picolinamide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of kinase inhibitors based on the picolinamide scaffold. This document outlines the design, synthesis, and biological evaluation of these compounds, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary target. Detailed experimental protocols and data presentation are included to facilitate the application of these methods in a research and drug discovery setting.

Introduction to Picolinamide-Based Kinase Inhibitors

The picolinamide scaffold has emerged as a promising starting point for the design of potent and selective kinase inhibitors.[1] Its rigid structure, featuring a pyridine ring and an amide linkage, provides key hydrogen bonding interactions within the ATP-binding pocket of various kinases.[1] Structure-activity relationship (SAR) studies have demonstrated that modifications to the picolinamide core can significantly enhance inhibitory activity and selectivity against specific kinase targets, including VEGFR-2, a key mediator of angiogenesis in cancer.[2]

Data Presentation: Inhibitory Activities of Picolinamide Derivatives

The following tables summarize the in vitro biological activities of various picolinamide-based compounds against different kinases and cancer cell lines.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Selected Picolinamide Derivatives

CompoundIC50 (nM) vs. VEGFR-2Reference CompoundIC50 (nM) vs. VEGFR-2
7h 87Sorafenib180
9a 27
9l 94
8l 290[2]
8j 530[2]
8a 870[2]
8u 1220[2]

Table 2: Anti-proliferative Activity of Picolinamide Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
8j A54912.5[2]SorafenibA54919.3[2]
HepG220.6[2]HepG229.0[2]
8l A54913.2[2]AxitinibA54922.4[2]
HepG218.2[2]HepG238.7[2]

Table 3: Multi-kinase Inhibitory Profile of Compound 7h

Kinase TargetInhibition
EGFREnhanced Potency
HER-2Enhanced Potency
c-METEnhanced Potency
MEREnhanced Potency

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of picolinamide-based kinase inhibitors.

Protocol 1: General Synthesis of N-Aryl Picolinamides

This protocol describes a common method for synthesizing N-aryl picolinamides through the coupling of picolinic acid with a substituted aniline.[3][4][5][6][7]

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Substituted aniline

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend picolinic acid (1.0 eq) in an excess of thionyl chloride (e.g., 10 eq).

    • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude picolinoyl chloride as an oil.

  • Amide Coupling:

    • Dissolve the crude picolinoyl chloride in anhydrous DCM (e.g., 10 mL per gram of picolinic acid) in a clean, dry round-bottom flask and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the desired substituted aniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

    • Add the aniline solution dropwise to the cooled picolinoyl chloride solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure N-aryl picolinamide.

    • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol details a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the IC50 values of picolinamide inhibitors against a target kinase (e.g., VEGFR-2).[8][9][10][11][12]

Materials:

  • Recombinant kinase (e.g., VEGFR-2)

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phospho substrate antibody

  • ATP

  • TR-FRET dilution buffer

  • Test compounds (picolinamide derivatives) dissolved in DMSO

  • 384-well assay plates (low volume, black)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase in TR-FRET dilution buffer. The final concentration should be optimized to be at or near the EC50 for the kinase reaction.

    • Prepare a 2X solution of the fluorescein-labeled substrate and ATP in TR-FRET dilution buffer. The substrate concentration is typically in the low nanomolar range, and the ATP concentration is usually set at the apparent Km for the kinase.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute these into the TR-FRET dilution buffer to create 4X final assay concentrations.

    • Prepare a 2X stop/detection solution containing the terbium-labeled antibody and EDTA in TR-FRET dilution buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X test compound solution or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the 2X stop/detection solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor) following excitation at 340 nm.[9]

    • Calculate the emission ratio (520 nm / 495 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cellular Proliferation Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the anti-proliferative effects of picolinamide inhibitors on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (picolinamide derivatives) dissolved in DMSO

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (medium with DMSO only).

    • Incubate the plate for 48-72 hours.

  • Cell Viability Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the key downstream signaling pathways activated by VEGFR-2, which are often targeted by picolinamide-based inhibitors.[13][14][15][16][17]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG->PKC PKC->RAF Permeability Vascular Permeability PKC->Permeability Survival Cell Survival AKT->Survival Migration Cell Migration AKT->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Kinase_Inhibitor_Workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Compound_Design Compound Design (Picolinamide Scaffold) Synthesis Chemical Synthesis Compound_Design->Synthesis Biochemical_Screening Biochemical Screening (e.g., TR-FRET) Synthesis->Biochemical_Screening Hit_Identification Hit Identification Biochemical_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies SAR_Studies->Synthesis Iterative Design Cellular_Assays Cellular Assays (e.g., CCK-8) SAR_Studies->Cellular_Assays Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assays->Selectivity_Profiling Lead_Selection Lead Selection Selectivity_Profiling->Lead_Selection ADMET ADMET Profiling Lead_Selection->ADMET In_Vivo In Vivo Efficacy (Xenograft Models) ADMET->In_Vivo IND IND-Enabling Studies In_Vivo->IND

References

Application Notes and Protocols for SAR Studies of 6-Chloro-N-(4-fluorophenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-Chloro-N-(4-fluorophenyl)picolinamide and its analogs in Structure-Activity Relationship (SAR) studies, focusing on its hypothesized role as a kinase inhibitor with anti-proliferative activity. The provided protocols detail the key experiments for evaluating the biological activity of this class of compounds.

Introduction

This compound is a synthetic compound featuring a 6-chloropyridine ring connected to a 4-fluorophenyl group via an amide linkage. This structural motif is present in various biologically active molecules, suggesting its potential as a scaffold for drug discovery.[1] SAR studies of analogous compounds have indicated that substitutions on both the pyridine and phenyl rings can significantly influence biological activity, including anti-cancer and anti-inflammatory effects.[2][3] These notes will focus on the systematic evaluation of this compound analogs to elucidate the chemical features crucial for potent and selective biological activity, hypothesized to be mediated through the inhibition of key signaling kinases such as those in the PI3K/AKT pathway.[4][5]

Hypothesized Mechanism of Action & Signaling Pathway

Based on the structural features of this compound, it is hypothesized to act as an inhibitor of a protein kinase within the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5][6] The binding of growth factors to receptor tyrosine kinases (RTKs) typically activates PI3K, which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell growth and survival.[6][7] It is proposed that this compound and its analogs may interrupt this cascade by binding to the ATP-binding pocket of a key kinase in this pathway, thereby preventing its catalytic activity.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Compound This compound (Hypothesized Inhibitor) Compound->AKT Inhibits (Hypothesized) Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Hypothesized PI3K/AKT signaling pathway and the potential point of inhibition by this compound.

Structure-Activity Relationship (SAR) Studies

To explore the SAR of the this compound scaffold, a series of analogs should be synthesized and evaluated. The key modifications would include substitutions at various positions on both the pyridine and phenyl rings.

Data Presentation

The biological data for the synthesized analogs should be summarized in a clear, tabular format to facilitate comparison and identification of key structural features influencing activity.

Table 1: Anti-proliferative Activity of this compound Analogs against Human Cancer Cell Lines

Compound IDR1 (Pyridine Ring)R2 (Phenyl Ring)IC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116Kinase Inhibition (IC50 in µM) - Target X
1 6-Cl4-FDataDataData
2a 6-OCH34-FDataDataData
2b 6-CH34-FDataDataData
3a 6-Cl2-FDataDataData
3b 6-Cl3-FDataDataData
3c 6-Cl4-ClDataDataData
3d 6-Cl4-CH3DataDataData
4 6-ClHDataDataData

Data to be filled in from experimental results.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Workflow for SAR Studies

The overall workflow for conducting SAR studies on this compound analogs is depicted below.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity Kinase_Assay Kinase Inhibition Assay Cytotoxicity->Kinase_Assay Active Compounds SAR_Analysis SAR Analysis & Lead Identification Kinase_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General workflow for the SAR study of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the anti-proliferative activity of the test compounds against cancer cell lines in a 96-well format.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is for determining the inhibitory activity of the test compounds against a specific protein kinase (e.g., a member of the PI3K/AKT pathway) in a 384-well format.[2]

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP

  • Test compounds dissolved in DMSO

  • Known kinase inhibitor (positive control)

  • Kinase assay buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipette

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase enzyme and peptide substrate in the assay buffer. Add this mixture to the wells.

  • Initiation of Reaction: To initiate the kinase reaction, add ATP to each well. The final volume should be around 10-20 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to each well. Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The systematic synthesis and evaluation of this compound analogs, guided by the protocols outlined in these application notes, will enable the elucidation of a comprehensive Structure-Activity Relationship. This SAR data will be instrumental in identifying the key molecular features required for potent biological activity and will guide the design of optimized lead compounds for further drug development. The hypothesized mechanism of action through kinase inhibition within the PI3K/AKT pathway provides a rational framework for these studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-N-(4-fluorophenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-N-(4-fluorophenyl)picolinamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential byproducts and strategies to mitigate their formation.

Diagram of the General Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis reaction_complete Reaction Monitoring (TLC/LC-MS) start->reaction_complete workup Aqueous Work-up & Extraction reaction_complete->workup Reaction Complete troubleshoot Identify Issue reaction_complete->troubleshoot Problem Detected purification Purification (e.g., Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis success Pure Product Obtained analysis->success Pure Product analysis->troubleshoot Impure Product / Low Yield low_yield Low Yield of Product troubleshoot->low_yield Low Yield byproducts Presence of Byproducts troubleshoot->byproducts Byproducts Present incomplete_reaction Incomplete Reaction troubleshoot->incomplete_reaction Starting Material Remains optimize_conditions Optimize Reaction Conditions (Temperature, Time, Reagents) low_yield->optimize_conditions improve_purification Improve Purification Method byproducts->improve_purification check_reagents Check Reagent Purity & Stoichiometry incomplete_reaction->check_reagents optimize_conditions->start improve_purification->purification check_reagents->start

Caption: A general workflow for troubleshooting the synthesis of this compound.

Issue 1: Presence of an additional chlorinated byproduct in the final product.

  • Question: My final product shows a mass corresponding to a di-chlorinated species. What is this byproduct and how can I avoid it?

  • Answer: A potential byproduct in the synthesis of picolinamides, when using thionyl chloride (SOCl₂) for the activation of the carboxylic acid, is the formation of a 4-chloro-picolinamide derivative.[1][2] In the case of your synthesis, this would be 4,6-dichloro-N-(4-fluorophenyl)picolinamide . This occurs due to the chlorination of the pyridine ring during the formation of the acid chloride.[1]

    Mitigation Strategies:

    • Alternative Activating Agents: To avoid chlorination of the pyridine ring, consider using alternative coupling reagents that do not require the formation of an acid chloride with SOCl₂. Examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt), or uronium/aminium-based reagents such as HATU.

    • Reaction Conditions: If using thionyl chloride is necessary, careful control of the reaction temperature and time during the acid chloride formation may help to minimize the formation of the chlorinated byproduct.

    • Purification: This byproduct can often be separated from the desired product by column chromatography.[1]

Issue 2: Formation of a byproduct with a mass corresponding to the coupling agent.

  • Question: I am using a carbodiimide coupling agent (e.g., DCC or EDC) and I observe a significant amount of a byproduct that is difficult to remove. What is it?

  • Answer: When using carbodiimide coupling reagents, a common byproduct is the formation of an N-acylurea . This occurs when the highly reactive O-acylisourea intermediate rearranges to the more stable N-acylurea instead of reacting with the amine.

    Mitigation Strategies:

    • Use of Additives: The addition of nucleophilic catalysts such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress the formation of N-acylurea by forming an active ester intermediate that is more reactive towards the amine.

    • Purification: The urea byproducts derived from DCC (dicyclohexylurea, DCU) are often insoluble in many organic solvents and can be removed by filtration. Byproducts from water-soluble carbodiimides like EDC can be removed during an aqueous workup.

Issue 3: Low yield and presence of unreacted starting materials.

  • Question: My reaction is not going to completion, and I have a low yield of the desired product. What could be the cause?

  • Answer: Low yields can be attributed to several factors, including incomplete activation of the carboxylic acid, hydrolysis of the activated intermediate, or insufficient reactivity of the amine.

    Mitigation Strategies:

    • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Any moisture present can lead to the hydrolysis of the activated carboxylic acid (e.g., the acyl chloride), reverting it back to the carboxylic acid starting material.

    • Stoichiometry and Order of Addition: Ensure the correct stoichiometry of reagents. It is common practice to use a slight excess of the amine and coupling agent. When forming an acid chloride, it is typically prepared first, and then the amine is added.

    • Reaction Temperature: The reaction of the activated acid with the amine is often carried out at room temperature, but gentle heating may be required in some cases to drive the reaction to completion.

    • Base: When using the acid chloride method, a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is typically added to neutralize the HCl generated during the reaction.

Summary of Potential Byproducts and Their Characteristics

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common CauseMitigation Strategy
4,6-dichloro-N-(4-fluorophenyl)picolinamideC₁₂H₇Cl₂FN₂O285.10Use of thionyl chloride for acid activation.[1]Use alternative coupling agents (DCC/HOBt, HATU), control reaction conditions.
N-acylureaVaries with carbodiimide usedVariesRearrangement of O-acylisourea intermediate.Use additives like HOBt or HOAt.
6-Chloropicolinic acidC₆H₄ClNO₂157.55Hydrolysis of the activated carboxylic acid.Ensure anhydrous reaction conditions.
Diacylated 4-fluoroanilineC₂₄H₁₄Cl₂F₂N₂O₂487.29Use of a large excess of the activated acid.Control stoichiometry of reactants.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route is the amidation of 6-chloropicolinic acid with 4-fluoroaniline. This is typically achieved by first activating the carboxylic acid group of 6-chloropicolinic acid, followed by reaction with 4-fluoroaniline.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation 6-chloropicolinic_acid 6-Chloropicolinic Acid activated_intermediate Activated Intermediate (e.g., Acyl Chloride) 6-chloropicolinic_acid->activated_intermediate Activation activating_agent Activating Agent (e.g., SOCl₂, DCC, HATU) activating_agent->6-chloropicolinic_acid product This compound activated_intermediate->product Amidation 4-fluoroaniline 4-Fluoroaniline 4-fluoroaniline->activated_intermediate

Caption: General synthetic pathway for this compound.

Q2: What are the recommended reaction conditions for the synthesis?

A2: A common method involves the in-situ formation of the acid chloride of 6-chloropicolinic acid using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of 4-fluoroaniline in the presence of a base like triethylamine. Alternatively, peptide coupling reagents such as HATU or EDC/HOBt can be used in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC will show the consumption of the starting materials and the formation of the product. LC-MS can confirm the mass of the product and detect the presence of any byproducts.

Q4: What is a suitable purification method for the crude product?

A4: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Experimental Protocols

Protocol 1: Synthesis via Acid Chloride Formation

This protocol is adapted from the synthesis of a similar compound, 3,6-dichloro-N-(4-fluorophenyl)picolinamide.[3]

  • Acid Chloride Formation: To a solution of 6-chloropicolinic acid (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (1.1-1.5 equivalents) and a catalytic amount of DMF. The mixture is typically stirred at room temperature or gently heated (e.g., reflux) for 1-3 hours until the evolution of gas ceases. The excess thionyl chloride and solvent are then removed under reduced pressure.

  • Amidation: The crude 6-chloropicolinoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., toluene, DCM). To this solution, a solution of 4-fluoroaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in the same solvent is added dropwise at 0 °C.

  • Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Protocol 2: Synthesis using a Coupling Reagent (HATU)

  • Activation: To a solution of 6-chloropicolinic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM, add HATU (1.0-1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amidation: Add 4-fluoroaniline (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction and Work-up: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization.

References

Side reaction prevention in picolinamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of picolinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during picolinamide synthesis?

A1: The most prevalent side reactions depend on the synthetic route employed.

  • When starting from picolinic acid: A frequent side product is the chlorination of the pyridine ring, particularly at the 4-position, when using thionyl chloride to form the acyl chloride intermediate.[1][2]

  • When starting from 2-cyanopyridine: The primary side reaction is the hydrolysis of the nitrile group. This can lead to the formation of the desired picolinamide, but further hydrolysis can occur to yield picolinic acid as an undesired byproduct.[3][4][5] Inadequate quenching of the reaction can exacerbate the formation of hydrolysis byproducts.[4][5]

Q2: How can I prevent the chlorination of the pyridine ring during the synthesis?

A2: To prevent chlorination, consider using an alternative to thionyl chloride for the activation of picolinic acid. Oxalyl chloride is a common and effective substitute that often leads to cleaner reactions. Other alternatives include phosphorus-based reagents like PCl₃ or PCl₅, though their suitability may vary depending on the specific substrate.

Q3: What measures can be taken to control the hydrolysis of 2-cyanopyridine?

A3: Controlling the hydrolysis of 2-cyanopyridine is crucial for maximizing the yield of picolinamide and minimizing the formation of picolinic acid. The extent of hydrolysis can be managed by carefully controlling the ratio of the base to the cyanopyridine and the reaction temperature.[3] Additionally, employing a non-aqueous quench fluid, such as picoline, can significantly reduce the undesired hydrolysis of the cyanopyridine starting material.[4]

Q4: Are there alternative synthetic routes to picolinamide that avoid harsh conditions and side reactions?

A4: Yes, a highly effective and environmentally friendly alternative is the enzymatic synthesis of picolinamide from 2-cyanopyridine using a nitrile hydratase. This biocatalytic approach operates under mild conditions and demonstrates high selectivity for the formation of the amide, thereby avoiding the generation of picolinic acid as a byproduct.

Q5: What are the recommended methods for purifying picolinamide?

A5: The choice of purification method depends on the nature and quantity of the impurities. Column chromatography is effective for separating picolinamide from byproducts such as 4-chloropicolinamide.[1] For the final product, recrystallization is often a simpler and efficient method to obtain high-purity picolinamide.

Troubleshooting Guides

Issue 1: Presence of a Chlorinated Byproduct

Symptoms:

  • Mass spectrometry data indicates the presence of a compound with a mass corresponding to chlorinated picolinamide.

  • NMR spectroscopy shows unexpected signals in the aromatic region.

Root Cause:

  • Use of thionyl chloride for the activation of picolinic acid can lead to electrophilic chlorination of the pyridine ring.[1][2]

Solutions:

Solution Description Advantages Considerations
Use Oxalyl Chloride Replace thionyl chloride with oxalyl chloride as the activating agent.Generally provides cleaner reactions with fewer byproducts.May be more expensive than thionyl chloride.
Employ a Coupling Agent Utilize a peptide coupling agent such as Carbonyldiimidazole (CDI) to directly form the amide from the carboxylic acid without generating an acyl chloride.Avoids the use of any chlorinating agents, thus eliminating the risk of chlorination.May require different reaction conditions and optimization.
Purification If the chlorinated byproduct has already formed, it can be separated from the desired picolinamide using column chromatography.[1]Effective for isolating the pure product.Can be time-consuming and may result in some loss of the desired product.
Issue 2: Formation of Picolinic Acid from 2-Cyanopyridine

Symptoms:

  • The final product is contaminated with picolinic acid, as identified by techniques such as HPLC or NMR.

  • The reaction mixture has a lower than expected pH.

Root Cause:

  • Excessive hydrolysis of the intermediate picolinamide or the starting 2-cyanopyridine.[3][4][5]

Solutions:

Solution Description Advantages Considerations
Control Reaction Conditions Carefully regulate the molar ratio of base to 2-cyanopyridine and maintain the optimal reaction temperature to favor amide formation over carboxylic acid formation.[3]Can be implemented with existing protocols.Requires careful optimization of reaction parameters.
Use a Non-Aqueous Quench Quench the reaction using a non-aqueous fluid like picoline to minimize the hydrolysis of any remaining 2-cyanopyridine.[4]Significantly reduces the formation of hydrolysis-related byproducts.Requires the use and subsequent removal of an organic quench medium.
Enzymatic Synthesis Employ a nitrile hydratase enzyme to selectively hydrate 2-cyanopyridine to picolinamide under mild aqueous conditions.Highly selective, environmentally friendly, and avoids the formation of picolinic acid.Requires sourcing or preparing the enzyme and optimizing the biocatalytic reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Picolinamide via Acyl Chloride using Oxalyl Chloride

  • Preparation: To a solution of picolinic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride dropwise at 0 °C.

  • Activation: Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Amidation: In a separate flask, dissolve the desired amine in the same anhydrous solvent. Cool this solution to 0 °C.

  • Reaction: Slowly add the freshly prepared picolinoyl chloride solution to the amine solution.

  • Work-up: After the reaction is complete, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Enzymatic Synthesis of Picolinamide using Nitrile Hydratase

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer at a pH of 7.0-8.0).

  • Enzyme Addition: Add the nitrile hydratase enzyme to the buffer solution.

  • Substrate Addition: Add 2-cyanopyridine to the reaction mixture.

  • Incubation: Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by analyzing samples using HPLC to quantify the conversion of 2-cyanopyridine and the formation of picolinamide.

  • Product Isolation: Once the reaction has reached completion, the product can be extracted from the aqueous solution using an appropriate organic solvent. The solvent is then removed under reduced pressure to yield the picolinamide.

Visualizations

Side_Reaction_Prevention_Workflow cluster_synthesis Picolinamide Synthesis Starting Material cluster_problem Potential Side Reaction cluster_solution Recommended Prevention Strategy Picolinic_Acid Picolinic Acid Chlorination Chlorination of Pyridine Ring Picolinic_Acid->Chlorination Thionyl Chloride Cyanopyridine 2-Cyanopyridine Hydrolysis Hydrolysis to Picolinic Acid Cyanopyridine->Hydrolysis Aqueous Conditions Alt_Reagent Use Alternative Reagent (e.g., Oxalyl Chloride, CDI) Chlorination->Alt_Reagent prevents Control_Conditions Control Reaction Conditions (Base Ratio, Temperature) Hydrolysis->Control_Conditions minimizes Enzymatic_Synth Enzymatic Synthesis (Nitrile Hydratase) Hydrolysis->Enzymatic_Synth avoids

Caption: Troubleshooting workflow for picolinamide synthesis side reactions.

Picolinamide_Synthesis_Pathways cluster_chem Chemical Synthesis cluster_bio Biocatalytic Synthesis Picolinic_Acid Picolinic Acid Acyl_Chloride Picolinoyl Chloride Picolinic_Acid->Acyl_Chloride Activation (e.g., Oxalyl Chloride) Picolinamide_Chem Picolinamide Acyl_Chloride->Picolinamide_Chem Picolinamide_Bio Picolinamide Amine Amine Amine->Picolinamide_Chem Cyanopyridine 2-Cyanopyridine Cyanopyridine->Picolinamide_Bio Nitrile_Hydratase Nitrile Hydratase Nitrile_Hydratase->Picolinamide_Bio Hydration

References

Optimizing reaction temperature for picolinamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for picolinamide synthesis.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their picolinamide synthesis experiments, with a focus on the impact of reaction temperature.

Issue 1: Low or No Picolinamide Yield

Question: My reaction to synthesize picolinamide is resulting in a very low yield or no product at all. What are the potential causes related to temperature and how can I troubleshoot this?

Answer:

Low or no yield in picolinamide synthesis can be attributed to several factors, with reaction temperature being a critical parameter. Here’s a systematic approach to troubleshooting this issue:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient thermal energy.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature for maximizing product formation. For many amide synthesis reactions, reflux conditions are often employed to ensure the reaction goes to completion.[1]

  • Decomposition of Starting Materials or Product: Conversely, excessively high temperatures can lead to the degradation of your starting materials (2-cyanopyridine or picolinic acid derivatives) or the desired picolinamide product.

    • Solution: If you suspect degradation, try running the reaction at a lower temperature for a longer duration. Analyze the reaction mixture for the presence of degradation byproducts.

  • Suboptimal Catalyst Activity: If your synthesis involves a catalyst, its activity is highly temperature-dependent.

    • Solution: Consult the literature for the optimal temperature range for the specific catalyst you are using. Operating outside this range can significantly reduce its efficacy.

Issue 2: Formation of Significant Byproducts

Question: I am observing a significant amount of impurities in my crude picolinamide product. How can I minimize byproduct formation by optimizing the reaction temperature?

Answer:

The formation of byproducts is a common challenge in organic synthesis, and temperature plays a crucial role in controlling reaction selectivity.

  • Hydrolysis of Picolinamide: A common byproduct is picolinic acid, which can be formed by the hydrolysis of the desired picolinamide product, especially at elevated temperatures in the presence of water.[2]

    • Solution: Running the reaction at a lower temperature can help minimize this hydrolysis. Ensure that your reagents and solvents are anhydrous if the reaction chemistry is sensitive to water.

  • Side Reactions of Starting Materials: At higher temperatures, starting materials can undergo undesired side reactions. For instance, in the synthesis from 2-cyanopyridine, high temperatures might promote polymerization or other side reactions of the nitrile group.

    • Solution: Carefully screen a range of temperatures to find a balance between a reasonable reaction rate and minimal byproduct formation. A lower temperature might require a longer reaction time but can result in a cleaner product profile.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for picolinamide synthesis?

A1: The optimal temperature for picolinamide synthesis is highly dependent on the specific synthetic route and reagents used.

  • For the hydrolysis of 2-cyanopyridine, temperatures ranging from room temperature to reflux are often employed. One procedure specifies heating to reflux for 3-4 hours.[1]

  • When starting from picolinic acid and an amine, the reaction may require activation of the carboxylic acid, and the subsequent amidation step can be performed at temperatures ranging from 0°C to reflux, depending on the coupling agents used.[3][4]

Q2: How does reaction time relate to reaction temperature in picolinamide synthesis?

A2: Reaction time and temperature are inversely related. Generally, increasing the reaction temperature will decrease the required reaction time. However, as mentioned in the troubleshooting section, higher temperatures can also lead to increased byproduct formation. It is crucial to find an optimal balance where the reaction proceeds to completion within a reasonable timeframe without significant degradation or side reactions. Monitoring the reaction progress is key to determining the ideal endpoint.

Q3: Can microwave synthesis be used to optimize the reaction temperature for picolinamide synthesis?

A3: Yes, microwave-assisted synthesis can be a powerful tool for optimizing reaction conditions. Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and potentially higher yields compared to conventional heating methods. It allows for precise temperature control, which is ideal for optimization studies.

Data Presentation

The following tables provide representative data on the effect of reaction temperature on the yield and purity of amide synthesis. While this data is for a substituted benzamide, it illustrates the general principles that can be applied to the optimization of picolinamide synthesis.

Table 1: Effect of Temperature on Yield and Purity of a Substituted Benzamide

Temperature (°C)Reaction Time (min)Crude Yield (%)Product Purity (%)
751580.482.1
1001586.791.5
1251589.287.6
1501591.381.2
1751592.175.4
2001593.568.9

Table 2: Effect of Reaction Time on Yield and Purity at 100°C for a Substituted Benzamide

Reaction Time (min)Crude Yield (%)Product Purity (%)
275.794.7
586.791.5
1092.385.3
1597.781.1

Experimental Protocols

Below are detailed methodologies for key experiments related to optimizing the reaction temperature for picolinamide synthesis.

Protocol 1: Temperature Optimization for Picolinamide Synthesis from 2-Cyanopyridine

  • Reaction Setup: In a series of round-bottom flasks equipped with reflux condensers and magnetic stirrers, place 2-cyanopyridine (1.0 eq) and the chosen solvent (e.g., water or an alcohol/water mixture).

  • Temperature Screening: Heat each flask to a different, constant temperature (e.g., 50°C, 70°C, 90°C, and reflux).

  • Reaction Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.

  • Analysis: Analyze the aliquots by TLC or HPLC to determine the consumption of the starting material and the formation of picolinamide.

  • Work-up: Once the reaction is deemed complete (by monitoring), cool the reaction mixtures to room temperature.

  • Isolation and Purification: Isolate the crude picolinamide by a suitable method (e.g., extraction or crystallization). Purify the product, for example, by recrystallization.

  • Yield and Purity Determination: Determine the yield and purity of the picolinamide obtained at each temperature to identify the optimal condition.

Protocol 2: Temperature Optimization for Picolinamide Synthesis from Picolinic Acid

  • Activation of Picolinic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or DMF). Cool the solution to 0°C.

  • Coupling Agent Addition: Add a coupling agent (e.g., thionyl chloride, EDC/HOBt, or HATU) and a base (if required, e.g., triethylamine or DIPEA) to the solution. Stir for the recommended activation time.

  • Amidation at Different Temperatures: Divide the activated picolinic acid solution into several reaction vessels. To each vessel, add the amine source (e.g., a solution of ammonia in an organic solvent or an ammonium salt). Place each vessel in a pre-set temperature bath (e.g., 0°C, room temperature, 40°C, 60°C).

  • Reaction Monitoring: Monitor the progress of each reaction by TLC or HPLC.

  • Work-up and Purification: Upon completion, quench the reactions and perform an appropriate aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the crude picolinamide.

  • Analysis: Analyze the yield and purity of the picolinamide from each reaction to determine the optimal temperature.

Mandatory Visualization

Experimental_Workflow_Temperature_Optimization cluster_setup Reaction Setup cluster_screening Temperature Screening cluster_monitoring Monitoring & Analysis cluster_conclusion Conclusion start Prepare Multiple Reaction Vessels reagents Add Reactants and Solvent start->reagents temp1 Set Temperature 1 reagents->temp1 Divide Reaction Mixture temp2 Set Temperature 2 reagents->temp2 Divide Reaction Mixture temp3 Set Temperature 3 reagents->temp3 Divide Reaction Mixture temp_n Set Temperature 'n' reagents->temp_n Divide Reaction Mixture monitor Monitor Reactions (TLC/HPLC) temp1->monitor temp2->monitor temp3->monitor temp_n->monitor analyze Analyze Yield and Purity monitor->analyze optimal_temp Determine Optimal Temperature analyze->optimal_temp

Caption: Workflow for optimizing reaction temperature in picolinamide synthesis.

Troubleshooting_Logic_Low_Yield start Low Picolinamide Yield check_temp Is Reaction Temperature Optimal? start->check_temp too_low Too Low check_temp->too_low No too_high Too High check_temp->too_high No increase_temp Increase Temperature too_low->increase_temp decrease_temp Decrease Temperature too_high->decrease_temp monitor Monitor Reaction Progress increase_temp->monitor decrease_temp->monitor yield_improved Yield Improved monitor->yield_improved

Caption: Troubleshooting logic for low yield related to reaction temperature.

References

Troubleshooting low solubility of picolinamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of picolinamide derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many of my picolinamide derivatives exhibit poor aqueous solubility?

A1: The low aqueous solubility of picolinamide derivatives often stems from their molecular structure. The presence of the rigid pyridine ring and other aromatic moieties can lead to high crystal lattice energy, which is the energy required to break apart the solid crystal for it to dissolve.[1] Furthermore, many derivatives are lipophilic (fat-soluble), making them less compatible with aqueous environments.[1] Strong intermolecular forces, such as hydrogen bonding in the solid state, can also make the dissolution process energetically unfavorable.[1]

Q2: What is the most critical first step when encountering a solubility issue with a picolinamide derivative?

A2: The initial and most crucial step is to determine the pH-solubility profile of your compound.[1] Picolinamide and its derivatives are typically weak bases due to the nitrogen atom in the pyridine ring.[1][2] This means their solubility is highly dependent on pH. In acidic conditions (lower pH), the pyridine nitrogen can become protonated, forming a more soluble salt.[1][3] Establishing this profile will clarify whether simple pH adjustment is a viable strategy for your experiments.[1]

Q3: Adjusting the pH was not sufficient to solubilize my compound. What are the next steps?

A3: If pH modification is insufficient, a systematic approach involving co-solvents, formulation excipients, or physical and chemical modifications should be employed. The following workflow provides a logical sequence for troubleshooting.

G cluster_0 Troubleshooting Workflow for Low Solubility start Low Solubility Observed ph_profile Determine pH-Solubility Profile (See Protocol 1) start->ph_profile ph_sufficient Is pH Adjustment Sufficient? ph_profile->ph_sufficient cosolvent Screen Co-solvents (e.g., DMSO, Ethanol, PEG 400) ph_sufficient->cosolvent No success Compound Solubilized ph_sufficient->success Yes cosolvent_ok Is Co-solvent Approach Sufficient? cosolvent->cosolvent_ok formulation Test Formulation Excipients (e.g., Cyclodextrins, Surfactants) cosolvent_ok->formulation No cosolvent_ok->success Yes formulation_ok Is Formulation Approach Sufficient? formulation->formulation_ok modification Consider Physical/Chemical Modification (Solid Dispersions, Nanonization, Co-crystals) formulation_ok->modification No formulation_ok->success Yes modification->success G cluster_1 Cyclodextrin Inclusion Complex Formation drug Picolinamide Derivative (Hydrophobic) complex Soluble Inclusion Complex drug->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Aqueous Solution complex->water Disperses in drug_in_complex Drug G cluster_2 Amorphous Solid Dispersion (ASD) Concept cluster_before Before ASD cluster_after After ASD drug_crystal Crystalline Drug (Low Solubility) asd Polymer Matrix drug_crystal->asd Solvent Evaporation (See Protocol 2) polymer Hydrophilic Polymer d1 Drug Molecule d2 Drug Molecule d3 Drug Molecule d4 Drug Molecule

References

Technical Support Center: Overcoming Resistance in Antifungal Picolinamide Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of picolinamide-based antifungal agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the first generation of picolinamide antifungals?

A1: The primary mechanism of action for the initial classes of picolinamide and benzamide antifungals is the inhibition of Sec14p, an essential phosphatidylinositol/phosphatidylcholine transfer protein in fungi.[1][2] Picolinamides bind to the lipid-binding pocket of Sec14p, disrupting its function in lipid homeostasis and signaling, which is crucial for fungal cell viability.[1][2]

Q2: How do fungi develop resistance to Sec14p-inhibiting picolinamides?

A2: Fungal resistance to these picolinamides primarily arises from mutations in the SEC14 gene, leading to amino acid substitutions within the lipid-binding pocket of the Sec14p protein.[1][2] These mutations reduce the binding affinity of the picolinamide inhibitor to its target, thereby rendering the drug less effective.

Q3: Are there newer picolinamides with different mechanisms of action to overcome this resistance?

A3: Yes, newer generations of picolinamide fungicides, such as fenpicoxamid and florylpicoxamid, have been developed. These compounds have a different mode of action, targeting the quinone-inside (Qi) site of the mitochondrial cytochrome bc1 complex (Complex III), a critical component of the fungal respiratory chain. This alternative target helps to overcome resistance mediated by Sec14p mutations.

Q4: What are the downstream consequences of Sec14p inhibition?

A4: Sec14p plays a crucial role in the production of phosphatidylinositol 4-phosphate (PtdIns-4-P) at the Golgi apparatus.[3][4][5][6] Inhibition of Sec14p disrupts PtdIns-4-P signaling, which in turn affects a variety of downstream cellular processes, including vesicular trafficking, secretion, and the localization and function of PtdIns-4-P effector proteins.[3][4][5][6]

Q5: Can synergistic drug combinations be used to overcome picolinamide resistance?

A5: While specific studies on synergistic combinations with picolinamides are limited in the provided search results, combination therapy is a recognized strategy to combat antifungal resistance in general. Combining a picolinamide with an antifungal agent that has a different mechanism of action could potentially prevent the emergence of resistance or treat existing resistant strains. Further research in this area is warranted.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with picolinamide antifungals.

Problem Possible Causes Troubleshooting Steps
High variability in Minimum Inhibitory Concentration (MIC) values 1. Inconsistent inoculum preparation.2. Lot-to-lot variability in media.3. Subjectivity in endpoint reading.4. Picolinamide precipitation at higher concentrations.1. Standardize inoculum density using a spectrophotometer or hemocytometer.2. Use the same batch of media for comparative experiments.3. Use a spectrophotometer to read absorbance for a more objective endpoint determination.4. Observe wells for any visible precipitate. If precipitation is suspected, consider using a different solvent or a lower stock concentration.[7]
"Trailing" or residual growth at concentrations above the MIC 1. The compound may be fungistatic rather than fungicidal at certain concentrations.2. The population may contain a sub-population of resistant mutants.1. Determine the Minimum Fungicidal Concentration (MFC) to assess cidal activity.2. Plate cells from the "trailing" wells onto drug-free agar to check for the growth of resistant colonies. Sequence the target gene (e.g., SEC14) from any resulting colonies to identify potential resistance mutations.
No antifungal activity observed against a known susceptible strain 1. Compound instability or degradation.2. Improper compound storage.3. Low solubility of the picolinamide derivative in the assay medium.1. Prepare fresh stock solutions of the picolinamide.2. Store stock solutions at the recommended temperature and protect from light if necessary.3. Check the solubility of the compound in the assay medium. The use of a co-solvent like DMSO is common, but its final concentration should be kept low (typically ≤1%) to avoid solvent toxicity.[7]
Unexpected resistance in a previously susceptible fungal strain 1. Spontaneous mutation in the target gene (SEC14 or mitochondrial genes).2. Upregulation of efflux pumps.1. Isolate the resistant strain and sequence the target gene to identify mutations.2. Perform a checkerboard assay with a known efflux pump inhibitor to see if susceptibility to the picolinamide is restored.

Data Presentation

The following tables summarize the in vitro activity of various picolinamide and benzamide derivatives.

Table 1: In Vitro Antifungal Activity of Benzamide and Picolinamide Derivatives against Various Fungal Pathogens

CompoundChemical ClassS. cerevisiae IC50 (µM)C. albicans MIC (µM)C. glabrata MIC (µM)A. brasiliensis MIC (µM)C. neoformans MIC (µM)
1 Picolinamide13.5----
2 Picolinamide-10010050>200
3 Benzamide6.6-50->200

Data compiled from Pries et al., 2018.[2]

Table 2: In Vitro Activity of a Benzamide Derivative against Wild-Type and Sec14p Mutant S. cerevisiae

StrainGenotypeIC50 (µM) of Compound 3
Wild-TypeSEC147
Mutant 1sec14-1ts>50
Mutant 2sec14 (specific point mutation)(Data not available in search results)

Note: Specific IC50 values for characterized Sec14p point mutants were not available in the provided search results. The table illustrates the expected trend of increased IC50 for resistant mutants.

Experimental Protocols

1. Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the CLSI M27 guidelines for yeasts.

  • Materials:

    • Picolinamide stock solution (e.g., 1.6 mg/mL in DMSO)

    • RPMI-1640 medium buffered with MOPS

    • 96-well microtiter plates

    • Fungal inoculum standardized to 0.5 McFarland

    • Spectrophotometer

  • Procedure:

    • Prepare serial two-fold dilutions of the picolinamide compound in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL.

    • Prepare the fungal inoculum by suspending colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.

2. Protocol for Identifying Picolinamide Resistance Mutations

  • Materials:

    • Picolinamide-resistant and susceptible fungal isolates

    • Genomic DNA extraction kit

    • PCR primers flanking the target gene (e.g., SEC14)

    • PCR reagents

    • DNA sequencing service

  • Procedure:

    • Culture the resistant and susceptible fungal isolates in an appropriate liquid medium.

    • Extract genomic DNA from each isolate using a commercial kit or standard protocols.

    • Amplify the target gene (e.g., SEC14) from the genomic DNA using PCR with primers designed to flank the entire coding sequence.

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing.

    • Align the DNA sequences from the resistant and susceptible isolates to identify any nucleotide changes that result in amino acid substitutions.

Visualizations

Sec14_Signaling_Pathway cluster_membrane Golgi Membrane cluster_cytosol Cytosol PtdIns Phosphatidylinositol (PtdIns) PtdCho Phosphatidylcholine (PtdCho) Pik1 Pik1 (PI 4-Kinase) PtdIns4P Phosphatidylinositol 4-Phosphate (PtdIns-4-P) Pik1->PtdIns4P Phosphorylates Effector PtdIns-4-P Effectors (e.g., Vps74, Drs2, Sec2) PtdIns4P->Effector Recruits & Activates Sec14 Sec14p Sec14->PtdIns PtdIns Binding & Transfer Sec14->PtdCho PtdCho Binding & Transfer Sec14->Pik1 Stimulates Picolinamide Picolinamide (Sec14p Inhibitor) Picolinamide->Sec14 Inhibition Vesicular Trafficking\n& Secretion Vesicular Trafficking & Secretion Effector->Vesicular Trafficking\n& Secretion

Caption: Sec14p-mediated signaling pathway at the Golgi apparatus.

Experimental_Workflow cluster_screening Screening & Isolation cluster_analysis Molecular Analysis Start Start with a susceptible fungal strain Exposure Expose to increasing concentrations of Picolinamide Start->Exposure Isolation Isolate colonies growing at high drug concentrations Exposure->Isolation Resistance_Confirmation Confirm resistance with MIC testing Isolation->Resistance_Confirmation gDNA_Extraction Genomic DNA Extraction Resistance_Confirmation->gDNA_Extraction PCR PCR amplification of target gene (e.g., SEC14) gDNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Analysis Sequence alignment and mutation identification Sequencing->Analysis

Caption: Workflow for identifying picolinamide resistance mutations.

Troubleshooting_Logic Start High MIC value observed Check_Controls Are controls (no drug, reference strain) behaving as expected? Start->Check_Controls Troubleshoot_Assay Troubleshoot assay conditions: - Inoculum density - Media quality - Incubation time/temp Check_Controls->Troubleshoot_Assay No Check_Solubility Is the compound precipitating at high concentrations? Check_Controls->Check_Solubility Yes Investigate_Resistance Potential Resistance: - Sequence target gene - Check for efflux pump activity Check_Solubility->Investigate_Resistance No Modify_Protocol Modify protocol: - Adjust solvent - Lower stock concentration - Use alternative assay Check_Solubility->Modify_Protocol Yes

Caption: Logical workflow for troubleshooting high MIC values.

References

Technical Support Center: Enhancing Oral Bioavailability of Picolinamide-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on picolinamide-based drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pre-clinical development of this important class of compounds, with a focus on improving oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing low oral bioavailability with our lead picolinamide derivative. What are the most likely causes?

A1: Low oral bioavailability of picolinamide-based compounds, like many small molecules, typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: The compound may not adequately dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. The picolinamide scaffold, while containing a polar amide group, can be part of a larger, more lipophilic molecule with limited solubility.

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream. This can be due to unfavorable physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters.

  • Efflux Transporter Activity: Picolinamide derivatives can be recognized and actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), significantly reducing net absorption.[1]

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation. The pyridine ring and other functionalities on your derivative are potential sites for metabolic transformation.

Q2: How can we systematically investigate the cause of poor oral bioavailability for our picolinamide candidate?

A2: A stepwise, data-driven approach is recommended to pinpoint the root cause of poor oral bioavailability. This typically involves a series of in vitro and in vivo experiments to assess the "ADME" (Absorption, Distribution, Metabolism, and Excretion) properties of your compound.

Troubleshooting Guides

Problem 1: Low Aqueous Solubility

Symptoms:

  • Low dissolution rate in simulated gastric and intestinal fluids.

  • Inconsistent absorption in animal studies.

  • High dose-to-solubility ratio.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Determine the aqueous solubility of your compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). Also, assess its solid-state properties (crystalline vs. amorphous).

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2]

    • Micronization: Techniques like jet milling can reduce particle size to the micron range.

    • Nanonization: Creating a nanosuspension can further enhance the dissolution rate.[3]

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.

    • Lipid-Based Formulations: For lipophilic picolinamide derivatives, self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract.[4]

    • Co-crystals: Forming a co-crystal with a suitable co-former can alter the crystal lattice and improve solubility.[5]

  • Chemical Modification (Prodrugs): Attaching a water-soluble promoiety to the picolinamide core can enhance solubility. This moiety is designed to be cleaved in vivo to release the active parent drug.[6]

Problem 2: Low Intestinal Permeability

Symptoms:

  • Low apparent permeability coefficient (Papp) in Caco-2 assays.

  • High efflux ratio in bidirectional Caco-2 assays, suggesting the involvement of efflux transporters.

Troubleshooting Steps:

  • Assess Permeability using Caco-2 Monolayers: The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium.[7] A low Papp value in the apical-to-basolateral (A-to-B) direction is indicative of poor permeability.

  • Investigate Efflux Transporter Involvement:

    • Perform a bidirectional Caco-2 assay to measure permeability in both the A-to-B and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests that the compound is a substrate of an efflux transporter like P-gp.[8]

    • Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B permeability in the presence of the inhibitor confirms P-gp mediated efflux.[1]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your lead compound to understand how modifications to the picolinamide scaffold affect permeability. For instance, reducing the number of hydrogen bond donors or optimizing lipophilicity can sometimes improve passive diffusion.

  • Prodrug Strategies: Masking polar functional groups that hinder membrane permeation with lipophilic moieties can improve passive diffusion. These prodrugs are then converted to the active compound intracellularly.

Problem 3: High First-Pass Metabolism

Symptoms:

  • Low metabolic stability in liver microsomes or hepatocytes.

  • High in vitro intrinsic clearance (CLint).

  • Identification of significant levels of metabolites in plasma after oral dosing in animal studies.

Troubleshooting Steps:

  • In Vitro Metabolic Stability Assays:

    • Liver Microsomes: Incubate your compound with liver microsomes (from human and relevant preclinical species) to assess its susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[9]

    • Hepatocytes: Use primary hepatocytes for a more comprehensive assessment of both Phase I and Phase II metabolism.

  • Metabolite Identification: Use analytical techniques like LC-MS/MS to identify the major metabolites formed in the in vitro systems. This will help pinpoint the metabolic "soft spots" on your molecule.

  • SAR for Metabolic Stability: Modify the identified metabolic hot spots on the picolinamide derivative. For example, introducing a fluorine atom at a site of oxidation can block metabolism at that position.

  • Prodrug Approach: In some cases, a prodrug can be designed to alter the metabolic profile of the parent drug, potentially protecting it from first-pass metabolism.

Data Presentation

Table 1: Illustrative Physicochemical and In Vitro ADME Data for Picolinamide Analogs

Compound IDMolecular Weight ( g/mol )cLogPAqueous Solubility (µg/mL at pH 6.8)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Metabolic Stability (% remaining after 60 min in HLM)
PICO-001350.43.251.55.215
PICO-002364.43.520.88.125
PICO-003 (Prodrug of 001)450.52.5502.52.120
PICO-004 (Metabolically Blocked)368.43.361.64.975

HLM: Human Liver Microsomes

Table 2: Example of In Vivo Pharmacokinetic Parameters in Rats for Different Formulations of a Picolinamide Derivative (PICO-001)

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Oral Bioavailability (%)
Aqueous Suspension10502.02505
Micronized Suspension101501.575015
Amorphous Solid Dispersion104001.0200040
SEDDS105500.5275055

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a picolinamide-based drug candidate.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a paracellular marker like Lucifer yellow.

  • Preparation of Dosing Solutions: Prepare the dosing solution by diluting the test compound stock solution in pre-warmed HBSS to the final desired concentration (e.g., 10 µM).

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (A) compartment and fresh HBSS to the basolateral (B) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the volume removed with fresh HBSS.

    • Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Permeability Assay (Basolateral to Apical - for efflux):

    • Add the dosing solution to the basolateral (B) compartment and fresh HBSS to the apical (A) compartment.

    • Collect samples from the apical compartment at the same time points.

  • Sample Analysis: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic stability of a picolinamide-based drug candidate.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the test compound at the desired final concentrations (e.g., 1 µM test compound, 0.5 mg/mL HLM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the in vitro intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Visualizations

experimental_workflow cluster_problem_id Problem Identification cluster_invitro In Vitro Investigation cluster_strategy Improvement Strategy Low_Bioavailability Low Oral Bioavailability Observed Solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) Low_Bioavailability->Solubility Is solubility a limiting factor? Permeability Caco-2 Permeability (Papp, Efflux Ratio) Low_Bioavailability->Permeability Is permeability a limiting factor? Metabolism Metabolic Stability (Liver Microsomes/Hepatocytes) Low_Bioavailability->Metabolism Is metabolism a limiting factor? Formulation Formulation Development (ASD, SEDDS, Micronization) Solubility->Formulation Low Solubility SAR Medicinal Chemistry (SAR for Permeability/Stability) Permeability->SAR Low Permeability Prodrug Prodrug Synthesis Permeability->Prodrug High Efflux Metabolism->SAR High Metabolism caco2_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed_Cells->Culture Integrity_Check Check monolayer integrity (TEER/Lucifer Yellow) Culture->Integrity_Check Dosing Add test compound to Apical or Basolateral side Integrity_Check->Dosing Incubate Incubate at 37°C Dosing->Incubate Sample Sample from receiver compartment at time points Incubate->Sample LCMS Analyze samples by LC-MS/MS Sample->LCMS Calculate_Papp Calculate Papp LCMS->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio Calculate_Papp->Calculate_Efflux signaling_pathway Drug_Lumen Picolinamide Drug (in GI Lumen) Enterocyte Intestinal Enterocyte Drug_Lumen->Enterocyte Passive Diffusion & Active Uptake Bloodstream Systemic Circulation Enterocyte->Bloodstream Absorption Pgp P-glycoprotein (Efflux Transporter) Enterocyte->Pgp Drug binding Pgp->Drug_Lumen Efflux

References

Technical Support Center: Catalyst Selection for Efficient Picolinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for the synthesis of picolinamide and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

Question: My picolinamide synthesis is resulting in a low yield. What are the common causes and potential solutions?

Answer:

Low yields in picolinamide synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity or Degradation: The chosen catalyst may not be active enough for your specific substrate or may be degrading under the reaction conditions.

    • Solution:

      • Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., inert atmosphere).

      • Consider screening a panel of catalysts. For C-H activation/annulation reactions, cobalt catalysts like Co(OAc)₂·4H₂O have proven effective.[1][2][3] For other transformations, palladium catalysts such as Pd(TFA)₂ might be suitable.[4]

      • For heterogeneous catalysts, check for catalyst poisoning or leaching.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in reaction efficiency.

    • Solution:

      • Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Some cobalt-catalyzed reactions proceed well at temperatures around 80°C to 130°C.[1][5]

      • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Toluene, o-xylene, and n-octane have been used in palladium-catalyzed reactions[4], while polar solvents like PEG400 have been employed for cobalt catalysis.[1]

      • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and to check for product degradation over extended periods.

  • Poor Substrate Reactivity: The electronic or steric properties of your starting materials may hinder the catalytic cycle.

    • Solution:

      • If using a directing group strategy with picolinamide, ensure the directing group is correctly positioned to facilitate the desired C-H activation.

      • Modify the electronic properties of the substrate. For instance, in some cobalt-catalyzed reactions, benzylamides with electron-donating groups have shown higher yields than those with electron-withdrawing groups.[2]

  • Presence of Inhibitors: Trace impurities in your starting materials or solvents can act as catalyst poisons.

    • Solution:

      • Purify starting materials and ensure solvents are anhydrous and of high purity.

Question: I am observing significant byproduct formation in my reaction. How can I improve the selectivity?

Answer:

Improving selectivity often involves fine-tuning the reaction conditions and catalyst system.

  • Catalyst and Ligand Choice: The catalyst and any associated ligands are primary determinants of selectivity.

    • Solution:

      • For reactions involving unsymmetrical starting materials, such as unsymmetrical alkynes in annulation reactions, the choice of catalyst is critical for regioselectivity. Some cobalt systems have shown excellent regioselectivity with terminal alkynes.[1]

      • The addition of specific additives, like KPF₆ with Co(OAc)₂·4H₂O, can enhance selectivity in certain reactions.[2]

  • Reaction Conditions:

    • Solution:

      • Lowering the reaction temperature may favor the desired kinetic product over thermodynamic byproducts.

      • Adjusting the stoichiometry of the reactants can minimize side reactions. For instance, in the synthesis of 2-(pyridin-2-yl)oxazoles, using a specific molar ratio of picolinamide to aldehyde is crucial.[4]

  • Oxidant/Additive Effects: In oxidative C-H functionalization, the choice of oxidant is key.

    • Solution:

      • For cobalt-catalyzed reactions, oxidants like Ag₂CO₃ or even atmospheric oxygen have been used.[1] The choice of oxidant can influence the formation of byproducts.

Frequently Asked Questions (FAQs)

1. What are the most common types of catalysts used for picolinamide synthesis?

Cobalt-based catalysts, such as Co(OAc)₂·4H₂O and Co(dpm)₂, are frequently used, particularly for reactions involving C-H activation where picolinamide acts as a directing group.[1] Palladium catalysts, like Pd(TFA)₂, are employed for other transformations such as the synthesis of oxazole derivatives from picolinamide.[4] Iridium-based catalysts have also been immobilized on supports for hydrogenation and dehydrogenation reactions.[6]

2. How does picolinamide function as a directing group?

The nitrogen atom of the pyridine ring and the amide's carbonyl oxygen in picolinamide can chelate to a metal center. This coordination brings the catalyst into close proximity to a specific C-H bond on the substrate, enabling regioselective C-H activation and subsequent functionalization.[1] This bidentate chelation is an efficient strategy for selective transformations.[1]

3. Can the picolinamide directing group be removed after the reaction?

Yes, the picolinamide directing group can often be removed under various conditions. For example, it can be cleaved under reductive acidic conditions or through base hydrolysis, allowing for the isolation of the functionalized product.[1]

4. What are some key safety precautions to consider when working with these catalytic systems?

Many of the catalysts and reagents used in picolinamide synthesis are toxic, flammable, or air-sensitive.

  • Always work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle air- and moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

5. Are there heterogeneous catalyst options for picolinamide synthesis?

Yes, heterogeneous catalysts are being developed to simplify catalyst recovery and reuse. For example, an iridium picolinamide catalyst has been immobilized onto silica for the hydrogenation of CO₂ and dehydrogenation of formic acid.[6]

Data Presentation

Table 1: Comparison of Selected Cobalt-Catalyzed C-H Functionalization Reactions using Picolinamide as a Directing Group

EntryCatalyst SystemOxidant/AdditiveSolventTemp (°C)Yield (%)Reference
1Co(OAc)₂·4H₂OKPF₆, O₂PEG400N/AVaries[2]
2Co(dpm)₂Mn(OAc)₃·2H₂O, O₂Methanol80Good[1]
3Co(OAc)₂·4H₂OAg₂CO₃, PivOHDCEN/AGood-Very Good[1]
4Co(OAc)₂Ag₂CO₃, Sodium OleateN/AN/AVaries[1]
5Co(OAc)₂KOAcToluene13057[5]

Table 2: Catalyst Screening for Palladium-Promoted Oxazole Synthesis from Picolinamide

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
1Pd(TFA)₂ (5)n-octane15062[4]
2Pd(TFA)₂ (5)o-xylene15050[4]
3Pd(TFA)₂ (5)DMF150Trace[4]
4Pd(TFA)₂ (5)n-pentanol150Trace[4]
5TFA (10)n-octane15025[4]

Experimental Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed Synthesis of Isoquinolines [2][3]

A mixture of benzylamide (0.2 mmol), alkyne (0.4 mmol), Co(OAc)₂·4H₂O (0.01 mmol, 5 mol%), and KPF₆ (0.01 mmol, 5 mol%) in PEG-400 (2.0 mL) is stirred in a sealed tube under an oxygen atmosphere (1 atm). The reaction mixture is heated at the desired temperature for the specified time. After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired isoquinoline product.

Protocol 2: General Procedure for Pd(TFA)₂-Catalyzed Synthesis of 2-(Pyridin-2-yl)oxazoles [4]

A mixture of picolinamide (1a, 0.2 mmol), benzaldehyde (2a, 0.44 mmol), and Pd(TFA)₂ (3.3 mg, 0.01 mmol, 5 mol%) in n-octane (1 mL) is heated at 150 °C in a sealed tube for the specified time. After cooling to room temperature, the reaction mixture is directly subjected to column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to give the desired oxazole product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Substrates (Picolinamide Derivative & Coupling Partner) Reagents Prepare Catalyst, Solvent, Additives, and Reagents Start->Reagents Setup Assemble Reaction Under Appropriate Atmosphere (e.g., N2, O2) Reagents->Setup Conditions Heat to Desired Temperature and Stir for a Set Time Setup->Conditions Monitor Monitor Reaction Progress (TLC, LC-MS) Conditions->Monitor Monitor->Conditions Continue Reaction Quench Cool and Quench Reaction Monitor->Quench Reaction Complete Extract Extraction and Washing Quench->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End Obtain Pure Product Characterize->End

Caption: General experimental workflow for catalyzed picolinamide synthesis.

Troubleshooting_Logic Start Low Yield or Byproduct Formation Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Screen Different Catalysts Use Fresh Catalyst Consider Additives Check_Catalyst->Sol_Catalyst No Check_Substrate Is the Substrate Reactive? Check_Conditions->Check_Substrate Yes Sol_Conditions Optimize Temperature Screen Solvents Adjust Reaction Time Check_Conditions->Sol_Conditions No Check_Purity Are Reagents Pure? Check_Substrate->Check_Purity Yes Sol_Substrate Modify Substrate Electronics/Sterics Confirm Directing Group Efficacy Check_Substrate->Sol_Substrate No Sol_Purity Purify Starting Materials Use High-Purity Solvents Check_Purity->Sol_Purity No

Caption: Troubleshooting decision tree for picolinamide synthesis.

Catalyst_Selection_Pathway Start Define Desired Transformation CH_Activation C-H Activation/ Annulation? Start->CH_Activation Oxazole_Synth Oxazole Synthesis? CH_Activation->Oxazole_Synth No Cobalt Consider Cobalt Catalysts (e.g., Co(OAc)2) CH_Activation->Cobalt Yes Other_Transform Other Transformation? Oxazole_Synth->Other_Transform No Palladium Consider Palladium Catalysts (e.g., Pd(TFA)2) Oxazole_Synth->Palladium Yes Literature Consult Literature for Specific Reaction Type Other_Transform->Literature Yes

Caption: Catalyst selection pathway for picolinamide synthesis.

References

Validation & Comparative

Comparative Purity Analysis of 6-Chloro-N-(4-fluorophenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is a critical factor that directly influences experimental outcomes, safety, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 6-Chloro-N-(4-fluorophenyl)picolinamide. The information presented is based on established analytical techniques for structurally similar compounds and offers detailed experimental protocols and comparative data.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for purity assessment in the pharmaceutical industry. Each method offers distinct advantages and is suited for different aspects of purity analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It is particularly effective for assessing the purity of this compound and detecting potential non-volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an excellent tool for identifying and quantifying volatile impurities that may be present from the synthetic process.

The following table summarizes the key performance characteristics of these two techniques for the analysis of a compound like this compound.

ParameterHPLCGC-MS
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Applicability Non-volatile and thermally labile compounds.Volatile and semi-volatile compounds.
Sensitivity High (ng to pg range).Very High (pg to fg range).
Resolution High, excellent for separating complex mixtures.Very high, capable of separating isomers.
Impurity Identification Primarily based on retention time comparison with standards. Diode-array detection can provide UV-Vis spectra.Provides mass spectra for structural elucidation and library matching.
Quantification Excellent, highly accurate and precise.Good, can be more variable than HPLC.

Hypothetical Purity and Impurity Profile

Based on a common synthetic route for similar compounds, which often involves the coupling of a carboxylic acid derivative with an amine, a hypothetical impurity profile for this compound can be proposed. The following table presents a plausible purity specification and a list of potential impurities that could be monitored.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Purity (%)Potential Impurities
This compoundC12H8ClFN2O250.66>98%6-Chloropicolinic acid (unreacted starting material), 4-Fluoroaniline (unreacted starting material), Over-acylated byproducts, Solvent residues

Experimental Protocols

Accurate purity determination relies on robust and well-defined analytical methods. The following sections provide detailed protocols for HPLC and GC-MS analysis of this compound. These are generalized methods and should be optimized for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Sample Preparation:

  • Accurately weigh and dissolve approximately 5 mg of the this compound sample in 1 mL of a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Vortex the solution to ensure complete dissolution.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the purity analysis of this compound.

cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis Weighing Accurate Weighing of Sample Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration GCMS GC-MS Analysis Dissolution->GCMS HPLC HPLC Analysis Filtration->HPLC Chromatogram Chromatogram Generation HPLC->Chromatogram GCMS->Chromatogram Integration Peak Integration Chromatogram->Integration ImpurityID Impurity Identification (MS Library) Chromatogram->ImpurityID Purity Purity Calculation (% Area) Integration->Purity Final_Report Final Purity Report Purity->Final_Report ImpurityID->Final_Report

Caption: Workflow for Purity Analysis.

cluster_impurities Potential Impurities cluster_synthesis Synthesis Compound This compound SM1 6-Chloropicolinic acid Compound->SM1 from SM2 4-Fluoroaniline Compound->SM2 from Byproduct Byproducts Compound->Byproduct from Solvent Residual Solvents Compound->Solvent from Synthesis Chemical Synthesis Synthesis->Compound

Caption: Potential Impurity Sources.

A Comparative Guide to Analytical Standards for 6-Chloro-N-(4-fluorophenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical standards for 6-Chloro-N-(4-fluorophenyl)picolinamide, a key chemical intermediate. The selection of a high-quality analytical standard is paramount for accurate quantification, impurity profiling, and ensuring the reproducibility of experimental results in research and pharmaceutical development. This document outlines the characteristics of the primary standard and compares it with commercially available, structurally similar alternatives, supported by detailed experimental protocols and data.

Overview of Analytical Standards

Analytical standards are highly purified compounds used as a reference in analytical chemistry. They are essential for the calibration of analytical instruments, validation of new analytical methods, and the quantification of a substance in a sample. The purity and characterization of an analytical standard directly impact the quality and reliability of the analytical data generated.

For this compound (CAS: 137640-94-9), several commercial suppliers provide analytical standards.[1][2][3] This guide will also consider closely related structural analogs that can serve as comparative benchmarks or alternative standards in specific analytical contexts.

Comparative Analysis of Analytical Standards

A critical aspect of selecting an appropriate analytical standard is understanding its purity and how it compares to other available options. The following table summarizes the key specifications for this compound and selected alternative standards.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity (%)Notes
This compound 137640-94-9C₁₂H₈ClFN₂O250.66>95%[3]Primary compound of interest.
N-(4-Fluorophenyl)picolinamide6943-46-0C₁₂H₉FN₂O216.21Not specifiedLacks the 6-chloro substitution, useful for assessing the chromatographic and spectral impact of the chlorine atom.
3,6-Dichloro-N-(4-fluorophenyl)picolinamideNot readily availableC₁₂H₇Cl₂FN₂O285.10>98% (based on synthesis)[4]Dichloro analog, provides insight into the effect of multiple halogen substitutions.
6-Chloro-N-phenylpicolinamide30055-19-1C₁₂H₉ClN₂O232.67Not specifiedLacks the 4-fluoro substitution on the phenyl ring, allowing for evaluation of the fluorine atom's influence.

Experimental Protocols

Detailed and robust analytical methods are crucial for the accurate assessment of analytical standards. The following protocols are generalized methods for the analysis of this compound and its analogs. These should be optimized for specific instrumentation and laboratory conditions.

Synthesis of this compound

A reliable method for the synthesis of the target compound is essential for producing in-house standards or for understanding potential impurities. A representative synthesis protocol, adapted from the synthesis of a similar compound, is provided below.[4]

Reaction Scheme:

Synthesis_Reaction 6-chloropicolinoyl_chloride 6-Chloropicolinoyl chloride plus + 6-chloropicolinoyl_chloride->plus 4-fluoroaniline 4-Fluoroaniline 4-fluoroaniline->plus product This compound plus->product solvent Toluene Reflux plus->solvent solvent->product

Caption: Synthesis of this compound.

Procedure:

  • Dissolve 4-fluoroaniline (10 mmol) in 10 mL of toluene.

  • To this solution, add a solution of 6-chloropicolinoyl chloride (10 mmol) in 50 mL of toluene.

  • Reflux the reaction mixture for 1 hour with constant stirring.

  • Cool the mixture to room temperature, which should result in the precipitation of a white solid.

  • Collect the precipitate by filtration.

  • Wash the solid product several times with ethanol.

  • Dry the final product under vacuum.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile organic compounds.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the analytical standard in the mobile phase to a concentration of approximately 1 mg/mL to create a stock solution.

  • Prepare a series of working standards by serial dilution of the stock solution.

  • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and identification of components.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 10 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Sample Preparation:

  • Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay (D1) is used.

Expected Analytical Data and Comparison

HPLC Analysis

In a reversed-phase HPLC method, the retention time of the analytes will be influenced by their polarity. It is expected that this compound will have a longer retention time than N-(4-fluorophenyl)picolinamide due to the increased hydrophobicity from the chlorine atom. Conversely, 3,6-dichloro-N-(4-fluorophenyl)picolinamide would likely have an even longer retention time.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Inject Inject into HPLC Standard->Inject Sample Prepare Sample Solution Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity / Concentration Integrate->Calculate

Caption: General workflow for HPLC purity analysis.

GC-MS Analysis

The elution order in GC is primarily determined by the boiling points of the compounds. The mass spectrum will provide a unique fragmentation pattern that can be used for identification. The molecular ion peak (M⁺) for this compound is expected at m/z 250, with a characteristic isotopic pattern for the chlorine atom (M+2 peak at approximately 32% of the M⁺ peak).

NMR Analysis

The NMR spectra of N-(4-Fluorophenyl)picolinamide provide a useful reference for interpreting the spectra of its 6-chloro derivative.[5] The addition of the chlorine atom at the 6-position of the picolinamide ring will induce downfield shifts for the adjacent protons. The ¹⁹F NMR will show a signal characteristic of the fluorine on the phenyl ring.

Conclusion

The selection of a suitable analytical standard is a critical step in ensuring the quality and accuracy of research and development activities. This guide provides a framework for comparing the analytical standard of this compound with its structural analogs. While commercially available standards for the primary compound exist, obtaining a comprehensive Certificate of Analysis with detailed analytical data (HPLC, GC-MS, and NMR) is highly recommended. The provided experimental protocols can be adapted to perform in-house verification and comparison of different batches or suppliers of analytical standards, ultimately leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Characterization of 6-Chloro-N-(4-fluorophenyl)picolinamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 6-Chloro-N-(4-fluorophenyl)picolinamide and its structurally related analogs. The information is tailored for researchers, scientists, and professionals in drug development, offering a concise summary of their synthesis, physicochemical properties, and biological activities based on available experimental data.

Physicochemical Properties of this compound and an Analog

The fundamental characteristics of the parent compound and a closely related dichlorinated analog are summarized below. These data are crucial for understanding the compounds' identity and behavior in various experimental settings.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical Appearance
This compoundC₁₂H₈ClFN₂O[1]250.65[1]137640-94-9[1]Not specified
3,6-Dichloro-N-(4-fluorophenyl)picolinamideC₁₂H₇Cl₂FN₂O[2]285.10[2]Not providedWhite precipitate
Biological Activity of Picolinamide Analogs

The following table presents the in vitro anti-proliferative activities of novel N-methyl-picolinamide-4-thiol derivatives against various human cancer cell lines. This data highlights the potential of picolinamide analogs as anti-tumor agents.

CompoundR GroupIC₅₀ (µM) vs. HepG2
6q -CH₂Cl44.09
6r -CCl₃94.55
6s -CH₂CH₂Cl70.09
6t -CH₂CH₂CH₂Cl81.53
6u -CH₂CH₃75.54
6v -CH₂CH₂CH₃180.31
6w -C(CH₃)₃41.15
Sorafenib N/A16.30
Data sourced from a study on N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents.[3]

Furthermore, a study on picolinamide antibacterials targeting Clostridioides difficile revealed that the introduction of a picolinamide core can lead to potent and selective activity against this pathogen.[4] While specific data for this compound is not provided in this context, the study underscores the therapeutic potential of the picolinamide scaffold.

Experimental Protocols

Synthesis of 3,6-Dichloro-N-(4-fluorophenyl)picolinamide[2]

A solution of 3,6-dichloropicolinoyl chloride (10 mmol) in 50 ml of toluene was added to a solution of 4-fluorobenzenamine (10 mmol) in 10 ml of toluene. The reaction mixture was refluxed for 1 hour with stirring. The resulting white precipitate was collected by filtration, washed several times with ethanol, and dried under vacuum. The yield of the final product was 90%. Crystals suitable for X-ray diffraction were obtained by slow evaporation from a methanol solution over one week.

General Synthesis of Picolinamide Analogs[4]

A general three-step synthetic route can be employed for picolinamide analogs. The initial step typically involves a Suzuki-Miyaura coupling reaction between a chloro-cyanopyridine and an arylboronic acid, catalyzed by Pd(PPh₃)₄ with potassium carbonate as a base, to yield a cyano-derivative. This is followed by alkaline hydrolysis of the nitrile to produce the corresponding carboxylic acid. The final step is an amidation reaction to form the picolinamide.

Visualizations

Synthetic Workflow and Structural Relationships

The following diagrams illustrate a generalized synthetic pathway for picolinamide analogs and the structural relationship between the parent compound and a dichlorinated analog.

G General Synthetic Pathway for Picolinamide Analogs cluster_start Starting Materials cluster_reaction1 Suzuki-Miyaura Coupling cluster_reaction2 Alkaline Hydrolysis cluster_reaction3 Amidation Chloro-cyanopyridine Chloro-cyanopyridine Cyano-derivative Cyano-derivative Chloro-cyanopyridine->Cyano-derivative Pd(PPh3)4, K2CO3 Arylboronic acid Arylboronic acid Arylboronic acid->Cyano-derivative Carboxylic acid Carboxylic acid Cyano-derivative->Carboxylic acid Base, H2O Picolinamide Analog Picolinamide Analog Carboxylic acid->Picolinamide Analog Amine, Coupling Agent

Caption: Generalized synthetic workflow for picolinamide analogs.

G Structural Comparison of Picolinamide Analogs Parent This compound Analog 3,6-Dichloro-N-(4-fluorophenyl)picolinamide Parent->Analog Addition of Chloro group at C3

Caption: Structural relationship between parent and dichlorinated analog.

References

A Comparative Guide to the Biological Activity of Picolinamides: Contextualizing 6-Chloro-N-(4-fluorophenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The picolinamide scaffold, a pyridine-2-carboxamide structure, is a privileged pharmacophore in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Picolinamide derivatives have been extensively investigated and have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This guide provides a comparative overview of the biological activities of various picolinamide derivatives, supported by experimental data, to contextualize the potential of the specific, yet less-characterized compound, 6-Chloro-N-(4-fluorophenyl)picolinamide.

This guide will delve into the established biological activities of various picolinamide analogues, presenting quantitative data in a clear, tabular format, detailing the experimental protocols used to generate this data, and providing visual representations of key signaling pathways and experimental workflows.

Comparative Biological Activities of Picolinamide Derivatives

The biological activities of picolinamide derivatives are diverse and are largely determined by the nature and position of substituents on both the pyridine ring and the N-acyl group. The following tables summarize the quantitative data for representative picolinamide derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Picolinamide Derivatives
Compound IDStructureTarget/MechanismCell LineIC50 (µM)
Compound 6p [1][2]N-methyl-4-(4-(4-chlorobenzamido)phenylthio)picolinamideAurora-B kinase inhibitorHepG216.30
Sorafenib (Reference) [1][3]-Multi-kinase inhibitorHepG216.30
Compound 5q [4]4-(4-(3-(4-chlorophenyl)ureido)phenylamino)-N-methylpicolinamideAngiogenesis inhibitor, Apoptosis inducerHCT116-
Compound 136 [5]A picolinamide derivativeWDR5-MLL1 interaction inhibitor-0.1 nM (TR-FRET)
Compound 138 [5]A picolinamide derivativeWDR5-MLL1 interaction inhibitor-0.15 nM (TR-FRET)
Table 2: Antibacterial Activity of Picolinamide Derivatives
Compound IDStructureTarget OrganismMIC (µg/mL)
Analogue 87 [6]A picolinamide derivativeClostridioides difficile0.125
Isonicotinamide 4 (Reference) [6]-Clostridioides difficile0.25
Vancomycin (Reference) [6]-Clostridioides difficile-
Metronidazole (Reference) [6]-Clostridioides difficile-
Table 3: 11β-HSD1 Inhibitory Activity of Picolinamide Derivatives
Compound IDStructureTargetIC50 (nM)
Compound 24 [7]A 6-substituted picolinamide derivative11β-HSD1-
Compound 25 [8]N-(adamantan-2-yl)-6-(3-hydroxy-3-methylpyrrolidin-1-yl)picolinamide11β-HSD1-

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of picolinamide derivatives.

Cell Proliferation Assay (MTT Assay)[4]
  • Cell Seeding: Human cancer cell lines (e.g., HepG2, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test picolinamide derivatives (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay[1][2]
  • Assay Setup: The assay is performed in a kinase buffer containing the recombinant kinase (e.g., Aurora-B), a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Incubation: The test picolinamide derivatives at various concentrations are pre-incubated with the kinase to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., [γ-³²P]ATP) followed by autoradiography, or by using phosphorylation-specific antibodies in an ELISA or Western blot format.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor. The IC50 value is then determined from the dose-response curve.

Antibacterial Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)[6]
  • Preparation of Inoculum: A standardized bacterial suspension (e.g., Clostridioides difficile) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Serial Dilution of Compounds: The test picolinamide derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth with no bacteria) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, atmosphere) for a specified period (e.g., 24 or 48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This is determined by visual inspection of the wells for turbidity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the evaluation process of these compounds.

Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora-B Kinase Regulation G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Mitotic Entry Aurora_B Aurora-B Kinase Aurora_B->M_Phase Ensures proper chromosome segregation Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylation Histone_H3->M_Phase Chromatin condensation CPC Chromosomal Passenger Complex CPC->Aurora_B Localization Picolinamide_Derivative Picolinamide Derivative (e.g., Compound 6p) Picolinamide_Derivative->Aurora_B Inhibition

Caption: Inhibition of Aurora-B Kinase by a Picolinamide Derivative.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of Picolinamide Library Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Cell Viability Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, MIC Determination) Hit_Identification->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection Animal_Model Animal Model Studies (e.g., Xenograft Model) Lead_Selection->Animal_Model Efficacy_Toxicity Efficacy & Toxicity Evaluation Animal_Model->Efficacy_Toxicity

Caption: General Workflow for Biological Activity Screening.

Discussion and Future Outlook for this compound

The presented data unequivocally demonstrates the vast therapeutic potential of the picolinamide scaffold. The specific biological activity is highly dependent on the substitution patterns, which can be fine-tuned to achieve desired potency and selectivity against various biological targets.

For the compound This compound , while direct experimental data is lacking in the public domain, we can infer potential areas of interest based on its structural motifs.

  • Anticancer Potential: The presence of a halogenated phenyl ring is a common feature in many kinase inhibitors. For instance, the 4-chlorobenzamido moiety in Compound 6p is crucial for its Aurora-B kinase inhibitory activity.[1][2] The 4-fluorophenyl group in the target compound could similarly participate in key binding interactions within the active sites of various kinases. Further screening against a panel of cancer-related kinases would be a logical first step to explore its anticancer potential.

  • Antibacterial Potential: The 6-chloro substitution on the pyridine ring is a noteworthy feature. Halogenation of the pyridine core has been shown to be important for the activity of some antibacterial compounds. Given the potent and selective activity of some picolinamides against C. difficile, it would be worthwhile to evaluate this compound against a panel of pathogenic bacteria, including multidrug-resistant strains.[6]

  • Other Activities: The diverse activities of picolinamides suggest that a broad-based phenotypic screening approach could also be valuable to uncover novel biological activities for this compound.

References

The Impact of Fluorination on the Efficacy of Picolinamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates. Picolinamides, a versatile class of compounds, have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and acetylcholinesterase inhibitory effects. This guide provides a comparative analysis of the efficacy of fluorinated versus non-fluorinated picolinamides, supported by available experimental data, to inform future drug design and development efforts.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data comparing the biological activities of fluorinated and non-fluorinated picolinamide derivatives. It is important to note that direct head-to-head comparisons within the same study are limited in the published literature. Therefore, some of the data presented is a compilation from different studies and should be interpreted with caution.

Table 1: Antibacterial Activity of a Picolinamide Analog Pair

CompoundStructureTarget OrganismMIC (µg/mL)[1]
Non-fluorinated Picolinamide (4) (Structure not provided in source)Clostridioides difficile (ATCC 43255)0.25
Methicillin-resistant Staphylococcus aureus (MRSA, NRS70)0.25
Fluorinated Picolinamide (87) (Structure not provided in source)Clostridioides difficile (ATCC 43255)0.125
Methicillin-resistant Staphylococcus aureus (MRSA, NRS70)128

Note: In this direct comparison, fluorination at a specific position of the picolinamide scaffold led to a remarkable increase in selectivity for C. difficile over MRSA.[1]

Table 2: Antifungal Activity of Picolinamide Derivatives

Compound ClassRepresentative Compound(s)Target OrganismMIC/ED₅₀ (µg/mL)Reference
Non-fluorinated Picolinamides N-phenyl-(3-chloro)-imino-picolinamideRhizoctonia solaniED₅₀: 29.1[2]
N-phenyl-(3-chloro)-imino-picolinamideAlternaria alternataED₅₀: 33.9[2]
Fluorinated Picolinamides 4-Fluoro picolinamideRhizoctonia solaniED₅₀: 51.4 - 87.2[2]
4-Fluoro picolinamideAlternaria alternataED₅₀: 51.4 - 87.2[2]

Note: The available data on antifungal activity does not provide a direct comparison of a fluorinated picolinamide with its exact non-fluorinated counterpart. The chloro-substituted derivative showed higher potency in this study.[2]

Table 3: Anticancer Activity of Picolinamide Derivatives (Data from separate studies)

Compound ClassRepresentative Compound(s)Cell LineIC₅₀ (µM)Reference
Non-fluorinated Picolinamides 4-(4-formamidophenylamino)-N-methylpicolinamide derivativesHepG2, HCT116Low micromolar range[3]
Fluorinated Picolinamides N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenylthio)picolinamide (6k)(Not specified)17.04[4]
N-Methyl-4-(4-(4-(trifluoromethyl)benzamido)phenylthio)picolinamide (6l)(Not specified)10.96[4]

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Picolinamide Derivatives

CompoundStructureIC₅₀ (µM)
Non-fluorinated Picolinamide (7a) N-(4-((dimethylamino)methyl)phenyl)picolinamide2.49 ± 0.19[5]

Note: No direct comparative data was found for fluorinated picolinamide analogs as acetylcholinesterase inhibitors in the reviewed literature.

Experimental Protocols

Antimicrobial Susceptibility Testing (General Workflow)

Antimicrobial susceptibility of picolinamide derivatives is typically determined using broth microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The picolinamide compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized microbial suspension is added to each well containing the diluted compounds.

  • Incubation: The microplate is incubated under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Cell Viability Assay (MTT Assay) for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the picolinamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method measures the activity of AChE by quantifying the product of the enzymatic reaction.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the substrate acetylthiocholine iodide (ATCI), and the test compounds (picolinamide derivatives) at various concentrations.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, AChE enzyme solution, and the test compound.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the ATCI substrate.

  • Kinetic Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the AChE activity.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway in Cancer

Certain anticancer picolinamides exert their effect by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Picolinamide Fluorinated/ Non-fluorinated Picolinamides Picolinamide->VEGFR2 Inhibition Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: VEGFR-2 signaling pathway inhibited by picolinamides.

Sec14p-Dependent Signaling in Fungi

The antifungal activity of some picolinamides is attributed to the inhibition of Sec14p, a phosphatidylinositol transfer protein crucial for Golgi secretory function.

Sec14p_Signaling_Pathway Picolinamide Fluorinated/ Non-fluorinated Picolinamides Sec14p Sec14p Picolinamide->Sec14p Inhibition PI_TP Phosphatidylinositol Transfer Sec14p->PI_TP Golgi Golgi Secretory Pathway PI_TP->Golgi Vesicle Vesicle Transport Golgi->Vesicle Growth Fungal Growth & Viability Vesicle->Growth

Caption: Sec14p-dependent pathway inhibited by picolinamides.

General Experimental Workflow for Efficacy Comparison

Experimental_Workflow Start Synthesis of Fluorinated & Non-fluorinated Picolinamide Analogs Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Screening Biological Activity Screening Characterization->Screening Anticancer Anticancer Assay (e.g., MTT) Screening->Anticancer Antifungal Antifungal Assay (e.g., MIC) Screening->Antifungal AChE AChE Inhibition Assay (Ellman's) Screening->AChE Data Data Analysis (IC₅₀/MIC Determination) Anticancer->Data Antifungal->Data AChE->Data Comparison Comparative Efficacy Analysis Data->Comparison

Caption: Workflow for comparing picolinamide efficacy.

Conclusion

The strategic incorporation of fluorine into the picolinamide scaffold can have a profound and, at times, unpredictable impact on biological activity and selectivity. The limited available data suggests that fluorination can significantly enhance selectivity for a specific bacterial target. However, a comprehensive understanding of the structure-activity relationships of fluorinated picolinamides across various therapeutic areas is hampered by the lack of systematic, head-to-head comparative studies. Future research should focus on the synthesis and parallel evaluation of fluorinated and non-fluorinated picolinamide analogs to provide a clearer rationale for the targeted use of fluorination in the design of next-generation picolinamide-based therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of Picolinamide Derivatives as Selective Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of picolinamide derivatives, focusing on their selective antibacterial activity against Clostridioides difficile. While the initial focus of this guide was on 6-Chloro-N-(4-fluorophenyl)picolinamide derivatives, a comprehensive SAR study for this specific subclass was not identified in the public literature. Therefore, this guide leverages a detailed study on a broader class of picolinamide antibacterials to provide insights into the key structural modifications that influence potency and selectivity. The data presented is primarily drawn from a comprehensive study that synthesized and evaluated 108 analogues, leading to the discovery of potent and selective agents against C. difficile.[1]

Introduction to Picolinamide Derivatives and Their Antibacterial Potential

Clostridioides difficile infection (CDI) is a significant healthcare-associated threat, often triggered by the disruption of the normal gut microbiota by broad-spectrum antibiotics. A key strategy in combating recurrent CDI is the development of narrow-spectrum antibiotics that selectively target C. difficile while sparing the beneficial gut bacteria. Picolinamide derivatives have emerged as a promising class of antibacterials with the potential for such selectivity.[1]

Starting from an isonicotinamide lead compound that showed equal activity against methicillin-resistant Staphylococcus aureus (MRSA) and C. difficile, researchers explored a series of structural modifications to enhance selectivity. The core of this investigation, and the focus of this guide, is the transition to a picolinamide scaffold and the subsequent exploration of substituents at various positions to optimize antibacterial activity and selectivity.[1]

Quantitative Data Summary

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of key picolinamide analogues against C. difficile and MRSA. The data highlights the impact of structural modifications on potency and selectivity.

Table 1: SAR of Picolinamide Analogues - Modifications on the Pyridine and Phenyl Rings [1]

Compound IDPyridine Ring SubstitutionPhenyl Ring SubstitutionMIC (µg/mL) vs. C. difficileMIC (µg/mL) vs. MRSASelectivity (MRSA MIC / C. difficile MIC)
4 (Isonicotinamide)4-carboxamide3-(trifluoromethoxy)phenoxy0.250.251
87 2-carboxamide, 4-phenyl3-aminophenyl0.1251281024
106 2-carboxamide, 4-phenoxy3-(trifluoromethoxy)phenyl≤1>128>128
108 2-carboxamide, 4-phenoxy3-aminophenyl0.25>128>512
111 2-carboxamide, 4-phenoxy4-aminophenyl≤1>128>128

Table 2: Selectivity Profile of Lead Picolinamides Against Gut Microbiota [1]

Compound IDMIC (µg/mL) vs. Bifidobacterium longumMIC (µg/mL) vs. Bacteroides fragilisMIC (µg/mL) vs. Clostridium perfringens
87 16164
108 444
Vancomycin 0.12581
Metronidazole 40.254
Fidaxomicin 0.041280.25

Experimental Protocols

Synthesis of Picolinamide Derivatives

The synthesis of the picolinamide derivatives generally followed a multi-step process, which is outlined in the workflow diagram below. A representative synthetic route is as follows:[1]

  • Suzuki-Miyaura Coupling: A chloro-cyanopyridine is coupled with an appropriate arylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium carbonate) to yield a cyano-biaryl derivative.

  • Nitrile Hydrolysis: The resulting nitrile is hydrolyzed under alkaline conditions to afford the corresponding carboxylic acid.

  • Amide Coupling: The carboxylic acid is then coupled with the desired amine (e.g., 1,3-oxazol-2-amine) using a coupling reagent such as propanephosphonic anhydride (T3P) to yield the final picolinamide product.

For derivatives containing a diaryl ether linkage, the initial step involves a nucleophilic aromatic substitution of a chloro-cyanopyridine with a phenol derivative.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds was evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Clostridioides difficile (e.g., ATCC 43255) and Methicillin-Resistant Staphylococcus aureus (e.g., NRS70) were used.

  • Media: Brain Heart Infusion (BHI) broth supplemented with yeast extract, L-cysteine, and vitamin K1 was used for C. difficile. Cation-adjusted Mueller-Hinton broth was used for MRSA.

  • Inoculum Preparation: Bacterial cultures were grown to a specific optical density and then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: The test compounds were serially diluted in the appropriate broth in 96-well microtiter plates.

  • Incubation: The plates were incubated under anaerobic conditions for C. difficile and aerobic conditions for MRSA at 37°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizations

Experimental Workflow for Picolinamide Synthesis

G cluster_start Starting Materials cluster_reaction1 Step 1: Suzuki-Miyaura Coupling cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Nitrile Hydrolysis cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Amide Coupling cluster_final Final Product Chloro-cyanopyridine Chloro-cyanopyridine Pd(PPh3)4, K2CO3 Pd(PPh3)4, K2CO3 Chloro-cyanopyridine->Pd(PPh3)4, K2CO3 Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd(PPh3)4, K2CO3 Cyano-biaryl Derivative Cyano-biaryl Derivative Pd(PPh3)4, K2CO3->Cyano-biaryl Derivative Alkaline Conditions Alkaline Conditions Cyano-biaryl Derivative->Alkaline Conditions Carboxylic Acid Carboxylic Acid Alkaline Conditions->Carboxylic Acid Amine, T3P Amine, T3P Carboxylic Acid->Amine, T3P Picolinamide Derivative Picolinamide Derivative Amine, T3P->Picolinamide Derivative

Caption: Synthetic workflow for picolinamide derivatives.

Structure-Activity Relationship Logic

SAR_Logic Isonicotinamide_Core Isonicotinamide Core (e.g., Compound 4) Picolinamide_Core Picolinamide Core (e.g., Compound 87) Isonicotinamide_Core->Picolinamide_Core Isomeric Repositioning of N and Amide Low_Selectivity Low Selectivity (MRSA ≈ C. difficile) Isonicotinamide_Core->Low_Selectivity High_Selectivity High Selectivity for C. difficile (>1000-fold) Picolinamide_Core->High_Selectivity Ether_Linkage Introduction of Ether Linkage (e.g., Compound 106) Picolinamide_Core->Ether_Linkage Modification Maintained_Selectivity Maintained High Selectivity Ether_Linkage->Maintained_Selectivity No_Potency_Increase No Increase in Potency Ether_Linkage->No_Potency_Increase Carboxylate_Group Addition of Carboxylate Group Ether_Linkage->Carboxylate_Group Further Modification Improved_Solubility Improved Water Solubility Carboxylate_Group->Improved_Solubility

Caption: Key SAR findings for picolinamide derivatives.

Conclusion

The transition from an isonicotinamide to a picolinamide scaffold is a critical determinant for achieving high selectivity of antibacterial activity against Clostridioides difficile over other Gram-positive bacteria like MRSA. Specifically, the repositioning of the nitrogen atom in the pyridine ring and the carboxamide group, as seen in the transformation from an isonicotinamide (e.g., compound 4) to a picolinamide (e.g., compound 87), resulted in a dramatic increase in selectivity of over 1000-fold.[1] Further modifications, such as the introduction of a diaryl ether linkage, maintained this high selectivity, although did not enhance potency. The addition of a carboxylate group was shown to improve the physicochemical properties, such as water solubility, which is a crucial aspect of drug development.[1]

These findings underscore the importance of the picolinamide core in designing selective inhibitors of C. difficile and provide a clear roadmap for future optimization efforts in the development of novel therapeutics for CDI that can minimize the disruption of the gut microbiota.

References

In vivo efficacy of compounds synthesized from 6-Chloro-N-(4-fluorophenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of various compound classes synthesized from or related to picolinamide and nicotinamide scaffolds. The data presented is compiled from peer-reviewed scientific literature to offer a comparative analysis of their therapeutic potential in preclinical models of cancer and inflammation.

Antitumor Efficacy of Picolinamide and Pyridyl Cyanoguanidine Derivatives

Several studies have explored the in vivo antitumor potential of picolinamide and structurally related pyridyl cyanoguanidine derivatives. Notably, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives and the pyridyl cyanoguanidine CHS 828 have demonstrated significant tumor growth inhibition in mouse models.

Comparative In Vivo Antitumor Activity
CompoundAnimal ModelTumor TypeDosing RegimenKey Efficacy ResultsReference
Compound 5q (4-(4-(3-ethylureido)phenylamino)-N-methylpicolinamide)Balb/c miceColon Carcinoma (CT26 xenograft)75 mg/kg, oral, once dailySignificant suppression of tumor growth (suppression rate 70-90%); prolonged lifespan; induced apoptosis and necrosis in tumor tissue.[1]
CHS 828 (N-(6-chlorophenoxyhexyl)-N'-cyano-N''-4-pyridylguanidine)Nude miceHuman Small Cell Lung Cancer (NYH xenograft)20-50 mg/kg/day, oralCaused tumor regression; long-term survival (>6 months) observed after treatment cessation.[2]
CHS 828 Nude miceHuman Breast Cancer (MCF-7 xenograft)20-50 mg/kg/day, oralInhibited tumor growth.[2]
Experimental Protocols: Antitumor Studies

In Vivo Tumor Xenograft Model (Compound 5q) [1]

  • Animal Model: Balb/c mice.

  • Cell Line: Murine colon carcinoma CT26 cells were used for tumor induction.

  • Tumor Inoculation: 1 x 106 CT26 cells were subcutaneously injected into the right flank of the mice.

  • Treatment: When tumors became palpable (approximately 10 days post-inoculation), mice were orally administered Compound 5q at a dosage of 75 mg/kg once daily.

  • Efficacy Evaluation: Tumor volumes were measured regularly to assess tumor growth inhibition. The lifespan of the treated mice was monitored. Histological analysis of tumor tissue was performed to observe apoptosis and necrosis.

Human Tumor Xenograft Model (CHS 828) [2]

  • Animal Model: Nude mice.

  • Cell Lines: Human small cell lung cancer (NYH) and human breast cancer (MCF-7) cell lines were used.

  • Tumor Inoculation: Tumor cells were implanted in the nude mice to establish xenografts.

  • Treatment: CHS 828 was administered orally at doses ranging from 20 to 50 mg/kg/day. An alternative regimen of once-weekly oral administration was also tested and found to improve efficacy without increasing toxicity.

  • Efficacy Evaluation: Tumor growth was monitored and compared to control groups. For the NYH model, tumor regression and long-term survival were key endpoints. The efficacy of CHS 828 was compared to established chemotherapeutic agents like cyclophosphamide, etoposide, methotrexate, and paclitaxel.

Experimental Workflow: Antitumor Efficacy Evaluation

Antitumor_Workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_evaluation Efficacy Assessment animal_model Select Animal Model (e.g., Balb/c or Nude Mice) cell_culture Culture Cancer Cell Line (e.g., CT26, NYH, MCF-7) inoculation Subcutaneous Inoculation of Cancer Cells cell_culture->inoculation tumor_growth Allow Tumors to Become Palpable inoculation->tumor_growth treatment_admin Administer Test Compound or Vehicle (Oral Gavage) tumor_growth->treatment_admin tumor_measurement Measure Tumor Volume Regularly treatment_admin->tumor_measurement survival_monitoring Monitor Animal Survival treatment_admin->survival_monitoring histology Histological Analysis of Tumors (Apoptosis, Necrosis) survival_monitoring->histology

Caption: Workflow for in vivo antitumor efficacy studies.

Anti-inflammatory Efficacy of Nicotinamide Derivatives

Nicotinamide derivatives have been investigated for their potential to treat inflammatory conditions. Studies have demonstrated their ability to modulate inflammatory pathways and reduce inflammation in animal models.

Comparative In Vivo Anti-inflammatory Activity
Compound ClassAnimal ModelInflammation ModelDosing RegimenKey Efficacy ResultsReference
6-Phenylnicotinamides Not specified in snippetInflammatory PainNot specified in snippetActive in an in vivo model of inflammatory pain.[3]
Nicotinamide MouseLipopolysaccharide (LPS)-induced inflammation10-500 mg/kgDose-dependent inhibition of TNF-alpha production.[4]
Metoclopramide (MCA) (N-substituted benzamide)MouseLPS-induced inflammation10-500 mg/kgDose-dependent inhibition of TNF-alpha production.[4]
3-Chloroprocainamide (3-CPA) (N-substituted benzamide)MouseLPS-induced inflammation10-500 mg/kgDose-dependent inhibition of TNF-alpha production.[4]
MCA or 3-CPA RatNot specified3 x 50 mg/kgPrevented lung edema.[4]
Experimental Protocols: Anti-inflammatory Studies

LPS-Induced Inflammation Model [4]

  • Animal Model: Mice.

  • Induction of Inflammation: Inflammation was induced by the administration of lipopolysaccharide (LPS).

  • Treatment: Nicotinamide, metoclopramide (MCA), or 3-chloroprocainamide (3-CPA) were administered at doses ranging from 10 to 500 mg/kg.

  • Efficacy Evaluation: The primary endpoint was the measurement of tumor necrosis factor-alpha (TNF-alpha) levels to assess the dose-dependent inhibitory effect of the compounds.

Lung Edema Model [4]

  • Animal Model: Rats.

  • Treatment: Metoclopramide (MCA) or 3-chloroprocainamide (3-CPA) were administered in three doses of 50 mg/kg each.

  • Efficacy Evaluation: The prevention of lung edema was the key outcome measure.

Signaling Pathway: NF-κB Mediated Inflammation

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_response Inflammatory Response LPS LPS NFkB NF-κB Activation LPS->NFkB NFkB_Inhibition Nicotinamides / Benzamides NFkB_Inhibition->NFkB Inhibits TNFa_Production TNF-α Production NFkB->TNFa_Production Inflammation Inflammation (e.g., Lung Edema) TNFa_Production->Inflammation

Caption: Inhibition of the NF-κB pathway by nicotinamides.

References

Novel Picolinamide Analogs Demonstrate Potent Cytotoxicity Across Multiple Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized picolinamide derivatives reveals significant anti-proliferative activity, with several compounds exhibiting superior cytotoxicity to the established anti-cancer drug, sorafenib. These findings highlight the potential of the picolinamide scaffold in the development of next-generation oncology therapeutics.

Researchers have synthesized and evaluated multiple series of novel picolinamide compounds, demonstrating their efficacy against a range of human cancer cell lines, including lung (A549, H460), colon (HT29), liver (HepG2), and pancreatic (Panc-1) cancer lines. The cytotoxic activity of these compounds is primarily attributed to the inhibition of key protein kinases involved in cell division and tumor angiogenesis, such as Aurora B Kinase (Aurora-B) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.[1][2]

Comparative Cytotoxicity Data (IC50, µM)

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for the novel picolinamide derivatives and are summarized below. Lower IC50 values indicate greater potency.

CompoundA549 (Lung)H460 (Lung)HT-29 (Colon)HepG2 (Liver)Additional Cell LinesReference Drug (Sorafenib) IC50 (µM)
Series 1 (8e) 3.61.73.0--A549: >10, H460: 6.2, HT-29: 5.5[3][4]
Series 2 (8j) 12.5--20.6-A549: 19.3, HepG2: 29.0[5]
Series 2 (8l) 13.2--18.2-A549: 19.3, HepG2: 29.0[5]
Series 3 (7h) Potent-Significant-Panc-1, OVCAR-3, 786-O: Significant cell death[2]-
Series 3 (9a) Potent-----
Series 4 (6p) --HCT-116, SW480HepG2SPC-A1 (Lung), A375 (Melanoma): IC50 <10 µM[6]Better than sorafenib[6]
Series 5 (Compound 5) 99.93---MCF-7 (Breast): Inactive[7]-

Note: "Potent" and "Significant" indicate reported activity where specific IC50 values were not provided in the abstract. Some compounds were evaluated against different panels of cell lines.

Key Signaling Pathway Inhibition

Several of the novel picolinamide derivatives have been shown to target specific signaling pathways critical for cancer cell proliferation and survival. For instance, compounds 7h, 9a, and 9l are potent inhibitors of VEGFR-2, with IC50 values of 87, 27, and 94 nM, respectively, surpassing the potency of sorafenib (IC50 = 180 nM).[2] Compound 9a was also observed to arrest the cell cycle at the G2/M phase and induce apoptosis in A549 cells.[2] Another promising compound, 6p , demonstrated selective inhibition of Aurora-B kinase.[6]

G VEGFR-2 Signaling Pathway Inhibition cluster_0 Tumor Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Proliferation Cell Proliferation & Angiogenesis VEGFR2->Proliferation Activates Picolinamide Novel Picolinamide Compounds (e.g., 7h, 9a, 9l) Picolinamide->VEGFR2 Inhibits Apoptosis Apoptosis Proliferation->Apoptosis

Caption: Inhibition of the VEGFR-2 signaling pathway by novel picolinamide compounds.

Experimental Protocols

The primary method used to assess the cytotoxicity of these novel picolinamide compounds was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

MTT Cytotoxicity Assay Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, H460, HT29) are cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS).[3] The cells are then seeded into 96-well plates at a specific density and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The synthesized picolinamide derivatives and the reference drug (sorafenib) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.[3] The cultured cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Following the incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G MTT Assay Experimental Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Picolinamide Compounds (various conc.) A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4h (Formazan formation) D->E F 6. Solubilize Formazan Crystals (e.g., with DMSO) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Calculate IC50 Values G->H

Caption: A simplified workflow of the MTT assay for cytotoxicity evaluation.

References

A Head-to-Head Comparison of Picolinamide-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The picolinamide scaffold has emerged as a privileged structure in the design of kinase inhibitors, demonstrating potent and selective activity against a range of important oncology and neurology targets. This guide provides a head-to-head comparison of picolinamide-based inhibitors targeting three key kinase families: Vascular Endothelial Growth Factor Receptors (VEGFRs), Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, and Leucine-Rich Repeat Kinase 2 (LRRK2). The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to facilitate objective comparison and inform future drug discovery efforts.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of various picolinamide-based kinase inhibitors and relevant reference compounds are summarized below. Data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of drug potency.

VEGFR-2 Inhibitors

Picolinamide-based inhibitors have shown significant promise in targeting VEGFR-2, a key mediator of angiogenesis. The table below compares the in vitro activity of several novel picolinamide derivatives against VEGFR-2 and cancer cell lines, with established drugs Sorafenib and Axitinib as benchmarks.

CompoundVEGFR-2 Kinase IC50 (µM)A549 Cell Line IC50 (µM)HepG2 Cell Line IC50 (µM)Reference
Picolinamide Series 1
Compound 8j0.53 ± 0.0912.520.6[1]
Compound 8l0.29 ± 0.0213.218.2[1]
Picolinamide Series 2
Compound 7h0.087--
Compound 9a0.027--
Compound 9l0.094--
Reference Compounds
Sorafenib0.95 ± 0.0919.329.0[1]
Axitinib-22.438.7[1]
LRRK2 Inhibitors

Mutations in LRRK2 are a significant cause of familial Parkinson's disease. The development of potent and selective LRRK2 inhibitors is a major focus of neurodegenerative disease research. Here, we compare a picolinamide-derived LRRK2 inhibitor with a known reference compound.

CompoundLRRK2 (G2019S) IC50 (nM)LRRK2 (WT) IC50 (nM)Reference
Picolinamide-derived
Compound 23--[2]
Reference Compound
MLi-20.76-

Note: Specific IC50 values for compound 23 were not publicly available in the cited source, but it was highlighted as a lead compound with excellent potency.

PIM Kinase Inhibitors

While the picolinamide scaffold is being explored for PIM kinase inhibition, specific IC50 data for a series of picolinamide-based inhibitors is not as readily available in the public domain as for VEGFR-2 and LRRK2. Research has highlighted the potential of pyridyl carboxamide scaffolds, which are structurally related to picolinamides, in targeting PIM kinases. One such example is PIM447.

CompoundPIM-1 Ki (pM)PIM-2 Ki (pM)PIM-3 Ki (pM)Reference
PIM447 (a pyridyl carboxamide)6189[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. The following are representative protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (VEGFR-2, LRRK2, PIM-1)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, LRRK2, PIM-1)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Peptide substrate specific for the kinase

  • Test compounds (picolinamide derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of the kinase solution to each well.

  • Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8 or MTT)

This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HepG2)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[4]

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Replace the existing medium with the medium containing the test compounds or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).[4]

  • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[5]

  • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[6]

  • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[5][6]

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for inhibitor screening.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Picolinamide_Inhibitor Picolinamide-Based Inhibitor Picolinamide_Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Point of Inhibition.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK Activate STAT STAT JAK->STAT Phosphorylate PIM1 PIM-1 Kinase STAT->PIM1 Induce Expression BAD BAD PIM1->BAD Inhibits p21 p21 PIM1->p21 Inhibits cMyc c-Myc PIM1->cMyc Stabilizes Apoptosis Apoptosis BAD->Apoptosis Promotes CellCycle Cell Cycle Progression p21->CellCycle Arrests Proliferation Proliferation cMyc->Proliferation Picolinamide_Inhibitor Picolinamide-Based Inhibitor Picolinamide_Inhibitor->PIM1 Inhibits

PIM-1 Signaling Pathway and Point of Inhibition.

LRRK2_Signaling_Pathway LRRK2_mut Mutant LRRK2 (e.g., G2019S) Rab_GTPases Rab GTPases LRRK2_mut->Rab_GTPases Hyper-phosphorylates Vesicular_Transport Vesicular Transport Rab_GTPases->Vesicular_Transport Dysregulates Autophagy Autophagy Rab_GTPases->Autophagy Impairs Neuronal_Damage Neuronal Damage & Cell Death Vesicular_Transport->Neuronal_Damage Autophagy->Neuronal_Damage Picolinamide_Inhibitor Picolinamide-Based Inhibitor Picolinamide_Inhibitor->LRRK2_mut Inhibits

LRRK2 Signaling in Parkinson's Disease.

Experimental_Workflow Start Start: Compound Library Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Screening IC50_Det IC50 Determination Kinase_Assay->IC50_Det Data Analysis Cell_Assay Cell-Based Viability Assay IC50_Det->Cell_Assay Hit Confirmation Lead_Ident Lead Identification & Optimization Cell_Assay->Lead_Ident Validation End End: Preclinical Candidate Lead_Ident->End Development

General Workflow for Kinase Inhibitor Screening.

References

Picolinamide-Based Compounds: A Comparative Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of picolinamide-based compounds, a versatile scaffold found in molecules with distinct therapeutic applications. Picolinamides have demonstrated efficacy as both anticancer agents, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and as antifungal agents targeting the phosphatidylinositol transfer protein Sec14p.[1] Understanding the selectivity and off-target effects of these compounds is critical for advancing their development as safe and effective therapeutics.

This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive overview for researchers in the field.

Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activities of representative picolinamide-based compounds against their primary targets and, where available, against a panel of off-target kinases.

Picolinamide-Based VEGFR-2 Inhibitors

Picolinamide derivatives have been synthesized and identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis in cancer. The data below showcases the potency of these compounds against their primary target and provides insight into their selectivity.

Compound IDPrimary TargetIC50 (nM)Off-Target KinaseIC50 (nM)Reference
Compound 8l VEGFR-2290-Not Reported[2]
Compound 8j VEGFR-2530-Not Reported[2]
Compound 8a VEGFR-2870-Not Reported[2]
Compound 8u VEGFR-21220-Not Reported[2]
Compound 9a VEGFR-227-Not Reported[3]
Compound 7h VEGFR-287EGFR, HER-2, c-MET, MERPotent Inhibition Reported (Specific IC50 values not available in the reviewed literature)[3]
Compound 9l VEGFR-294-Not Reported[3]
Picolinamide-Based Sec14p Inhibitors

A distinct class of picolinamide compounds has been identified for its antifungal properties, which are mediated through the inhibition of the lipid transfer protein Sec14p. This protein is crucial for vesicle trafficking in fungi.

Compound IDPrimary TargetIC50 (µM)Cytotoxicity (HCT116 cells)Reference
Compound 1 Sec14p13.5Non-potent cytotoxicity reported
Compound 2 Sec14p--
Compound 3 (Benzamide) Sec14p6.6-
Compound 4 Sec14p--
Compound 5 Sec14p--

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the primary targets of the discussed picolinamide-based compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Picolinamide Picolinamide-Based Inhibitor Picolinamide->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR-2 Signaling Pathway Inhibition by Picolinamide-Based Compounds.

Sec14p_Signaling_Pathway cluster_golgi Golgi/Endosome Membrane cluster_cytoplasm Cytoplasm Sec14p Sec14p PI4K PI 4-Kinase Sec14p->PI4K Presents PI to PI4P PI(4)P PI4K->PI4P Generates Vesicle Vesicle Budding PI4P->Vesicle Promotes Picolinamide Picolinamide-Based Inhibitor Picolinamide->Sec14p Inhibits PC Phosphatidylcholine (PC) PC->Sec14p Binds PI Phosphatidylinositol (PI) PI->Sec14p Binds

Caption: Sec14p-Mediated Lipid Signaling Inhibition by Picolinamide-Based Compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity profiling studies. Below are summaries of key experimental protocols.

In Vitro Kinase Profiling

This protocol is used to determine the inhibitory activity of a compound against a panel of purified kinases.

  • Objective: To quantify the IC50 values of picolinamide-based compounds against a broad range of protein kinases.

  • Methodology:

    • Assay Principle: A common method is a radiometric assay that measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific kinase substrate.

    • Compound Preparation: Picolinamide-based compounds are serially diluted, typically in DMSO, to create a concentration gradient.

    • Kinase Reaction: Each purified kinase is incubated with its specific substrate, ATP (containing a tracer amount of [γ-³³P]ATP), and varying concentrations of the test compound in a suitable reaction buffer.

    • Reaction Termination and Detection: After a defined incubation period, the reaction is stopped, and the radiolabeled substrate is separated from the unincorporated [γ-³³P]ATP, often by capturing the substrate on a filter.

    • Data Analysis: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. The percentage of kinase inhibition is plotted against the compound concentration to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.

  • Objective: To determine the anti-proliferative activity of picolinamide-based VEGFR-2 inhibitors.

  • Methodology:

    • Cell Culture: Human cancer cell lines, such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma), are cultured in appropriate media.

    • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the picolinamide derivatives for a specified period (e.g., 72 hours).

    • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or CCK-8 assay. These assays rely on the metabolic activity of viable cells to convert a substrate into a colored product.

    • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell growth inhibition is calculated relative to untreated control cells. IC50 values are then determined from dose-response curves.

Chemogenomic Profiling (for Antifungal Compounds)

This technique is employed to identify the cellular target of antifungal compounds in yeast.

  • Objective: To identify the protein target of picolinamide-based antifungal compounds in Saccharomyces cerevisiae.

  • Methodology:

    • Haploinsufficiency Profiling (HIP): A collection of heterozygous yeast deletion strains, where one copy of each non-essential gene is deleted, is grown in the presence of the test compound. Strains that are hypersensitive to the compound suggest that the deleted gene may be the drug's target.

    • Homozygous Profiling (HOP): A similar screen is performed using a collection of homozygous deletion strains for non-essential genes.

    • Data Analysis: The growth of each strain is monitored and compared to a control. Genes whose deletion confers hypersensitivity to the compound are identified as potential targets. For the picolinamide-based antifungals, this method identified Sec14p as the primary target.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the cross-reactivity profiling of a novel compound.

Cross_Reactivity_Workflow cluster_discovery Compound Discovery & Primary Target ID cluster_profiling Cross-Reactivity Profiling cluster_analysis Data Analysis & Interpretation Compound Novel Picolinamide Compound PrimaryAssay Primary Target Assay (e.g., VEGFR-2 or Sec14p) Compound->PrimaryAssay KinasePanel Broad Kinase Panel Screening PrimaryAssay->KinasePanel CellularAssay Cell-Based Assays (Proliferation, Target Engagement) PrimaryAssay->CellularAssay OffTargetPanel Other Off-Target Panels (GPCRs, Ion Channels, etc.) PrimaryAssay->OffTargetPanel DataAnalysis IC50 Determination & Selectivity Score Calculation KinasePanel->DataAnalysis CellularAssay->DataAnalysis OffTargetPanel->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: General Workflow for Cross-Reactivity Profiling of Picolinamide-Based Compounds.

References

Benchmarking New Picolinamides Against Standard of Care: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of emerging picolinamide-based antimicrobials against current standards of care, supported by experimental data and detailed methodologies.

The picolinamides, a versatile class of molecules, are demonstrating significant potential in the development of new antifungal and antibacterial agents. This guide provides a comprehensive benchmark of two novel antifungal picolinamides, fenpicoxamid and florylpicoxamid, against established fungicides, and a novel antibacterial picolinamide, Compound 87, against the standard of care for Clostridioides difficile infection (CDI).

Antifungal Picolinamides: Fenpicoxamid and Florylpicoxamid

Fenpicoxamid and florylpicoxamid are new-generation picolinamide fungicides that have shown high efficacy against a broad spectrum of plant pathogenic fungi. Their novel mode of action, which involves the inhibition of the mitochondrial cytochrome bc1 complex at the Qi site, makes them valuable tools for resistance management.[1][2]

Quantitative Comparison of Fungicidal Efficacy

The following tables summarize the comparative efficacy of fenpicoxamid and florylpicoxamid against key fungal pathogens, benchmarked against standard of care fungicides.

Table 1: Efficacy of Fenpicoxamid against Zymoseptoria tritici (Septoria Tritici Blotch)

FungicideApplication Rate (g a.i./ha)Mean Disease Control (%)Data Source
Fenpicoxamid 10082[3]
Fluxapyroxad100Statistically equivalent to Fenpicoxamid[3]
Epoxiconazole100Less effective than Fenpicoxamid[3]
Prothioconazole19868.2[4]

Table 2: Efficacy of Florylpicoxamid against Botrytis cinerea (Gray Mold)

FungicideApplication Rate (g a.i./ha)EfficacyData Source
Florylpicoxamid 90, 112.5, 135More effective than boscalid[5][6]
Boscalid300Standard of Care[5][6]

Table 3: In Vitro Efficacy (EC50) of Florylpicoxamid against Various Fungal Pathogens

PathogenEC50 (µg/mL)Data Source
Botrytis cinerea0.04 ± 0.017[5]
Mycelial Development0.051 ± 0.0072[5]
Sclerotium Germination0.012 ± 0.0069[5]
Germ Tube Elongation0.019 ± 0.0041[5]
Conidial Germination0.0062 ± 0.0007[5]
Experimental Protocols

In Vitro Fungicide Efficacy Assay (Microtiter Plate)

  • Preparation of Fungicide Solutions: Fungicides are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A dilution series is then prepared in a 96-well microtiter plate.

  • Inoculum Preparation: Spores of the target fungus (e.g., Zymoseptoria tritici) are suspended in a suitable broth medium (e.g., Amended Eagle's Medium) to a final concentration of 1 × 10^5 spores/mL.[7]

  • Inoculation and Incubation: 50 µL of the spore suspension is added to each well containing 150 µL of the different fungicide concentrations.[7] The plates are incubated under appropriate conditions for fungal growth.

  • Data Analysis: Fungal growth is measured, and the effective concentration required to inhibit growth by 50% (EC50) is calculated.[7]

In Planta Greenhouse Efficacy Trial

  • Plant Cultivation: Wheat seedlings are grown to a specific growth stage.

  • Fungicide Application: Fungicides are applied using a track sprayer at defined application rates.[7]

  • Inoculation: Plants are inoculated with a spore suspension of the target pathogen (e.g., Z. tritici) after the fungicide application has dried.[7]

  • Incubation: Plants are maintained in a controlled environment with optimal conditions for disease development.

  • Disease Assessment: The percentage of leaf area affected by the disease is visually assessed, and the percentage of disease control is calculated relative to untreated plants.

Signaling Pathway and Experimental Workflow Diagrams

Antifungal_Picolinamide_MOA cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrial Inner Membrane Mitochondrion Mitochondrion Complex_III Cytochrome bc1 (Complex III) Qi_site Qi Site Complex_III->Qi_site Cyt_c Cytochrome c Complex_III->Cyt_c e- Inhibition_Outcome Disruption of Electron Transport Chain & ATP Production Qi_site->Inhibition_Outcome UQ Ubiquinone (UQ) UQH2 Ubiquinol (UQH2) UQH2->Complex_III e- ATP_Synthase ATP Synthase Cyt_c->ATP_Synthase ATP ATP ATP_Synthase->ATP  Generates Picolinamide Fenpicoxamid / Florylpicoxamid Picolinamide->Qi_site  Inhibits

Caption: Mechanism of action of antifungal picolinamides.

Antifungal_Efficacy_Workflow cluster_invitro In Vitro Assay cluster_inplanta In Planta Trial A1 Prepare Fungicide Dilution Series A3 Inoculate Microtiter Plate A1->A3 A2 Prepare Fungal Spore Suspension A2->A3 A4 Incubate and Measure Growth A3->A4 A5 Calculate EC50 Values A4->A5 B1 Grow Test Plants B2 Apply Fungicide Treatments B1->B2 B3 Inoculate with Pathogen B2->B3 B4 Incubate under Controlled Conditions B3->B4 B5 Assess Disease Severity B4->B5 B6 Calculate % Disease Control B5->B6

Caption: Experimental workflow for fungicide efficacy testing.

Antibacterial Picolinamide: Compound 87

A novel picolinamide, designated as Compound 87, has demonstrated exceptional potency and selectivity against Clostridioides difficile, a leading cause of antibiotic-associated diarrhea.[8] A significant advantage of Compound 87 is its high selectivity, which minimizes disruption to the normal gut microbiota, a key factor in preventing CDI recurrence.[8]

Quantitative Comparison against Standard of Care for C. difficile Infection

The following table presents the available efficacy data for Compound 87 and the current standard of care treatments for CDI, fidaxomicin and vancomycin.

Table 4: Efficacy of Picolinamide 87 and Standard of Care for C. difficile Infection

TreatmentEfficacy MetricValueData Source
Picolinamide 87 MIC against C. difficile 0.125 µg/mL [8]
Selectivity (MIC MRSA / MIC C. difficile) >1000-fold [8]
Fidaxomicin Clinical Cure Rate 88.2% (modified intention-to-treat)[9]
Recurrence Rate 15.4% (modified intention-to-treat)[9]
Vancomycin Clinical Cure Rate 85.8% (modified intention-to-treat)[9]
Recurrence Rate 25.3% (modified intention-to-treat)[9]

Note: MIC (Minimum Inhibitory Concentration) is a measure of in vitro potency, while clinical cure and recurrence rates are from human clinical trials. A direct comparison of these different data types should be made with caution.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Preparation of Antibacterial Agent Dilutions: A two-fold serial dilution of Compound 87 is prepared in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the C. difficile test strain is prepared to a defined turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.

Signaling Pathway and Experimental Workflow Diagrams

Antibacterial_Picolinamide_MOA cluster_bacterial_cell C. difficile Cell Cell_Wall Cell Wall Peptidoglycan_Synthesis Peptidoglycan Biosynthesis Peptidoglycan_Synthesis->Cell_Wall  Builds Cell_Lysis Cell Lysis & Bacterial Death Peptidoglycan_Synthesis->Cell_Lysis Picolinamide_87 Picolinamide 87 Picolinamide_87->Peptidoglycan_Synthesis  Inhibits

Caption: Mechanism of action of antibacterial picolinamide 87.

MIC_Assay_Workflow A1 Prepare Serial Dilutions of Picolinamide 87 A3 Inoculate 96-well Plate A1->A3 A2 Prepare Standardized Bacterial Inoculum A2->A3 A4 Incubate under Anaerobic Conditions A3->A4 A5 Visually Assess for Bacterial Growth A4->A5 A6 Determine MIC Value (Lowest concentration with no growth) A5->A6

Caption: Experimental workflow for MIC determination.

References

Safety Operating Guide

Navigating the Disposal of 6-Chloro-N-(4-fluorophenyl)picolinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for 6-Chloro-N-(4-fluorophenyl)picolinamide was not located. The following procedures are based on best practices for the disposal of halogenated organic compounds. It is imperative that researchers, scientists, and drug development professionals consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. For compounds like this compound, which contains both chlorine and fluorine, adherence to strict disposal protocols for halogenated organic waste is essential.

Summary of Safety and Handling Precautions

ParameterInformation
GHS Classification Not classified, but should be handled as potentially hazardous.
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.
Personal Protective Equipment (PPE) Safety glasses with side shields or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), laboratory coat, and closed-toe shoes. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
First Aid: Inhalation Move the person to fresh air.
First Aid: Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
First Aid: Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do.
First Aid: Ingestion Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

Experimental Protocol: Disposal Procedures

The following step-by-step instructions outline the recommended procedure for the disposal of this compound.

1. Waste Characterization and Segregation:

  • Confirm that the waste stream containing this compound is not mixed with other incompatible waste streams.

  • This compound should be disposed of as halogenated organic waste .

  • Do not mix with non-halogenated organic waste, aqueous waste, or solid waste unless compatibility has been confirmed and it is permitted by your institution's EHS office.

2. Solid Waste Disposal:

  • Place solid this compound and any grossly contaminated consumables (e.g., gloves, weigh boats, pipette tips) into a designated, properly labeled, and sealable container for halogenated organic solid waste.[1]

  • Ensure the container is compatible with the chemical.

3. Liquid Waste Disposal (Solutions):

  • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled container for halogenated organic liquid waste .

  • Under no circumstances should this compound or solutions containing it be disposed of down the drain.[1]

4. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Indicate the approximate concentration or quantity of the compound.

  • Keep containers closed at all times, except when adding waste, and leave at least 10% headspace to accommodate expansion.[1]

5. Spill and Contaminated Material Cleanup:

  • In the event of a spill, avoid generating dust for solid material.

  • For a small, dry spill, ensure appropriate PPE is worn.[1]

  • Gently cover the spill with an inert absorbent material.

  • Carefully collect the absorbed material and place it in a sealed container for disposal as halogenated solid waste.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.[1] All cleanup materials should be disposed of as hazardous waste.[1]

6. Disposal of Empty Containers:

  • Ensure containers are "RCRA empty," meaning all possible material has been removed.

  • Deface or remove the original label to prevent misidentification.

  • Consult your institution's EHS office for guidance on the disposal of empty, uncontaminated containers.

7. Final Disposal:

  • Store the sealed and labeled waste containers in a designated satellite accumulation area.

  • Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Place in 'Halogenated Organic Solid Waste' container. is_solid->solid_waste Solid liquid_waste Place in 'Halogenated Organic Liquid Waste' container. is_solid->liquid_waste Liquid label_container Label container with contents and 'Hazardous Waste'. solid_waste->label_container liquid_waste->label_container store_waste Store in designated Satellite Accumulation Area. label_container->store_waste contact_ehs Contact EHS for pickup and final disposal. store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Chloro-N-(4-fluorophenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Chloro-N-(4-fluorophenyl)picolinamide

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Summary
Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[6][7]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be inspected before use and changed frequently, especially if contaminated.[3][6]
Lab Coat or Disposable GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[1][6]
Shoe CoversRecommended to prevent the tracking of contaminants out of the laboratory.[6]
Respiratory Protection N95 Respirator or HigherAll handling should occur in a well-ventilated area, preferably a chemical fume hood.[3][7] If a fume hood is unavailable or exposure limits may be exceeded, a properly fit-tested N95 respirator or a full-face respirator is required.[1][3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[7]

  • Verify that all necessary PPE is available and in good condition.

  • Keep the compound away from strong oxidizing agents and acids.[1][2]

2. Donning PPE:

  • A strict donning sequence should be followed to ensure maximum protection.

    • Gown: Put on the disposable gown, ensuring it is securely tied.

    • Respirator: Perform a fit-check for your N95 respirator.

    • Eye Protection: Put on safety goggles or a face shield.

    • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.[6]

3. Handling the Compound:

  • Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[3][7]

  • Avoid the formation of dust.[1][2]

  • Use spark-proof tools and explosion-proof equipment if necessary.[3]

  • Do not eat, drink, or smoke in the work area.[1][3]

  • Wash hands thoroughly after handling.[2][3]

4. Doffing PPE:

  • To be performed in a designated area to prevent cross-contamination.

    • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

    • Gown and Inner Gloves: Remove the gown by rolling it down from the shoulders and turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.

    • Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.

    • Eye Protection: Remove safety goggles or face shield from the back.

    • Respirator: Remove the respirator without touching the front.

    • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[6]

Emergency Procedures

In the event of an emergency, call 911 or your institution's emergency number.[8]

Exposure TypeFirst Aid Measures
Skin Contact Immediately flush with water for at least 15 minutes.[8] While rinsing, remove all contaminated clothing.[8][9] If skin irritation persists, seek medical attention.[1][2]
Eye Contact Immediately flush the eye(s) with water for at least 15 minutes, holding the eyelids away from the eyeball.[8] Remove contact lenses while rinsing if it is safe to do so.[1][2][8] Seek medical attention.[1][2]
Inhalation Move the person to fresh air.[1][2][9] If breathing has stopped, perform artificial respiration.[9] Get medical attention if symptoms occur.[1][2]
Ingestion Clean the mouth with water and drink plenty of water afterwards.[1][2] Do not induce vomiting unless directed by a healthcare provider.[8] Get medical attention if symptoms occur.[1][2]
Spill Evacuate the area.[3] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7][10] Collect the material into a suitable, labeled container for disposal.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • All disposable PPE used during handling should be considered hazardous waste.[6]

  • Collect all solid waste, including contaminated gloves, gowns, and absorbent materials, in a clearly labeled, sealed container for hazardous waste.[7][10]

  • Do not dispose of the chemical down the drain.[7]

2. Final Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.[1][6][7]

  • All hazardous waste must be disposed of through a licensed hazardous waste management company.[6][11]

  • For empty containers, triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to institutional guidelines.[10]

Visual Workflow Guides

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Verify Fume Hood & Safety Equipment don_ppe Don PPE (Gown, Respirator, Goggles, Double Gloves) prep->don_ppe handle Handle Compound in Fume Hood don_ppe->handle doff_ppe Doff PPE in Designated Area handle->doff_ppe dispose Dispose of Contaminated PPE & Waste as Hazardous doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for handling this compound.

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personal Exposure spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe_spill Don Appropriate PPE evacuate->ppe_spill contain Contain with Absorbent ppe_spill->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate exposure Exposure Occurs (Skin/Eye/Inhalation) remove Remove from Exposure (Fresh Air) exposure->remove flush Flush Affected Area (15+ mins) exposure->flush medical Seek Medical Attention remove->medical remove_clothing Remove Contaminated Clothing flush->remove_clothing remove_clothing->medical

Caption: Emergency response procedures for spills and personal exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.